molecular formula C11H9BrN2O B1463211 4-Bromo-6-(4-methoxyphenyl)pyrimidine CAS No. 1260842-76-9

4-Bromo-6-(4-methoxyphenyl)pyrimidine

カタログ番号: B1463211
CAS番号: 1260842-76-9
分子量: 265.11 g/mol
InChIキー: ALNDJPXEQTVHSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS 1260842-76-9) is an organic building block with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . It features a pyrimidine ring, a privileged scaffold in medicinal chemistry that is a key constituent of nucleic acids and many natural products . This brominated pyrimidine derivative is designed for research and development purposes, particularly in the field of pharmaceutical chemistry and drug discovery. The compound's structure, which includes a reactive bromine atom and a 4-methoxyphenyl substituent, makes it a versatile intermediate for the synthesis of more complex molecules. Pyrimidine derivatives are of significant research interest due to their wide spectrum of biological activities. They are extensively investigated as potential therapeutic agents, including as potent bone anabolic agents that promote osteogenesis by upregulating osteogenic gene expression via the BMP2/SMAD1 signaling pathway . Furthermore, substituted pyrimidines are recognized for their antimicrobial properties and are found in various marketed antibacterial drugs and antibiotics . This product is intended for research use by qualified professionals in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

4-bromo-6-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNDJPXEQTVHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Bromo-6-(4-methoxyphenyl)pyrimidine: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional heterocyclic building blocks are the cornerstone of library generation and lead optimization. 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS: 1260842-76-9) represents a highly versatile intermediate[1]. By combining an electron-deficient pyrimidine core with a reactive halogen and an electron-donating methoxyphenyl moiety, this compound serves as a privileged scaffold. It is extensively utilized in the synthesis of advanced kinase inhibitors, cytochrome P450 modulators, and other targeted therapeutics[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Here, we will dissect the physicochemical profile of this compound, explore the mechanistic causality behind its synthesis, and detail a self-validating experimental protocol for its integration into drug development workflows.

Physicochemical Profiling

Understanding the quantitative properties of 4-Bromo-6-(4-methoxyphenyl)pyrimidine is critical for predicting its behavior in both synthetic environments and biological assays. The methoxy group acts as a hydrogen bond acceptor while increasing lipophilicity, whereas the pyrimidine nitrogen atoms participate in critical binding interactions within target protein pockets[3].

Table 1: Key Physicochemical and Structural Properties

PropertyValueSynthetic / Biological Relevance
Chemical Name 4-Bromo-6-(4-methoxyphenyl)pyrimidineStandard IUPAC nomenclature.
CAS Registry Number 1260842-76-9Unique identifier for procurement and safety tracking.
Molecular Formula C11H9BrN2OIndicates a high fraction of sp2 carbons (flatness).
Molecular Weight 265.11 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
InChIKey ALNDJPXEQTVHSG-UHFFFAOYSA-NStructural verification key for cheminformatics.
Reactive Sites C4 (Bromine), Pyrimidine N1/N3C4 is primed for cross-coupling or SNAr; N-atoms coordinate metals or H-bond.

Structural and Mechanistic Insights

The utility of 4-Bromo-6-(4-methoxyphenyl)pyrimidine lies in its orthogonal reactivity. The pyrimidine ring is strongly electron-withdrawing, which activates the C4-bromine toward nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols. Alternatively, the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[4].

The presence of the 4-methoxyphenyl group at the C6 position breaks the symmetry of the pyrimidine ring. In medicinal chemistry, this methoxy group frequently acts as a critical vector for interacting with the hinge region or solvent-exposed areas of kinase active sites, improving both target affinity and pharmacokinetic solubility.

Synthetic Methodology: Regioselective Suzuki-Miyaura Coupling

To synthesize 4-Bromo-6-(4-methoxyphenyl)pyrimidine, chemists typically employ a regioselective mono-coupling of 4,6-dibromopyrimidine with (4-methoxyphenyl)boronic acid[2].

Causality in Experimental Design
  • Stoichiometric Control: Why use 0.95 equivalents of the boronic acid? By keeping the boronic acid as the limiting reagent, we statistically suppress the formation of the unwanted 4,6-bis(4-methoxyphenyl)pyrimidine byproduct.

  • Catalyst Selection: Why Pd(dppf)Cl2? The bidentate dppf ligand imparts significant steric bulk and electron richness to the palladium center. This accelerates the reductive elimination step and stabilizes the intermediate, drastically minimizing deleterious dehalogenation side reactions.

  • Solvent System: Why a 4:1 mixture of 1,4-Dioxane and Water? Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base (Na2CO3), generating the crucial hydroxide/carbonate species needed for the transmetalation step of the catalytic cycle.

Self-Validating Experimental Protocol

Reagents Required:

  • 4,6-Dibromopyrimidine (1.0 equiv, limiting reagent if maximizing purity)

  • (4-Methoxyphenyl)boronic acid (0.95 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Na2CO3 (2.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

Step-by-Step Workflow:

  • System Evacuation: Charge a flame-dried Schlenk flask with 4,6-dibromopyrimidine, (4-methoxyphenyl)boronic acid, and Pd(dppf)Cl2. Evacuate and backfill the flask with ultra-high-purity Argon (repeat 3x) to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed 1,4-Dioxane, followed by an aqueous solution of Na2CO3 (2M).

  • Thermal Activation: Heat the biphasic mixture to 80 °C under vigorous stirring.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample the organic layer. Run an LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the mass peak for the boronic acid is fully consumed, ensuring no further bis-coupling can occur.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The aqueous wash removes the inorganic salts and palladium byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the title compound as an off-white solid.

SynthesisWorkflow A 4,6-Dibromopyrimidine (1.0 equiv) C Pd(dppf)Cl2 (0.05 equiv) Na2CO3 (2.0 equiv) Dioxane/H2O (4:1), 80°C A->C B (4-Methoxyphenyl)boronic acid (0.95 equiv) B->C D 4-Bromo-6-(4-methoxyphenyl)pyrimidine (Target Compound) C->D Mono-coupling

Figure 1: Regioselective Suzuki-Miyaura mono-coupling workflow for target synthesis.

Downstream Applications: Kinase Inhibition Pathways

Once synthesized, the C4-bromine of 4-Bromo-6-(4-methoxyphenyl)pyrimidine is typically displaced via Buchwald-Hartwig amination to append a secondary amine. The resulting 4-amino-6-arylpyrimidine derivatives are classical pharmacophores for ATP-competitive kinase inhibitors[5].

These derivatives are frequently designed to target Receptor Tyrosine Kinases (RTKs) such as EGFR or intracellular kinases like PI3K. By mimicking the adenine ring of ATP, the pyrimidine core anchors the drug in the kinase hinge region, while the methoxyphenyl group projects into the hydrophobic pocket, blocking the phosphorylation cascade that drives tumor cell proliferation.

KinasePathway L Growth Factor (e.g., EGF) R Receptor Tyrosine Kinase (e.g., EGFR) L->R Ligand Binding P PI3K / AKT Signaling Cascade R->P Phosphorylation M RAS / MAPK Signaling Cascade R->M Phosphorylation I Pyrimidine-Derived Inhibitor I->R ATP-Competitive Inhibition T Tumor Cell Proliferation & Survival P->T M->T

Figure 2: Mechanism of action for pyrimidine-derived kinase inhibitors blocking RTK signaling.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block before downstream drug development, rigorous QC must be applied:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic pyrimidine protons. The highly deshielded C2 proton typically appears as a singlet around 8.9–9.1 ppm. The C5 proton will appear as a singlet around 7.8–8.0 ppm. The methoxy group will present as a sharp 3H singlet near 3.8–3.9 ppm.

  • LC-MS (ESI+): The mass spectrum must show the characteristic bromine isotopic pattern (a 1:1 doublet) at m/z [M+H]+ 265.0 and 267.0, confirming the retention of the halogen.

  • HPLC (Reverse Phase): Utilizing a C18 column with a Water/Acetonitrile gradient (0.1% TFA), the purity should exceed 95%[3], with specific attention paid to the absence of the bis-coupled 4,6-bis(4-methoxyphenyl)pyrimidine impurity (which would elute later due to higher lipophilicity).

References

  • ACS Publications. "Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach". Journal of Medicinal Chemistry. URL:[Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comprehensive Structural Analysis of a Key Pyrimidine Derivative.

This technical guide provides a comprehensive walkthrough for the structural elucidation of 4-Bromo-6-(4-methoxyphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating data from fundamental analytical techniques, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel organic molecules. The principles and methodologies detailed herein are broadly applicable to the structural determination of a wide range of organic compounds.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The arrangement of atoms and bonds dictates a compound's physical, chemical, and biological properties. For a molecule like 4-Bromo-6-(4-methoxyphenyl)pyrimidine, which contains a pharmacologically relevant pyrimidine core, understanding its exact structure is paramount for predicting its behavior, designing derivatives with enhanced activity, and ensuring the integrity of synthesized materials. This guide will demonstrate a systematic and self-validating approach to confirming the molecular structure of this target compound.

Synthesis of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

The synthesis of 4,6-disubstituted pyrimidines can be achieved through various established methods. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulation. For the target molecule, a plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

Step 1: Chalcone Formation. An equimolar mixture of 4-methoxyacetophenone and an appropriate aldehyde is subjected to a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide in ethanol, to yield the corresponding chalcone.

Step 2: Pyrimidine Ring Formation. The resulting chalcone is then reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide in refluxing ethanol. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the 2-amino-4,6-disubstituted pyrimidine.

Step 3: Bromination. The 2-aminopyrimidine derivative is then subjected to a Sandmeyer-type reaction. Diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures, followed by treatment with a copper(I) bromide catalyst, will introduce the bromine atom at the 4-position.

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to afford 4-Bromo-6-(4-methoxyphenyl)pyrimidine as a crystalline solid.

Spectroscopic Analysis: The Pillars of Structure Determination

A multi-technique spectroscopic approach is essential for unambiguous structure elucidation. By combining data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, a complete and validated picture of the molecule can be constructed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its fragmentation pattern, which aids in identifying structural motifs.[1][2][3][4][5]

Methodology: A small amount of the purified compound is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Data & Interpretation:

m/z (Predicted)Interpretation
279/281Molecular ion peak ([M]⁺ and [M+2]⁺) exhibiting a characteristic ~1:1 isotopic pattern for bromine.
200Loss of Br radical (•Br).
172Loss of Br and CO.
134Fragment corresponding to the 4-methoxyphenyl cation.
107Loss of HCN from the pyrimidine ring fragment.

The presence of the M/M+2 isotopic pattern is a definitive indicator of a bromine atom in the molecule. The fragmentation pattern, with the loss of the bromine radical and the presence of a fragment corresponding to the 4-methoxyphenyl group, strongly supports the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" of the compound's chemical bonds.[6][7][8][9][10][11][12][13]

Methodology: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Predicted Data & Interpretation:

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic (pyrimidine and phenyl rings)
~2950-2850C-H stretchMethoxy (-OCH₃)
~1600-1450C=C and C=N stretchingAromatic rings
~1250C-O-C stretch (asymmetric)Aryl ether
~1030C-O-C stretch (symmetric)Aryl ether
Below 850C-Br stretchBromo-pyrimidine

The FTIR spectrum is expected to show characteristic absorptions for the aromatic rings, the methoxy group, and the carbon-bromine bond, all of which are consistent with the proposed structure of 4-Bromo-6-(4-methoxyphenyl)pyrimidine.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.[14][15][16][17][18][19][20][21] Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

Methodology: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~8.9s1HH-2 (pyrimidine ring)
~8.1d2HH-2', H-6' (methoxyphenyl ring)
~7.6s1HH-5 (pyrimidine ring)
~7.0d2HH-3', H-5' (methoxyphenyl ring)
~3.9s3H-OCH₃

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the pyrimidine and methoxyphenyl rings. The downfield chemical shift of the pyrimidine protons is due to the electron-withdrawing effect of the nitrogen atoms. The characteristic doublet of doublets for the para-substituted phenyl ring and the singlet for the methoxy group further corroborate the proposed structure.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm) (Predicted)Assignment
~163C-6 (pyrimidine, attached to methoxyphenyl)
~162C-4 (pyrimidine, attached to Br)
~161C-2 (pyrimidine)
~158C-4' (methoxyphenyl, attached to OCH₃)
~131C-2', C-6' (methoxyphenyl)
~128C-1' (methoxyphenyl)
~115C-5 (pyrimidine)
~114C-3', C-5' (methoxyphenyl)
~55-OCH₃

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts of the pyrimidine carbons are influenced by the electronegative nitrogen atoms and the substituents. The signals for the methoxyphenyl ring and the methoxy carbon are expected in their characteristic regions.

Integrated Data Analysis and Structural Confirmation

The true power of this multi-technique approach lies in the integration of all spectroscopic data. The molecular weight from the mass spectrum confirms the elemental composition. The functional groups identified by FTIR are consistent with the structural fragments deduced from both MS and NMR. Finally, the detailed connectivity information from ¹H and ¹³C NMR provides the definitive and unambiguous structural assignment.

The workflow for this integrated analysis can be visualized as follows:

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_integration Data Integration & Confirmation Synthesis Synthesis of 4-Bromo-6-(4-methoxyphenyl)pyrimidine Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Integration Integrated Data Analysis MS->Integration FTIR->Integration NMR->Integration Confirmation Structural Confirmation Integration->Confirmation

Caption: Workflow for the structural elucidation of 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

Conclusion

The structural elucidation of 4-Bromo-6-(4-methoxyphenyl)pyrimidine is a systematic process that relies on the careful acquisition and interpretation of data from multiple spectroscopic techniques. By following the methodologies outlined in this guide, researchers can confidently determine the structure of this and other novel organic compounds. This rigorous approach is fundamental to ensuring the quality, reproducibility, and safety of chemical research and development.

References

  • Principles of Mass Spectrometry – Organic Chemistry. Maricopa Open Digital Press. [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. [Link]

  • The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Deev, S. L., Sheina, E. S., Shestakova, T. S., Kolonskova, O. N., Charushin, V. N., & Chupakhin, O. N. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Advances.
  • How does it work? In mass spectrometry, a molecule is first converted into a charged particle, typically by removing an electron. Jack Westin. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

  • Chapter 5 Organic Spectrometry. Organic Chemistry. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]

  • The Handbook of Organic Compounds. NIR, IR, Raman, and UV-Vis Spectra Featuring Polymers and Surfactants. Scribd. [Link]

  • Infrared Spectroscopy. MMRC. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

  • Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Elsevier Shop. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Google Books.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • Mass spectrometry. Wikipedia. [Link]

  • Understanding NMR: Principles & Applications. Vaia. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. PMC. [Link]

  • FTIR Spectroscopy Explained: Principles, Spectrum Interpretation, Sampling Techniques and Applications. [Link]

  • Principles of NMR. Process NMR Associates. [Link]

  • Fourier-transform infrared spectroscopy. Wikipedia. [Link]

Sources

Comprehensive Spectroscopic Characterization of 4-Bromo-6-(4-methoxyphenyl)pyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS: 1260842-76-9) Molecular Formula: C₁₁H₉BrN₂O | Molecular Weight: 265.11 g/mol

Executive Summary & Chemical Context

In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, serving as the core structural motif in numerous kinase inhibitors, antiviral agents, and antimicrobial therapeutics [3]. 4-Bromo-6-(4-methoxyphenyl)pyrimidine is a highly versatile synthetic intermediate. The presence of the C4-bromine atom provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-methoxyphenyl group at C6 modulates lipophilicity and electronic distribution.

As a Senior Application Scientist, I approach the structural elucidation of such intermediates not merely as a checklist of peaks, but as a holistic, self-validating system. The following guide details the orthogonal spectroscopic strategy (NMR, FT-IR, and HRMS) required to unequivocally confirm the identity and purity of this compound, emphasizing the physicochemical causality behind each analytical observation.

G N1 Synthesis/Isolation 4-Bromo-6-(4-methoxyphenyl) pyrimidine N2 NMR Spectroscopy (1H & 13C) N1->N2 N3 FT-IR Spectroscopy (Functional Groups) N1->N3 N4 HRMS (ESI-TOF) (Exact Mass & Isotopes) N1->N4 N5 Orthogonal Data Integration N2->N5 N3->N5 N4->N5

Orthogonal structural elucidation workflow for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The electronic environment of the pyrimidine ring is highly electron-deficient, which dramatically impacts the chemical shifts of the attached protons and carbons [2].

¹H NMR Data & Causality Analysis
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2 (Pyrimidine) 9.00 – 9.15Singlet (s)1H-
H2', H6' (Aryl) 8.05 – 8.15Doublet (d)2H~ 8.8
H5 (Pyrimidine) 7.85 – 7.95Singlet (s)1H-
H3', H5' (Aryl) 6.95 – 7.05Doublet (d)2H~ 8.8
-OCH₃ 3.85 – 3.90Singlet (s)3H-

The Causality of the Chemical Shifts:

  • The H2 Pyrimidine Proton (δ ~9.10): This proton is flanked by two highly electronegative nitrogen atoms. The combined inductive withdrawal and the resonance electron deficiency of the diazine ring severely deshield this proton, pushing it to the extreme downfield region of the aromatic spectrum.

  • The Push-Pull Aryl System (δ ~8.10 vs. δ ~7.00): The 4-methoxyphenyl ring exhibits a classic AA'BB' spin system. The methoxy group is a strong resonance electron donor (+M effect), which shields the ortho protons (H3', H5'), pushing them upfield to ~7.00 ppm. Conversely, the pyrimidine ring acts as a strong electron-withdrawing group (-M effect), severely deshielding the protons ortho to it (H2', H6'), shifting them downfield to ~8.10 ppm.

¹³C NMR Data & Causality Analysis
Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C6 (Pyrimidine) ~ 164.5Quaternary (C-Ar)
C4' (Aryl) ~ 162.5Quaternary (C-O)
C2 (Pyrimidine) ~ 159.0Methine (CH)
C4 (Pyrimidine) ~ 154.0Quaternary (C-Br)
C2', C6' (Aryl) ~ 129.0Methine (CH)
C1' (Aryl) ~ 128.0Quaternary (C-C)
C5 (Pyrimidine) ~ 116.0Methine (CH)
C3', C5' (Aryl) ~ 114.5Methine (CH)
-OCH₃ ~ 55.5Primary (CH₃)

Note: The C4 carbon attached to the bromine atom (δ ~154.0) is slightly shielded relative to C6 due to the "heavy atom effect" of bromine, which increases diamagnetic shielding despite bromine's electronegativity.

High-Resolution Mass Spectrometry (HRMS)

For halogenated compounds, mass spectrometry is not just about exact mass; it is about isotopic fingerprinting. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Isotopic Pattern and Exact Mass
  • Calculated Exact Mass [M+H]⁺ (⁷⁹Br): 265.0025 m/z

  • Calculated Exact Mass[M+H]⁺ (⁸¹Br): 267.0005 m/z

  • Observation: The spectrum will display a distinct 1:1 doublet separated by 2 Da. The absence of this 1:1 ratio immediately invalidates the presence of the bromo-pyrimidine core.

Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The weakest bonds break first. The loss of a methyl radical (•CH₃) from the methoxy group is common, followed by the heterolytic cleavage of the C-Br bond.

MS M1 [M+H]+ m/z 265.00 / 267.00 (1:1 Isotope Ratio) M2 Loss of CH3• [-15 Da] m/z 250.00 / 252.00 M1->M2 Homolytic Cleavage M3 Loss of Br• [-79/81 Da] m/z 186.09 M1->M3 Heterolytic Cleavage M4 Pyrimidine Ring Cleavage M3->M4 High Collision Energy

Proposed ESI-MS/MS fragmentation pathway for 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass, FT-IR validates the presence of specific functional group dipoles [1].

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration TypeCausality / Origin
~ 3050 WeakAromatic C-H Stretchsp² hybridized C-H bonds of the aryl and pyrimidine rings.
~ 2950, 2830 WeakAliphatic C-H Stretchsp³ hybridized C-H bonds of the methoxy (-OCH₃) group.
~ 1580, 1540 StrongC=N, C=C Ring StretchesSkeletal vibrations of the highly conjugated pyrimidine and phenyl rings.
~ 1250, 1030 StrongC-O-C Asym/Sym StretchAryl alkyl ether stretching; highly diagnostic for the methoxy group.
~ 1070 MediumAr-Br StretchHeavy atom vibration, typically found in the fingerprint region.

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 4-Bromo-6-(4-methoxyphenyl)pyrimidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Self-Validation Step: Tune and match the probe specifically for ¹H and ¹³C nuclei to minimize reflected power and maximize signal-to-noise ratio (SNR).

  • Acquisition (¹H): Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3 seconds.

  • Calibration: Post-acquisition, phase and baseline-correct the spectrum. Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm, or the residual CHCl₃ peak to 7.26 ppm.

Protocol B: LC-HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Calibration: Self-Validation Step: Prior to the run, infuse a standard tuning mix (e.g., sodium formate cluster solution) to calibrate the TOF mass analyzer, ensuring mass accuracy is within < 5 ppm error.

  • Acquisition: Inject 2 µL of the sample into the LC-MS system. Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Data Processing: Extract the ion chromatogram for m/z 265.00–267.00. Verify the 1:1 isotopic ratio of the [M+H]⁺ peaks to confirm the presence of the single bromine atom.

Protocol C: FT-IR (ATR) Analysis
  • Background Scan: Self-Validation Step: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to capture and subtract ambient CO₂ and atmospheric moisture.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Process the spectrum with an automatic baseline correction and identify the diagnostic peaks (specifically the C-O-C stretch at ~1250 cm⁻¹).

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at:[Link]

  • Wong, K. C. "Review of Spectrometric Identification of Organic Compounds, 8th Edition." Journal of Chemical Education, ACS Publications, 2015. Available at:[Link]

  • Andrews, B., et al. "Synthesis and comparing the antibacterial activities of pyrimidine derivatives." ResearchGate, 2017. Available at:[Link]

Predictive Analysis of the Biological Activity of 4-Bromo-6-(4-methoxyphenyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive predictive analysis of the potential biological activities of the novel compound, 4-Bromo-6-(4-methoxyphenyl)pyrimidine. In the absence of direct experimental data, this document leverages a robust, in-silico, and literature-based approach to forecast its pharmacological profile. By examining the structure-activity relationships (SAR) of analogous pyrimidine derivatives, we predict that this compound is likely to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines the theoretical basis for these predictions, proposes potential molecular targets, and provides detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrimidine-based scaffolds.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] This fundamental role in biological systems has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents.[1][2][4] The synthetic versatility of the pyrimidine core allows for the generation of a vast number of structurally diverse compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][4][5][6][7][8]

The subject of this guide, 4-Bromo-6-(4-methoxyphenyl)pyrimidine, is a novel compound for which, to our knowledge, no biological data has been published. However, its structural features—a substituted pyrimidine core—strongly suggest the potential for significant biological activity. This guide will deconstruct the molecule into its key pharmacophoric components, analyze the known activities of structurally related compounds, and thereby construct a predictive model of its biological potential.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological activity and "drug-likeness." While experimental determination is pending, we can infer key properties of 4-Bromo-6-(4-methoxyphenyl)pyrimidine based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₁H₉BrN₂ODetermined from the chemical structure.
Molecular Weight ~265.11 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (LogP) Moderately LipophilicThe presence of the phenyl and bromo groups increases lipophilicity, while the pyrimidine and methoxy groups contribute some polarity. A balanced LogP is crucial for membrane permeability and solubility.
Hydrogen Bond Donors 0The absence of N-H or O-H bonds.
Hydrogen Bond Acceptors 3 (2 pyrimidine nitrogens, 1 methoxy oxygen)The ability to accept hydrogen bonds influences solubility and target binding.
Key Structural Features - Pyrimidine Core: A well-established pharmacophore with diverse biological activities.[1][2][4] - 4-Bromo Substituent: Halogen atoms, particularly bromine, can enhance binding affinity to protein targets through halogen bonding and increase lipophilicity. Electron-withdrawing groups like halogens have been shown to improve antibacterial activity.[9] - 6-(4-methoxyphenyl) Group: The methoxy group can influence ligand-target interactions, improve metabolic stability, and enhance physicochemical properties.[10][11] The phenyl ring provides a scaffold for various interactions with protein targets.

Predicted Biological Activities and Potential Mechanisms of Action

Based on an extensive review of pyrimidine derivatives with similar substitution patterns, we predict three primary areas of biological activity for 4-Bromo-6-(4-methoxyphenyl)pyrimidine: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

The pyrimidine scaffold is a cornerstone of modern oncology, with numerous approved drugs targeting various aspects of cancer cell proliferation.[12][13]

Predicted Targets:

  • Tyrosine Kinases (e.g., EGFR, VEGFR-2): Many pyrimidine derivatives function as ATP-competitive inhibitors of tyrosine kinases, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and angiogenesis.[12][14][15][16] The 4-methoxyphenyl group, in particular, is a common feature in known EGFR and VEGFR-2 inhibitors.[17]

  • Tubulin: Certain pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[18]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrimidine-based molecules have been developed as potent CDK inhibitors.[19]

Proposed Mechanism of Action (Kinase Inhibition):

We hypothesize that 4-Bromo-6-(4-methoxyphenyl)pyrimidine could act as a Type I kinase inhibitor, binding to the ATP-binding pocket of kinases like EGFR or VEGFR-2. The pyrimidine core would mimic the adenine ring of ATP, while the 4-methoxyphenyl and bromo substituents would occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) P Phosphorylation RTK->P Autophosphorylation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds & Activates Compound 4-Bromo-6-(4-methoxyphenyl)pyrimidine Compound->RTK Blocks ATP Binding Site ATP ATP ATP->P Phosphate Donor Downstream Downstream Signaling (e.g., Ras/Raf/MAPK, PI3K/Akt) P->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of kinase inhibition.

Antimicrobial Activity

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][5][20] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[20]

Predicted Targets:

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids in bacteria. Pyrimidine-based drugs like trimethoprim act as DHFR inhibitors. An in-silico study on a similar compound, 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol, showed potential for DHFR inhibition.[21]

  • Other Bacterial Enzymes: Pyrimidines may also target other essential bacterial enzymes involved in cell wall synthesis or protein synthesis.

Proposed Mechanism of Action (DHFR Inhibition):

The pyrimidine core of the compound could mimic the pteridine ring of dihydrofolate, the natural substrate of DHFR. This competitive inhibition would block the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis, leading to bacterial cell death. The bromo and methoxyphenyl groups could enhance binding within the enzyme's active site.

Anti-inflammatory Activity

Several pyrimidine derivatives have demonstrated anti-inflammatory properties.[6] This activity is often linked to the inhibition of inflammatory mediators.

Predicted Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for anti-inflammatory drugs.

  • Cytokine Production: The compound may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to empirically test the predicted biological activities of 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

General Experimental Workflow

This workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Target-Based Assays (e.g., Kinase Inhibition) B->D If Active E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->E If Active D->E F In Vivo Efficacy Studies (Animal Models) E->F Promising Results

Caption: A general experimental workflow for validation.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Normal human cell line (e.g., HEK293) for selectivity assessment.

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 4-Bromo-6-(4-methoxyphenyl)pyrimidine (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (cell culture grade).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase.

  • Kinase substrate (e.g., a synthetic peptide).

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

  • Positive control inhibitor (e.g., Sorafenib).[15]

  • 384-well plates.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Reading: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Antibacterial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).

  • Mueller-Hinton Broth (MHB).

  • 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

  • Positive control antibiotic (e.g., Ciprofloxacin).[20]

  • 96-well plates.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The structural features of 4-Bromo-6-(4-methoxyphenyl)pyrimidine present a compelling case for its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The pyrimidine core, augmented by a bromo substituent and a 4-methoxyphenyl group, suggests a high probability of interaction with key biological targets such as protein kinases and bacterial enzymes.

This guide provides a foundational framework for the investigation of this novel compound. The predictive analysis presented herein should be viewed as a set of testable hypotheses. The immediate next steps should involve the synthesis of the compound and the execution of the outlined in vitro screening protocols. Positive results from these initial assays would warrant more in-depth mechanistic studies, including the identification of specific molecular targets and subsequent evaluation in preclinical in vivo models. The exploration of 4-Bromo-6-(4-methoxyphenyl)pyrimidine and its analogs could lead to the discovery of a new class of therapeutic agents.

References

  • Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Der Pharma Chemica. Available at: [Link]

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available at: [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available at: [Link]

  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Publishing. Available at: [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. PubMed. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • In Silico analysis of pyrimidine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. Available at: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. Available at: [Link]

  • Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

Sources

Literature review of 4,6-disubstituted pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,6-Disubstituted Pyrimidine Scaffolds in Modern Drug Discovery

Introduction: The Pyrimidine Core as a Privileged Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, not merely due to its prevalence in the natural world as a fundamental component of nucleic acids (cytosine, thymine, and uracil), but for its remarkable versatility as a drug scaffold.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for designing therapeutic agents. Within the vast landscape of pyrimidine-based structures, the 4,6-disubstituted pyrimidine motif has emerged as a "privileged scaffold." This distinction arises from its proven ability to serve as a foundation for ligands that bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 4,6-disubstituted pyrimidines, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical core.

Part 1: Strategic Synthesis of the 4,6-Disubstituted Pyrimidine Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. The 4,6-disubstituted pyrimidine core benefits from several robust and versatile synthetic strategies.

Foundational Synthesis via Condensation Reactions

A classical and widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine source, such as urea or thiourea. A common pathway begins with the Claisen-Schmidt condensation of a substituted benzaldehyde and a substituted acetophenone to form a chalcone intermediate. This intermediate is then cyclized with urea or thiourea in an alkaline medium to yield the corresponding 4,6-disubstituted pyrimidin-2-one or pyrimidine-2-thione derivatives.[6][7] This approach is valued for its operational simplicity and the ready availability of starting materials.

Modern Approaches: Cross-Coupling and Nucleophilic Substitution

For more complex and targeted derivatization, methods starting from a pre-formed, halogenated pyrimidine ring are indispensable.

  • Palladium-Catalyzed Cross-Coupling: Starting with a commercially available precursor like 4,6-dichloropyrimidine, selective and sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 and C6 positions. This methodology offers a high degree of control and versatility, enabling the synthesis of non-symmetrical pyrimidines.[8]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at the C4 and C6 positions susceptible to nucleophilic displacement. This allows for the sequential introduction of various nucleophiles (amines, alcohols, thiols) by carefully controlling reaction conditions such as temperature and stoichiometry. This strategy is particularly powerful for building libraries of compounds with diverse functionalities.[3][4]

Below is a generalized workflow illustrating these modern synthetic strategies.

G cluster_0 Synthetic Workflow for 4,6-Disubstituted Pyrimidines Start 4,6-Dichloropyrimidine Step1_SNAr S N Ar Reaction (e.g., with R¹-NH₂) Start->Step1_SNAr Intermediate 4-Amino-6-chloropyrimidine Step1_SNAr->Intermediate Step2_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) Intermediate->Step2_Coupling FinalProduct 4-Amino-6-arylpyrimidine (Final Product) Step2_Coupling->FinalProduct

Caption: A generalized synthetic workflow for creating non-symmetrical 4,6-disubstituted pyrimidines.

Part 2: A Spectrum of Biological Activity

The true value of the 4,6-disubstituted pyrimidine scaffold lies in its broad and potent biological activity across multiple therapeutic areas. This versatility stems from the pyrimidine core's ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with a wide range of biological targets.

Oncology: A Dominant Application

The field of oncology has seen the most significant application of 4,6-disubstituted pyrimidines, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

  • Kinase Inhibition: This scaffold has proven effective in targeting multiple kinase families. Derivatives have been developed as potent dual inhibitors of VEGFR2 and FGFR1, which are key drivers of tumor angiogenesis.[9] Others act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target involved in transcriptional regulation.[10][11] Furthermore, by using a scaffold hopping approach, derivatives have been designed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer.[12]

  • HSF1 Pathway Inhibition: Beyond direct kinase inhibition, 4,6-disubstituted pyrimidines have been identified as potent inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, a critical mechanism for cancer cell survival under proteotoxic stress.[10][11]

  • Cytotoxic Activity: A range of 4,6-disubstituted pyrimidine-2-ones and -2-thiones have demonstrated significant cytotoxic potential against human breast cancer cell lines (MCF7), highlighting their broader applicability as anticancer agents.[7]

Central Nervous System (CNS) Disorders

The scaffold's adaptability allows for the modulation of its physicochemical properties, including the ability to penetrate the blood-brain barrier. This has led to the development of 4,6-disubstituted pyrimidines as CNS-penetrant pan-muscarinic antagonists, offering a novel chemotype for exploring treatments for neurological disorders.[13] More recently, derivatives have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a promising target in the pathology of Alzheimer's disease.[3][4]

Diverse Therapeutic Arenas

The applications of this scaffold extend well beyond oncology and neuroscience.

  • Anti-Infective Agents: Derivatives have shown promise as anthelmintic agents, capable of paralyzing and causing the death of parasitic worms.[1] The broader pyrimidine class is also well-known for its antibacterial, antifungal, and antiviral activities.[2][5][14]

  • Anti-Inflammatory Activity: By targeting enzymes like cyclooxygenase (COX), certain pyrimidine derivatives exhibit significant anti-inflammatory effects.[15]

  • Metabolic Diseases: 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, making them promising candidates for the management of diabetes.[16]

  • Herbicides: The biological activity of these compounds is not limited to human therapeutics; specific 4,6-disubstituted pyrimidinyloxy-phenoxy acetates have been synthesized and show potent herbicidal activity.[17]

G cluster_targets Biological Targets & Applications Scaffold 4,6-Disubstituted Pyrimidine Core Kinases Kinase Inhibition VEGFR2/FGFR1 CDK9 EGFR MARK4 Scaffold->Kinases Signaling Other Cell Signaling HSF1 Pathway Muscarinic Receptors Scaffold->Signaling Enzymes Enzyme Inhibition COX α-Glucosidase Anthelmintic Scaffold->Enzymes Other Other Applications Cytotoxic Agents Herbicides Scaffold->Other

Caption: The diverse biological targets and applications of the 4,6-disubstituted pyrimidine scaffold.

Part 3: Illuminating Structure-Activity Relationships (SAR)

Systematic modification of the 4,6-disubstituted pyrimidine scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • Substituents at C4 and C6: These positions are critical for defining the molecule's interaction with the target protein. The nature of the aryl, heteroaryl, or alkyl groups at these positions dictates the binding mode and potency. For instance, in dual VEGFR2/FGFR1 inhibitors, specific dichlorodimethoxyphenyl and methoxyphenylamino groups at these positions were found to be optimal.[9]

  • The C2 Position: While the core topic is 4,6-disubstitution, the C2 position is a key point for modification to fine-tune activity, particularly in kinase inhibitors. Small alkyl or amino groups at C2 can enhance potency and selectivity by interacting with specific residues in the kinase active site.[18]

  • The C5 Position: Substitution at the C5 position, though less common, can influence the electronic properties of the ring and provide an additional vector for exploring interactions within a binding pocket, which has been shown to affect the suppression of PGE2 generation in anti-inflammatory compounds.[15]

The optimization of these positions is a multi-dimensional effort to balance potency with desirable drug-like properties, such as solubility and metabolic stability.[13]

Part 4: Key Experimental Protocols

To ensure the practical applicability of this guide, the following section details standardized protocols for the synthesis and evaluation of 4,6-disubstituted pyrimidine derivatives.

Protocol 1: General Synthesis via Sequential SNAr and Suzuki Coupling

This protocol describes a common method for preparing a non-symmetrical 4,6-disubstituted pyrimidine.

  • Step A: First Nucleophilic Substitution (SNAr)

    • Dissolve 4,6-dichloropyrimidine (1.0 equiv.) in a suitable solvent such as isopropanol or THF.

    • Add a primary or secondary amine (1.0-1.1 equiv.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, neutralize the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting 4-amino-6-chloropyrimidine intermediate by column chromatography.

  • Step B: Suzuki Cross-Coupling

    • To a solution of the 4-amino-6-chloropyrimidine intermediate (1.0 equiv.) and an appropriate aryl or heteroaryl boronic acid (1.2-1.5 equiv.) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for 6-24 hours until completion is confirmed by TLC or LC-MS.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 5: Data Summary

The following table summarizes the biological activities of selected 4,6-disubstituted pyrimidine derivatives discussed in the literature.

Compound Class/ExampleSubstituents (R¹, R²)Biological Target(s)Reported Activity (IC₅₀ / % Inhibition)Reference
Compound 8b R¹=Urea derivative, R²=AnilinoVEGFR2 / FGFR182.2% / 101.0% inhibition @ 10 µM[9]
Compound 25 Complex amine structuresHSF1 Pathway / CDK915 nM / 3 nM[10][11]
M4 Antagonist Series Varied piperidine/amine groupsPan-muscarinic (M₁-M₅)<300 nM[13]
Compound 4d R¹=p-F-Ph, R²=p-SMe-PhMCF7 Cancer Cells8.53 µg/mL[7]
Compound 5c R¹=p-F-Ph, R²=p-Cl-PhMCF7 Cancer Cells9.74 µg/mL[7]
Compound 4p Diaryl groupsα-glucosidase / α-amylase0.087 µM / 0.189 µM[16]
MARK4 Inhibitor 9 Piperazinyl-sulfonyl, ThiophenylMARK4Micromolar (µM) range[3][4]

Conclusion and Future Perspectives

The 4,6-disubstituted pyrimidine scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate a wide range of biological targets, ensures its continued relevance in drug discovery. Current research highlights its potential in developing highly selective kinase inhibitors, novel CNS agents, and treatments for metabolic diseases.

Future efforts will likely focus on several key areas:

  • Exploring New Chemical Space: Synthesizing novel derivatives with previously unexplored substitution patterns at all positions (C2, C4, C5, and C6) to identify new biological activities.

  • Multi-Target Ligands: Intentionally designing dual- or poly-pharmacology agents, such as the dual VEGFR2/FGFR1 inhibitors, to tackle complex diseases with multifactorial pathologies.

  • Optimizing ADMET Properties: A continued focus on improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potent lead compounds to enhance their clinical translatability.

The 4,6-disubstituted pyrimidine core remains a fertile ground for innovation, promising to yield the next generation of therapeutics for some of the most challenging human diseases.

References

  • RSC Publishing. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry.
  • PubMed. (2017, June 1). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype.
  • Der Pharma Chemica. (2026, March 1). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives.
  • PubMed. (2021, May 15). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors.
  • RSC Publishing. (2016, June 13). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm.
  • PubMed. (2016, August 1). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9.
  • ResearchGate. (n.d.). Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o).
  • Frontiers. (2025, January 19). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.
  • (n.d.). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
  • Benchchem. (n.d.). 4,6-Diethoxypyrimidine: A Versatile Scaffold for Novel Drug Discovery.
  • PMC. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.
  • NATURAL VOLATILES & ESSENTIAL OILS Journal. (2022, January 25). Design and Synthesis of pyrimidine nucleus containing 4,6-disubstituted pyrimidine derivatives for the management of breast cancer.
  • PMC. (2020, September 21). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors.
  • (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • PubMed. (2018, September 5). Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • PubMed. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • Taylor & Francis. (2023, April 25). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies.

Sources

4-Bromo-6-(4-methoxyphenyl)pyrimidine: A Privileged Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments and the Prominence of Pyrimidines

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS).[2] The core principle of FBDD lies in identifying weak but efficient binders, which can then be elaborated into potent, drug-like molecules.[3] This approach often yields leads with superior physicochemical properties and a greater likelihood of success in clinical development.[2]

Within the vast landscape of chemical scaffolds used in drug discovery, the pyrimidine nucleus holds a position of exceptional importance.[4][5] As a fundamental component of DNA and RNA, it is a biologically relevant and "privileged scaffold" that has been successfully incorporated into a multitude of approved drugs targeting a wide array of diseases, including cancers and inflammatory conditions.[6][7] The pyrimidine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for binding to diverse biological targets.[5]

This guide focuses on a specific, yet highly promising pyrimidine derivative: 4-Bromo-6-(4-methoxyphenyl)pyrimidine . This molecule combines the established utility of the pyrimidine core with functional groups that offer strategic advantages for FBDD. The bromine atom serves as a versatile synthetic handle for subsequent optimization, while the methoxyphenyl group can occupy hydrophobic pockets and contribute to target affinity. This document will provide a comprehensive technical overview of this fragment, from its synthesis and physicochemical properties to a detailed roadmap for its application in a typical FBDD campaign.

Physicochemical Profile and Synthetic Strategy

The suitability of a molecule as a fragment is largely determined by its physicochemical properties, often assessed against the "Rule of Three."[3] This rule provides a set of guidelines for fragment design, favoring smaller, less complex molecules with a higher probability of efficient binding.

Table 1: Physicochemical Properties of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

PropertyValue"Rule of Three" Compliance
Molecular Weight 265.1 g/mol Yes (< 300 Da)
cLogP ~2.8Yes (≤ 3)
Hydrogen Bond Donors 0Yes (≤ 3)
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 ether O)Yes (≤ 3)
Rotatable Bonds 2Yes (≤ 3)

Note: cLogP is an estimated value. The actual value may vary.

As outlined in Table 1, 4-Bromo-6-(4-methoxyphenyl)pyrimidine adheres well to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library.

Synthesis of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

While a specific, dedicated synthesis for this exact molecule is not extensively published, a plausible and efficient route can be designed based on established pyrimidine synthesis methodologies, such as the cyclocondensation of a chalcone with a nitrogen-containing reagent.[8]

Proposed Synthetic Protocol:

  • Chalcone Formation: An aldol condensation reaction between 4-methoxyacetophenone and a suitable aldehyde is performed to yield the corresponding chalcone, (E)-1-(4-methoxyphenyl)-3-arylprop-2-en-1-one.

  • Cyclocondensation: The resulting chalcone is then reacted with thiourea in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol. This cyclocondensation reaction forms the pyrimidine-2(1H)-thione intermediate.[8]

  • Halogenation: The pyrimidine-2(1H)-thione is then subjected to a bromination reaction, for example, using a brominating agent like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃), to install the bromine atom at the 4-position of the pyrimidine ring.

  • Desulfurization/Final Product Formation: A final desulfurization step, if necessary, would yield the target molecule, 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

This synthetic approach offers flexibility, allowing for the generation of analogs by varying the starting materials.

A Biophysical Screening Cascade for Hit Identification

Due to the inherently weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[2] A multi-step screening cascade is often employed to identify true binders and eliminate false positives.

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen & Validation cluster_2 Structural Elucidation cluster_3 Hit Progression A Fragment Library (1000s of compounds) B Thermal Shift Assay (TSA) (High-Throughput) A->B Initial Triage C NMR Spectroscopy (e.g., Saturation Transfer Difference) B->C Hit Confirmation D Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) C->D Affinity & Thermodynamics E X-ray Crystallography (Binding Mode) D->E Structural Basis F Validated Hits (for Hit-to-Lead) E->F Informed Optimization

Caption: A typical biophysical screening cascade for fragment-based drug discovery.

Experimental Protocols:

  • Primary Screen - Thermal Shift Assay (TSA):

    • Prepare a solution of the target protein in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of the protein upon unfolding.

    • Dispense the protein-dye mixture into a 384-well plate.

    • Add 4-Bromo-6-(4-methoxyphenyl)pyrimidine and other fragments from the library to individual wells at a high concentration (e.g., 200 µM).

    • Gradually increase the temperature of the plate and monitor the fluorescence.

    • A shift in the melting temperature (Tm) of the protein in the presence of the fragment indicates a binding event.

  • Secondary Screen - NMR Spectroscopy (Saturation Transfer Difference - STD):

    • Prepare a solution of the target protein and the hit fragment in a deuterated buffer.

    • Acquire a 1D ¹H NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

    • If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals in the STD spectrum. This confirms a direct interaction.

  • Validation - Isothermal Titration Calorimetry (ITC):

    • Place a solution of the target protein in the sample cell of the ITC instrument.

    • Load a concentrated solution of the hit fragment into the injection syringe.

    • Perform a series of small injections of the fragment into the protein solution.

    • Measure the heat change associated with each injection.

    • The resulting data can be fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

  • Structural Elucidation - X-ray Crystallography:

    • Crystallize the target protein.

    • Soak the protein crystals in a solution containing the hit fragment.

    • Collect X-ray diffraction data from the soaked crystals.

    • Solve the crystal structure to visualize the binding mode of the fragment in the protein's active site. This provides invaluable information for structure-based drug design.

From Hit to Lead: Strategies for Fragment Optimization

Once 4-Bromo-6-(4-methoxyphenyl)pyrimidine is validated as a binder, the next critical phase is to optimize its potency and selectivity. The bromo-substituent at the 4-position is an excellent synthetic handle for this purpose, amenable to various cross-coupling reactions.[9] Three common strategies for fragment evolution are growing, linking, and merging.[10]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead A 4-Bromo-6-(4-methoxyphenyl)pyrimidine B Fragment Growing (Adding functionality at C4) A->B Suzuki Coupling, etc. C Fragment Linking (Connecting to another nearby fragment) A->C D Fragment Merging (Combining with an overlapping fragment) A->D E Potent & Selective Lead Compound B->E C->E D->E

Caption: Common strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: This involves adding chemical moieties to the initial fragment to extend into adjacent binding pockets and form additional interactions with the target. For 4-Bromo-6-(4-methoxyphenyl)pyrimidine, the bromine atom can be readily replaced with various groups using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[9][11] This allows for the systematic exploration of different substituents to improve potency.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected via a linker to create a single, more potent molecule. The synthetic accessibility of the pyrimidine core allows for the strategic introduction of linkers of varying lengths and compositions.

  • Fragment Merging: If a second fragment is identified that overlaps in binding with the initial pyrimidine hit, a new molecule can be designed that incorporates the key features of both fragments. This can lead to a significant increase in binding affinity.

The structure-activity relationship (SAR) of related 4,6-disubstituted pyrimidines suggests that modifications at these positions can profoundly impact target selectivity and potency, particularly for kinases.[12][13] The methoxyphenyl group itself has been associated with activity against a range of targets, including kinases and protozoan enzymes. This existing knowledge can guide the rational design of new analogs during the hit-to-lead optimization phase.

Conclusion

4-Bromo-6-(4-methoxyphenyl)pyrimidine represents a highly promising starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," coupled with the privileged nature of the pyrimidine scaffold and the synthetic tractability afforded by the bromine substituent, makes it an attractive fragment for screening against a wide range of biological targets. By employing a systematic biophysical screening cascade and rational, structure-guided optimization strategies, this humble fragment has the potential to be elaborated into a potent and selective lead compound, ultimately contributing to the development of novel therapeutics.

References

Sources

Exploring the Structure-Activity Relationship (SAR) of Bromo-Pyrimidines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bromo-Pyrimidine Scaffold in Modern Drug Discovery

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the pyrimidine ring as a privileged scaffold in medicinal chemistry. However, the strategic functionalization of this heterocycle—specifically the introduction of a bromine atom at the C-5 position—unlocks unique pharmacological profiles. The 5-bromo-pyrimidine motif is not merely a structural placeholder; it is a meticulously chosen pharmacophore that modulates steric bulk, electronic distribution, and lipophilicity to enhance target affinity[1].

This technical guide explores the structure-activity relationship (SAR) of bromo-pyrimidines, detailing the mechanistic causality behind their success as tyrosine kinase inhibitors (e.g., Dasatinib analogs)[2], endothelin receptor antagonists (e.g., Macitentan)[3], and osteogenic agents[4]. Furthermore, we will establish self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Basis of Bromo-Pyrimidine SAR

The decision to incorporate a bromine atom into a pyrimidine core is driven by three primary physicochemical factors:

  • Halogen Bonding & Electronic Effects: The C-Br bond is highly polarizable. The electron-withdrawing nature of the bromine atom lowers the pKa of adjacent functional groups (such as C-2 or C-4 amines), which can improve membrane permeability. Concurrently, the anisotropic electron distribution around the bromine atom creates a "σ-hole" (a region of positive electrostatic potential), enabling strong, directional halogen bonds with backbone carbonyl oxygens in the hinge region of kinases[1].

  • Steric Parameters: The van der Waals radius of bromine (1.85 Å) is sterically comparable to a methyl group (2.00 Å) or a trifluoromethyl group[1]. However, unlike a methyl group, bromine is metabolically stable against cytochrome P450-mediated oxidation, preventing the formation of reactive metabolites.

  • Lipophilicity: Bromine significantly increases the overall lipophilicity (LogP) of the molecule, driving hydrophobic interactions within deep binding pockets, such as the allosteric sites of Endothelin receptors[3].

Quantitative SAR Summary

The following table synthesizes the SAR data across various therapeutic targets, highlighting how the 5-bromo substitution dictates efficacy.

Scaffold TypeTarget / PathwayKey Bromo-Pyrimidine DerivativeBiological Effect / IC50Causality of SARCitation
Dasatinib Analogs Bcr/Abl Tyrosine KinaseCompounds 5c, 5e, 6g, 9ePotent inhibition of K562 CML cells; IC50 in low nM range.The C-5 bromo group optimally fills the hydrophobic sub-pocket of the Bcr/Abl hinge region, mimicking the thiazole ring of Dasatinib.[5],[2]
Alkyl Sulfamides Endothelin Receptors (ETA/ETB)Macitentan (ACT-064992)Dual ETA/ETB antagonist; high in vivo efficacy.5-bromo substitution on the ethylene glycol-linked pyrimidine significantly improves ETA/ETB affinity compared to unsubstituted or 5-methyl analogs.[3]
CDK Inhibitors CDK9 / ApoptosisCompound 30q16-fold selectivity for CDK9 over CDK2.Steric bulk of bromine at C-5 prevents binding to the tighter CDK2 pocket, driving selectivity for the larger CDK9 active site.[1]
Trimethoxyphenyls BMP2/SMAD1 (Bone Anabolism)Compound 18aPromotes osteogenesis at 1 pM (in vitro).The bromo-phenyl and bromo-pyrimidine dual motifs stabilize the receptor-ligand complex via enhanced hydrophobic packing.[4]

Mandatory Visualization: Pathways & Workflows

To contextualize the biological impact and synthetic generation of these compounds, we utilize Graphviz models to map the signaling inhibition and the chemical workflow.

Bcr/Abl Kinase Inhibition Pathway

In Chronic Myeloid Leukemia (CML), the constitutively active Bcr/Abl fusion protein drives unchecked proliferation. Bromo-pyrimidine derivatives act as ATP-competitive inhibitors[5].

G BcrAbl Bcr-Abl Kinase Substrate Effector Proteins (STAT5, Crkl) BcrAbl->Substrate Phosphorylates ATP ATP Binding ATP->BcrAbl Activates BromoPyr Bromo-Pyrimidine Inhibitor BromoPyr->BcrAbl Blocks ATP Site Apoptosis Apoptosis BromoPyr->Apoptosis Induces Proliferation CML Cell Proliferation Substrate->Proliferation Promotes

Bcr/Abl kinase inhibition by bromo-pyrimidine derivatives inducing apoptosis.

Regioselective Synthesis Workflow

The synthesis of 2,4-disubstituted 5-bromopyrimidines relies on the differential reactivity of the chlorides in 5-bromo-2,4-dichloropyrimidine. The C-4 position is more electrophilic due to the combined inductive effects of the adjacent nitrogens and the C-5 bromine[2].

Workflow Start 5-Bromo-2,4- dichloropyrimidine Step1 SNAr 1 (C-4) Amine Nucleophile Start->Step1 -78°C to RT Intermediate C-4 Substituted Intermediate Step1->Intermediate Step2 SNAr 2 (C-2) Aniline/Phenol Intermediate->Step2 Heat/Reflux Product 2,4-Disubstituted 5-Bromopyrimidine Step2->Product

Regioselective SNAr workflow for synthesizing 2,4-disubstituted 5-bromopyrimidines.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality to empower the researcher to troubleshoot and optimize.

Protocol A: Regioselective SNAr Synthesis of 5-Bromo-Pyrimidine Derivatives

Objective: Synthesize a 2,4-disubstituted 5-bromopyrimidine lead compound.

  • Preparation of the C-4 Intermediate:

    • Action: Dissolve 1.0 eq of 5-bromo-2,4-dichloropyrimidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction to -78°C using a dry ice/acetone bath.

    • Causality: Cooling to -78°C is critical. The C-4 chloride is highly reactive. Lowering the temperature prevents the nucleophile from attacking the C-2 position, ensuring strict regiocontrol.

    • Action: Add 1.2 eq of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.0 eq of the primary amine nucleophile.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the incoming amine, halting the reaction.

  • Isolation and Verification:

    • Action: Allow the reaction to warm to room temperature over 2 hours. Quench with water, extract with DCM, and purify via flash chromatography.

    • Validation Check: Run LC-MS. The intermediate should show a distinct isotopic pattern (M and M+2 peaks of equal intensity) confirming the presence of one bromine and one chlorine atom.

  • Substitution at the C-2 Position:

    • Action: Dissolve the purified C-4 intermediate in n-butanol. Add 1.5 eq of the secondary nucleophile (e.g., an aniline derivative) and 2.0 eq of potassium carbonate ( K2​CO3​ ). Reflux at 110°C for 12-24 hours.

    • Causality: The C-2 position is significantly less electrophilic than the C-4 position, especially after the first electron-donating amine is installed. High-boiling polar protic solvents (n-butanol) and thermal energy are required to overcome the activation barrier for the second SNAr[2].

Protocol B: ADP-Glo™ Kinase Assay for Bcr/Abl Inhibition

Objective: Evaluate the in vitro Bcr/Abl tyrosine kinase inhibitory activity of the synthesized bromo-pyrimidines[5].

  • Kinase Reaction Setup:

    • Action: In a 384-well white plate, incubate 10 ng of recombinant Bcr/Abl kinase enzyme with varying concentrations of the bromo-pyrimidine inhibitor (0.1 nM to 10 µM) in kinase buffer for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is essential for accurately calculating the IC50​ of tight-binding compounds.

  • Initiation and Incubation:

    • Action: Add ultra-pure ATP (10 µM final) and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • ADP Detection (The Self-Validating Step):

    • Action: Add ADP-Glo™ Reagent (equal volume to the reaction) and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unconsumed ATP in the well. This is a critical self-validating step: by eliminating background ATP, the assay ensures that any subsequent signal is strictly derived from the ADP generated by the kinase activity.

    • Action: Add Kinase Detection Reagent and incubate for 30 minutes. Read luminescence.

    • Causality: This reagent converts the generated ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity. A decrease in luminescence indicates successful target engagement by the bromo-pyrimidine inhibitor[2].

Conclusion

The exploration of the bromo-pyrimidine SAR demonstrates that rational drug design is an exercise in molecular precision. By leveraging the unique steric volume, lipophilicity, and halogen-bonding capabilities of the C-5 bromine atom, researchers can systematically tune the affinity and selectivity of kinase inhibitors, receptor antagonists, and osteogenic promoters. As demonstrated by the transition of molecules like Macitentan from bench to bedside, mastering the physicochemical nuances of the bromo-pyrimidine scaffold remains a cornerstone of modern therapeutic development.

References

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry / Elsevier.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed / NIH.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Cardiff University / ORCA.

Sources

CAS number and physical properties of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 4-Bromo-6-(4-methoxyphenyl)pyrimidine

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional heterocyclic building blocks are foundational. 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS:)[1] is a highly privileged intermediate that exemplifies this utility. Featuring an electron-rich 4-methoxyphenyl moiety coupled to a versatile bromopyrimidine core, this compound serves as a critical linchpin for divergent syntheses. The reactive carbon-bromine (C-Br) bond enables rapid structural elaboration via transition-metal-catalyzed cross-coupling, making it indispensable for developing ATP-competitive kinase inhibitors and donor-acceptor (D-A) optoelectronic materials.

Physicochemical Identity & Structural Parameters

Accurate physicochemical profiling is essential for predicting the pharmacokinetic trajectory of downstream active pharmaceutical ingredients (APIs) and optimizing synthetic handling ()[2]. The table below summarizes the core parameters of the compound.

ParameterValue / Description
Chemical Name 4-Bromo-6-(4-methoxyphenyl)pyrimidine
CAS Number 1260842-76-9[1]
Molecular Formula C11H9BrN2O[1]
Molecular Weight 265.11 g/mol
InChI Key ALNDJPXEQTVHSG-UHFFFAOYSA-N[2]
SMILES COc1ccc(cc1)c2cc(Br)ncn2
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Profile Soluble in Dichloromethane (DCM), DMF, DMSO, Ethyl Acetate; Insoluble in H₂O
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), protect from light and moisture ()[3]

Mechanistic Synthesis: The Mono-Suzuki-Miyaura Strategy

The de novo synthesis of 4-Bromo-6-(4-methoxyphenyl)pyrimidine relies on the site-selective mono- of 4,6-dibromopyrimidine with (4-methoxyphenyl)boronic acid.

Causality of Site-Selectivity (Electronic Deactivation): Symmetric dihaloheteroarenes pose a strict chemoselectivity challenge: preventing over-arylation (di-coupling). The success of this reaction hinges on electronic deactivation. When the first equivalent of the electron-donating 4-methoxyphenyl group couples to the pyrimidine core, it pushes electron density into the pyrimidine π -system via resonance (+M effect). This influx of electron density significantly reduces the electrophilicity of the remaining C-Br bond at the 6-position. Consequently, the oxidative addition of the Palladium(0) catalyst to the mono-coupled product is kinetically much slower than to the starting dibromide, allowing the target mono-coupled product to be isolated in high yields.

Synthesis A 4,6-Dibromopyrimidine (1.00 eq) C Pd(PPh3)4 (5 mol%) K2CO3 (2.0 eq) Dioxane/H2O (4:1) A->C B (4-Methoxyphenyl)boronic acid (0.95 eq) B->C D 4-Bromo-6-(4-methoxyphenyl)pyrimidine CAS: 1260842-76-9 C->D 80°C, 4-6h Argon Atm

Fig 1: Controlled mono-Suzuki-Miyaura cross-coupling workflow to prevent di-arylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones to ensure the integrity of the catalytic cycle and prevent common failure modes.

Reagents & Stoichiometry:

  • 4,6-Dibromopyrimidine: 1.00 mmol (237.9 mg)

  • (4-Methoxyphenyl)boronic acid: 0.95 mmol (144.4 mg) — Limiting reagent to statistically disfavor di-coupling.

  • Pd(PPh₃)₄: 0.05 mmol (57.8 mg)

  • K₂CO₃: 2.00 mmol (276.4 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Procedure:

  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of H₂O. Sparge the biphasic mixture with Argon gas for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle and leading to unreacted starting material.

  • Reagent Loading: Add 4,6-dibromopyrimidine, (4-methoxyphenyl)boronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes under an Argon blanket to ensure complete dissolution of the base.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ to the reaction mixture. Validation Check: The solution should turn a characteristic pale yellow/orange, indicative of the active Palladium species entering the solution.

  • Thermal Activation: Heat the reaction mixture to 80°C using a pre-heated oil bath. Maintain vigorous stirring for 4 to 6 hours.

  • Reaction Monitoring: Sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze. Validation Check: The reaction is deemed complete when the peak corresponding to the boronic acid is entirely consumed.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).

Analytical Validation (QA/QC)

To ensure trustworthiness and batch-to-batch reproducibility, the isolated compound must be validated against the following spectroscopic parameters:

Analytical MethodExpected Validation Signals
LC-MS (ESI+) Target exact mass: ~264.0. Expected peaks: m/z265.0 [M+H]⁺ and 267.0 [M+H]⁺ in a strict 1:1 ratio, confirming the presence of a single bromine atom's isotopic pattern (⁷⁹Br/⁸¹Br).
¹H NMR (400 MHz, CDCl₃) δ 8.95 (s, 1H, Pyrimidine C2-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (s, 1H, Pyrimidine C5-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, -OCH₃).
TLC (Hexanes/EtOAc 4:1) R_f 0.45. Highly active under short-wave UV light (254 nm).

Applications in Advanced Research

The strategic value of 4-Bromo-6-(4-methoxyphenyl)pyrimidine lies in its downstream divergence.

  • Targeted Therapeutics (Kinase Inhibitors): The pyrimidine core is a recognized bioisostere for the adenine ring of ATP. By occupying the ATP-binding pocket (hinge region) of kinases, pyrimidine derivatives act as potent competitive inhibitors. The remaining bromine atom at the 4-position serves as a synthetic handle for Buchwald-Hartwig aminations. Coupling this position with substituted anilines allows medicinal chemists to probe the solvent-exposed regions or the selectivity pockets of specific kinases (e.g., mutant EGFR, CDKs, or JAK2).

  • Optoelectronics: In materials science, the molecule represents a classic Donor-Acceptor (D-A) architecture. The electron-rich methoxyphenyl group acts as the donor, while the electron-deficient pyrimidine acts as the acceptor. Subsequent functionalization of the bromine position with carbazole or triphenylamine derivatives yields materials exhibiting Thermally Activated Delayed Fluorescence (TADF), highly sought after for next-generation OLEDs.

Downstream A 4-Bromo-6-(4-methoxyphenyl)pyrimidine B Buchwald-Hartwig Amination (Primary/Secondary Amines) A->B Pd-Catalyzed C-N Bond Formation C Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronates) A->C Pd-Catalyzed C-C Bond Formation D ATP-Competitive Kinase Inhibitors (Hinge-Binding Motif) B->D E OLED / Fluorophore Materials (Donor-Acceptor Systems) C->E

Fig 2: Divergent downstream applications of the bromopyrimidine intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from:[Link]

Sources

Comprehensive Physicochemical Profiling of 4-Bromo-6-(4-methoxyphenyl)pyrimidine: Solubility and Stability Guidelines for API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound: 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS: 1260842-76-9)

Executive Summary

4-Bromo-6-(4-methoxyphenyl)pyrimidine[1] is a high-value, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). The C4-bromide serves as a highly activated electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-methoxyphenyl moiety provides a stable, lipophilic pharmacophore. Because standard safety data sheets (SDS) often lack empirical physicochemical data for this specific intermediate[2], process chemists must rely on predictive structural analysis and rigorous empirical profiling.

This whitepaper provides an authoritative, self-validating technical guide to the solubility and stability of 4-Bromo-6-(4-methoxyphenyl)pyrimidine, detailing the causality behind its physicochemical behavior and establishing robust protocols for its evaluation.

Structural Determinants of Solubility

To design an effective solvent system for reactions or crystallizations, one must first analyze the molecular architecture. The solubility of 4-Bromo-6-(4-methoxyphenyl)pyrimidine is governed by three distinct structural features:

  • The Pyrimidine Core: Pyrimidine is a weak base. According to , the pKa of the conjugate acid is approximately 1.3. Consequently, the nitrogen atoms will only protonate under highly acidic conditions (pH < 1.5). At physiological or neutral process pH, the molecule remains entirely unionized, driving down aqueous solubility.

  • The 4-Methoxyphenyl Group: This moiety contributes significant lipophilicity. While the ether oxygen can act as a weak hydrogen bond acceptor, the molecule entirely lacks hydrogen bond donors.

  • The Bromine Atom: The heavy halogen increases the overall polarizability and molecular weight of the compound, further favoring dissolution in polar aprotic environments over protic ones.

Table 1: Predictive Solubility Profile in Standard Process Solvents
Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Aqueous Water (pH 7.4)Very Low (< 0.01 mg/mL)Unionized state; lack of H-bond donors.
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Strong dipole interactions solvate the polarizable Br and pyrimidine ring.
Polar Protic Methanol, EthanolModerate (5 - 20 mg/mL)Weak H-bond acceptance by the methoxy group and pyrimidine nitrogens.
Non-Polar Hexane, HeptaneLow (< 1 mg/mL)Insufficient dielectric constant to overcome the crystal lattice energy.

Thermodynamic Solubility Protocol

Kinetic solubility assays often overestimate true solubility due to transient supersaturation. For process chemistry and scale-up, thermodynamic solubility is mandatory. The following protocol is designed as a self-validating system utilizing mass balance to ensure data integrity.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Dispensation: Accurately weigh 10.0 mg of 4-Bromo-6-(4-methoxyphenyl)pyrimidine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent to create a nominal concentration of 10 mg/mL.

  • Equilibration: Cap the vial and place it in an isothermal shaker at 25.0 ± 0.1°C, shaking at 500 RPM for exactly 24 hours. Causality: 24 hours ensures the transition from kinetic dissolution to a true thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute an aliquot of the supernatant into a compatible diluent and analyze via UPLC-PDA against a known standard curve.

  • Self-Validation (Mass Balance Check): Dry the remaining solid pellet under vacuum and weigh it. The formula (Mass Dissolved + Mass Recovered) / Initial Mass must equal 100 ± 5%. If it does not, solvent-mediated degradation or volatilization has occurred, invalidating the solubility result and triggering a stability investigation.

SolubilityWorkflow A Solid Compound CAS: 1260842-76-9 B Solvent Addition (Aqueous & Organic) A->B C Isothermal Equilibration (24h at 25°C) B->C D Phase Separation (Centrifugation) C->D E UPLC-PDA Quantification & Mass Balance D->E

Figure 1: Thermodynamic solubility screening workflow featuring mass balance validation.

Chemical Stability & Forced Degradation Mechanisms

Understanding the degradation pathways of 4-Bromo-6-(4-methoxyphenyl)pyrimidine is critical for defining storage conditions and setting limits for process impurities. Testing must align with the .

Mechanistic Vulnerabilities
  • Base-Catalyzed Hydrolysis (SNAr): The pyrimidine ring is highly electron-deficient. The C4 position, bearing the electronegative bromine atom, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In basic conditions (e.g., NaOH), the hydroxide ion attacks the C4 carbon. The resulting Meisenheimer complex is stabilized by the adjacent ring nitrogens, leading to the rapid expulsion of the bromide leaving group to form 6-(4-methoxyphenyl)pyrimidin-4-ol.

  • Photolysis: The C-Br bond is relatively weak. Under UV/Vis exposure conforming to, the bond undergoes homolytic cleavage. This generates a pyrimidine radical that abstracts a hydrogen from the solvent, resulting in the debrominated impurity (4-(4-methoxyphenyl)pyrimidine).

  • Acid Hydrolysis: The ether linkage of the methoxy group is generally stable to dilute aqueous acids but can undergo cleavage to the corresponding phenol under extreme Lewis acid conditions (e.g., BBr3), which is outside standard environmental degradation but relevant for process chemistry.

Table 2: Forced Degradation Matrix (ICH Q1A/Q1B Compliant)
Stress ConditionReagents / EnvironmentTime / TempExpected Primary Degradant
Acidic 0.1 N HCl in Acetonitrile/Water24h @ 60°CNone (Highly Stable)
Basic 0.1 N NaOH in Acetonitrile/Water24h @ 60°C6-(4-methoxyphenyl)pyrimidin-4-ol
Oxidative 3% H2O2 in Acetonitrile/Water24h @ 25°CPyrimidine N-oxide derivatives
Photolytic 1.2 million lux hours + 200 W·h/m² UVAmbient4-(4-methoxyphenyl)pyrimidine
Step-by-Step Methodology: Self-Validating Degradation Profiling
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API intermediate in Acetonitrile.

  • Stress Application: Aliquot 1 mL of stock into separate vials. Add 1 mL of the respective stressor (0.1N HCl, 0.1N NaOH, 3% H2O2, or purified water for control/photolysis).

  • Incubation: Seal and incubate thermal/hydrolytic samples at 60°C. Expose photolytic samples to ICH Q1B compliant light sources.

  • Neutralization: After 24 hours, neutralize the acid/base samples (e.g., add 1 mL of 0.1N NaOH to the HCl sample) to prevent degradation inside the UPLC autosampler.

  • Self-Validation (Peak Purity & Mass Balance): Analyze via UPLC-PDA. The protocol validates itself through two criteria:

    • Peak Purity: The PDA software must confirm the parent peak purity angle is less than the purity threshold (ensuring no co-eluting degradants).

    • Chromatographic Mass Balance: The sum of the parent peak area plus all degradant peak areas (adjusted for relative response factors) must equal 90-110% of the day-zero control area. Failure indicates volatile degradants or precipitation, requiring orthogonal LC-MS analysis.

DegradationPathways Parent 4-Bromo-6-(4-methoxyphenyl)pyrimidine Photo Photolysis (UV/Vis) ICH Q1B Parent->Photo Base Base Hydrolysis (0.1N NaOH, 60°C) Parent->Base Acid Acid Hydrolysis (0.1N HCl, 60°C) Parent->Acid Deg1 Debromination (Radical Cleavage) Photo->Deg1 Deg2 Pyrimidin-4-ol (SNAr Substitution) Base->Deg2 Deg3 Stable (No Significant Degradation) Acid->Deg3

Figure 2: Mechanistic forced degradation pathways and primary structural vulnerabilities.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Guidelines. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1B Photostability Testing of New Drug Substances and Products". ICH Guidelines. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, Pyrimidine". PubChem. URL:[Link]

Sources

Harnessing the Halogen Handle: An In-Depth Technical Guide to the Reactivity Profile of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, agrochemical development, and materials science. It serves as a critical bioisostere for aromatic rings while offering unique hydrogen-bonding capabilities[1]. However, the true synthetic power of the pyrimidine ring is unlocked through strategic halogenation. The placement of a bromine atom on the pyrimidine ring dictates a highly specific reactivity profile, creating a versatile "halogen handle" for molecular diversification[2].

As a Senior Application Scientist, I have designed this technical guide to dissect the positional electronics of bromopyrimidines. By understanding the causality behind their reactivity, researchers can rationally design synthetic routes, choosing between Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling to build complex molecular architectures.

Positional Electronics: The Causality of Pyrimidine Reactivity

The reactivity of bromopyrimidines is fundamentally governed by the electron-deficient nature of the diazine core. The two sp²-hybridized nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which are not distributed equally across the ring.

The C2 Position: An Electrophilic Node

At the 2-position, the carbon atom is flanked directly by both highly electronegative nitrogen atoms. This creates an extreme depletion of electron density, rendering the C2-Br bond highly electrophilic. Consequently, 2-bromopyrimidine is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) [3]. The transition state is thermodynamically favored because the adjacent nitrogen atoms efficiently stabilize the developing negative charge of the intermediate Meisenheimer complex.

The C5 Position: The Aryl Halide Analog

Conversely, the 5-position is meta to both nitrogen atoms, making it the least electron-deficient carbon on the pyrimidine ring. The C5-Br bond behaves much like a standard aryl bromide. SNAr at this position is sluggish and often requires forcing conditions that degrade sensitive functional groups. However, this exact electronic environment makes the C5-Br bond exquisitely primed for oxidative addition by low-valent transition metals, establishing 5-bromopyrimidine as an ideal substrate for Palladium-Catalyzed Cross-Coupling [1].

ReactivityProfile Core Bromopyrimidine Core (Electron-Deficient Scaffold) Pos2 2-Bromopyrimidine (Highly Electrophilic C2) Core->Pos2 Bromination at C2 Pos5 5-Bromopyrimidine (Aryl Halide-like C5) Core->Pos5 Bromination at C5 SNAr Nucleophilic Aromatic Substitution (SNAr) Pos2->SNAr Nucleophile Addition CrossCoupling Pd-Catalyzed Cross-Coupling Pos5->CrossCoupling Pd(0) Oxidative Addition Prod1 2-Substituted Pyrimidines (Amines, Ethers, Thioethers) SNAr->Prod1 Prod2 5-Aryl/Alkyl Pyrimidines (Suzuki, Sonogashira, Heck) CrossCoupling->Prod2

Fig 1. Divergent reactivity pathways of bromopyrimidines based on positional electronics.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The synthesis of targeted kinase inhibitors, such as the FDA-approved drug avutometinib, relies heavily on the SNAr reactivity of 2-bromopyrimidine[4].

Mechanistic Rationale & Solvent Causality

While traditional SNAr reactions utilize polar aprotic solvents (e.g., DMF, DMSO) with inorganic bases (e.g., Cs₂CO₃) to maintain nucleophile reactivity[4], recent advancements champion the use of water and potassium fluoride (KF)[5]. Why? Water stabilizes the highly polar Meisenheimer intermediate via hydrogen bonding. Simultaneously, the fluoride ion acts as a strong hydrogen-bond acceptor, increasing the nucleophilicity of the incoming amine without causing the basic hydrolysis of the 2-bromopyrimidine starting material.

Protocol 1: Self-Validating SNAr Workflow (Amine Nucleophiles)

This protocol is designed with built-in analytical checkpoints to ensure a self-validating system.

  • Reaction Assembly: In a dry reaction vial, combine 2-bromopyrimidine (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Solvent & Base Addition: Add a 0.5 M solution of KF (2.0 equiv) in deionized water. Causality: KF activates the amine via H-bonding, while water stabilizes the transition state.

  • Thermal Activation: Heat the mixture to 80 °C under vigorous stirring for 4-6 hours.

  • Validation Checkpoint 1 (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is only considered complete when the 2-bromopyrimidine peak (M+H = 159/161) is <2% relative to the product mass. If incomplete, increase temperature to 95 °C for 2 hours.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual KF.

  • Validation Checkpoint 2 (Mass Balance): Before concentration, spike the organic layer with a known mass of 1,3,5-trimethoxybenzene (internal standard). Perform a crude ¹H-NMR. Self-Validation: Comparing the integration of the product's pyrimidine protons against the internal standard provides an exact crude yield, tracking mass balance before purification losses.

Transition-Metal Catalyzed Cross-Coupling at the C5 Position

Because the C5 position resists SNAr, it is the premier site for carbon-carbon bond formation via transition-metal catalysis. 5-bromopyrimidine is a cornerstone intermediate in the synthesis of agrochemical fungicides[6] and medicinally relevant 4-aryl-5-alkynylpyrimidines[7].

Mechanistic Rationale & Ligand Causality

In the Suzuki-Miyaura coupling of 5-bromopyrimidine, the oxidative addition of Pd(0) into the C5-Br bond is facile[1]. However, the resulting Pd(II) intermediate is prone to protodehalogenation. Why use bidentate ligands? Utilizing bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the palladium center. This spatial constraint significantly accelerates the final reductive elimination step, driving the catalytic cycle forward before side reactions can occur[6].

Protocol 2: Self-Validating Suzuki-Miyaura Workflow
  • Reaction Assembly: In a Schlenk flask, combine 5-bromopyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv). Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) oxide; rigorous degassing ensures maximum catalytic turnover.

  • Thermal Activation: Heat to 90 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (Catalytic Turnover): Perform TLC (Hexanes:EtOAc 7:3) using UV activity and a KMnO₄ stain. Self-Validation: The disappearance of the 5-bromopyrimidine spot confirms successful oxidative addition and catalytic turnover.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

  • Validation Checkpoint 2 (Structural Integrity): Run High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR. Self-Validation: The appearance of downfield aromatic carbon signals (approx. 130-140 ppm) confirms successful C-C bond formation at the C5 position.

Workflow Step1 1. Reaction Assembly 5-Bromopyrimidine + Ar-B(OH)2 + Pd Catalyst + Base Step2 2. Inert Atmosphere & Heating (Promotes Catalytic Cycle) Step1->Step2 Check1 Validation 1: LC-MS/TLC Confirm >95% Consumption Step2->Check1 Check1->Step2 Fail (Add Time/Cat) Step3 3. Aqueous Workup (Quench & Phase Separation) Check1->Step3 Pass (>95%) Step4 4. Chromatographic Purification (Silica Gel / Flash) Step3->Step4 Check2 Validation 2: NMR & HPLC Confirm Structural Integrity Step4->Check2 Check2->Step4 Fail (Repurify) Product Pure 5-Arylpyrimidine Check2->Product Pass (>98% Purity)

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

Comparative Quantitative Data

To aid in synthetic planning, the following table synthesizes quantitative reaction metrics across different bromopyrimidine isomers and methodologies.

SubstrateReaction TypeTypical Reagents / CatalystPrimary MechanismAverage Yield RangeKey Application
2-Bromopyrimidine SNArAmine, KF, H₂O or Cs₂CO₃, DMFAddition-Elimination (Meisenheimer)75% - 95%Kinase inhibitors (e.g., Avutometinib)[4]
5-Bromopyrimidine Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Pd(0)/Pd(II) Catalytic Cycle70% - 90%Agrochemicals (e.g., Fungicides)[6]
5-Bromopyrimidine SonogashiraTerminal Alkyne, Pd(PPh₃)₄, CuIPd/Cu Dual Catalysis65% - 85%4-aryl-5-alkynylpyrimidines[7],[8]

Conclusion

The bromine atom on a pyrimidine ring is not merely a leaving group; it is a programmable handle. By mapping the positional electronics—recognizing C2 as an electrophilic node for SNAr and C5 as an aryl halide analog for cross-coupling—chemists can deploy self-validating protocols to construct highly complex, functionalized heterocycles with precision and predictability.

References

  • Reactivity of the C-Br bond in 5-Bromopyrimidine - Benchchem. 1

  • Fine Chemical Synthesis with 2-Bromopyrimidine: A Versatile Reagent - NINGBO INNO PHARMCHEM CO.,LTD.3

  • Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.2

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC (National Institutes of Health). 5

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. 4

  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - PMC (National Institutes of Health). 7

  • Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols - Benchchem. 6

  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - RSC Advances (RSC Publishing). 8

Sources

Methodological & Application

Application Notes and Protocols: Palladium Catalyst Systems for C-C Bond Formation on Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The pyrimidine ring is a privileged heterocyclic scaffold in drug discovery, frequently acting as a bioisostere for phenyl rings while offering enhanced hydrogen-bonding capabilities and improved pharmacokinetic profiles. Functionalization of the pyrimidine core—specifically via carbon-carbon (C-C) bond formation—is a critical late-stage operation in the synthesis of therapeutic agents[1].

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck) are the gold standard for this functionalization. However, bromopyrimidines present unique mechanistic challenges that dictate experimental choices:

  • Electronic Deficiencies and Oxidative Addition: The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, rendering the ring highly electrophilic. In standard palladium chemistry, the reactivity of halides follows the order I > Br > Cl. However, in substrates like 5-bromo-2-chloropyrimidine, the C-Cl bond at the C2 position is so heavily activated by the adjacent nitrogens that it competes with, or even outpaces, the C5-Br bond during the oxidative addition of the Pd(0) catalyst[1].

  • Catalyst & Ligand Selection: To achieve regioselective C-C bond formation at the brominated position without triggering side reactions at the chlorinated position, the steric and electronic properties of the ligand must be meticulously tuned. Bulky, electron-rich ligands (e.g., XPhos, or N-heterocyclic carbenes in PEPPSI-type complexes) are often required to stabilize the Pd(0) species and force selectivity based on steric hindrance rather than pure electronic activation[2].

  • Homogeneous vs. Heterogeneous Systems: While traditional homogeneous catalysts like Pd(PPh3​)4​ are effective, modern protocols increasingly utilize heterogeneous systems (e.g., Pd/DNA nanoparticles or Pd-PEPPSI-HCP) to minimize palladium leaching into the final pharmaceutical product and allow for catalyst recycling[3],[2].

CatalyticCycle Pd0 1. Pd(0) Active Catalyst Coordination of Ligands OA 2. Oxidative Addition Insertion into C-Br Bond (Rate-determining step) Pd0->OA + Bromopyrimidine TM 3. Transmetalation / Insertion Transfer of Nucleophile/Alkene OA->TM + Coupling Partner (Boronic Acid, Alkyne) RE 4. Reductive Elimination Formation of C-C Bond TM->RE Isomerization / Base Action RE->Pd0 - Cross-Coupled Product

General Palladium Catalytic Cycle for C-C Bond Formation on Bromopyrimidines.

Quantitative Data Presentation

The following table summarizes validated reaction parameters and yields for the three primary modes of C-C bond formation on 5-bromopyrimidine derivatives, highlighting the diversity of catalyst systems required for optimal conversion.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBase / SolventConditionsYield
Suzuki-Miyaura 5-BromopyrimidineArylboronic acidsPd-PEPPSI-HCP-2 (0.5 mol%) K2​CO3​ / H2​O -EtOHAir, 80 °C, 12 h80–96%[2]
Suzuki-Miyaura 5-BromopyrimidinePhenylboronic acidPd/DNA Nanoparticles K2​CO3​ / H2​O -EtOHAir, 80 °C, 4 hModest[3]
Sonogashira 5-BromopyrimidinePhenylacetylene Pd(PPh3​)2​Cl2​ / CuIDIPEA / DMFMW, 115 °C, 25 min47–83%[4]
Mizoroki-Heck 5-BromopyrimidineAlkenes / Acrylates Pd(OAc)2​
  • MAP Ligand
Et3​N / DMF N2​ , 100 °C, 16 h51–62%[5]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to ensure that causality—such as catalyst activation and substrate consumption—can be analytically verified before proceeding to workup.

Workflow Prep 1. Reagent Prep Dry Solvents & Catalyst Degas 2. Inert Atmosphere Freeze-Pump-Thaw Prep->Degas React 3. Reaction Controlled Heating Degas->React IPC 4. IPC Validation LC-MS Aliquot Check React->IPC IPC->React Incomplete Conversion Workup 5. Workup Quench & Purify IPC->Workup

Self-Validating Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Causality Focus: Water is included in the solvent mixture to accelerate the reaction via solvolytic transformation of the Pd(II) precatalyst into a more active Pd-hydroxo species, which facilitates the transmetalation of the boronic acid.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd-PEPPSI-HCP-2 at 0.5 mol% or Pd(dppf)Cl2​ at 2 mol%)[2].

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon three times. Reasoning: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O2​ , which leads to the formation of inactive Pd black and halts the catalytic cycle.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane/ H2​O (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–12 hours.

  • IPC Validation: Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: The disappearance of the distinctive M/M+2 isotopic signature of the bromopyrimidine confirms successful oxidative addition. If the boronic acid is consumed but starting material remains, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

Protocol B: Microwave-Assisted Sonogashira Coupling

Causality Focus: Microwave heating is utilized to rapidly overcome the high activation energy required for the oxidative addition of the electron-deficient pyrimidine ring, while N,N-diisopropylethylamine (DIPEA) serves a dual role: neutralizing the generated HBr and reducing any trace oxidized Cu(II) back to the active Cu(I) co-catalyst[4].

  • Preparation: Charge a Pyrex microwave vessel with 5-bromopyrimidine (1.00 mmol) and phenylacetylene (1.02 mmol) in dry DMF (0.5 mL)[4].

  • Purging: Pass dry nitrogen through the vessel for 15 minutes to displace oxygen.

  • Reagent Addition: Introduce anhydrous DIPEA (8.6 mmol) and dry triphenylphosphine (0.087 mmol). Follow immediately with Pd(PPh3​)2​Cl2​ (0.021 mmol) and CuI (0.020 mmol)[4].

  • Reaction: Seal the vessel and subject it to microwave irradiation at 115 °C for 25 minutes[4].

  • IPC Validation: Perform TLC (Hexanes:EtOAc 3:1). The product should appear as a highly UV-active spot (due to the extended conjugation of the alkynylpyrimidine system).

  • Workup: Dilute the crude mixture with water (10 mL) and extract with Dichloromethane ( 3×10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF, dry, and concentrate.

Protocol C: Mizoroki-Heck Reaction with Monodentate Alkynylphosphines (MAPs)

Causality Focus: Bromopyrimidines often coordinate to the palladium center via their nitrogen atoms, poisoning the catalyst. Utilizing specifically designed Monodentate Alkynylphosphine (MAP) ligands prevents this detrimental off-target coordination by maintaining a highly active, sterically protected Pd(0) pocket[5].

  • Preparation: In a nitrogen-filled glovebox, combine 5-bromopyrimidine (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), Pd(OAc)2​ (5 mol%), and the selected MAP ligand (10 mol%) in a sealed vial[5].

  • Base & Solvent: Add Triethylamine (2.0 mmol) and anhydrous DMF (3 mL).

  • Reaction: Transfer the vial out of the glovebox and heat at 100 °C for 16 hours.

  • IPC Validation: Analyze via GC-MS. Look for the molecular ion of the substituted pyrimidine. Validation Check: The presence of a significant amount of homocoupled pyrimidine dimer indicates that the alkene insertion step is slower than transmetalation between two Pd-aryl species; in future runs, increase the alkene equivalents.

  • Workup: Filter the mixture through a short pad of Celite to remove precipitated palladium salts, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References

  • BenchChem Technical Support Team. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • Veisi, H., et al. Pd/DNA as Highly Active and Recyclable Catalyst of Suzuki–Miyaura Coupling. MDPI.
  • Li, X., et al. Pd-PESSPI-Decorated Hyper-Crosslinked Polymers: A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Direct C–H Arylation. ACS Publications.
  • Shcherbakov, S. S., et al. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. RSC Publishing.
  • Wang, Y., et al. Enhanced Ligand Discovery through Generative AI and Latent-Space Exploration: Application to the Mizoroki-Heck Reaction. ChemRxiv.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged motif in drug discovery, frequently serving as the core structure for kinase inhibitors and CNS-active therapeutics. 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS: 1260842-76-9) is a highly versatile synthetic building block[1]. This application note provides an in-depth, self-validating guide to functionalizing this molecule via Nucleophilic Aromatic Substitution (SNAr). By understanding the electronic landscape of the pyrimidine core and the mechanistic drivers of the SNAr pathway, researchers can achieve high-yielding, regioselective substitutions with a diverse array of nucleophiles.

Mechanistic Rationale & Substrate Profiling

The Causality of C4 Activation

The reactivity of 4-Bromo-6-(4-methoxyphenyl)pyrimidine is dictated by the strong electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which severely depletes electron density at the C2, C4, and C6 positions[2]. In this specific substrate, the C4 position is highly electrophilic and primed for nucleophilic attack. The 4-methoxyphenyl group at C6 provides structural bulk and mild electron donation to its local phenyl system, but it does not sufficiently deactivate the highly electron-deficient pyrimidine core.

The SNAr reaction proceeds via a classic two-step addition-elimination mechanism[2]. The nucleophile attacks the C4 carbon, disrupting aromaticity to form a negatively charged, delocalized intermediate known as the Meisenheimer complex [2]. The pyrimidine nitrogens stabilize this negative charge. Subsequently, the C-Br bond breaks, expelling the bromide ion and restoring aromaticity.

SNAr_Mechanism SM 4-Bromo-6-(4-methoxyphenyl) pyrimidine (Electrophile) MC Meisenheimer Complex (Delocalized Anion) SM->MC Addition Nuc Nucleophile (R-NH2, R-ONa) Nuc->MC Attack at C4 Prod C4-Substituted Pyrimidine MC->Prod Elimination LG Bromide (Br⁻) Leaving Group MC->LG Departure

Figure 1: SNAr addition-elimination mechanism forming the Meisenheimer complex.

Leaving Group Dynamics: SNAr vs. Cross-Coupling

A critical insight for synthetic planning is the inverse reactivity trend of halogens in SNAr compared to Palladium-catalyzed cross-coupling. In cross-coupling, the rate-determining step is oxidative addition, favoring weaker bonds (I > Br > Cl > F). However, in SNAr, the rate-determining step is the initial nucleophilic attack. Highly electronegative halogens (like Fluorine or Chlorine) better stabilize the Meisenheimer transition state, making 4-chloropyrimidines generally faster to react in SNAr than 4-bromopyrimidines. Despite this, the bromo-derivative remains highly effective under mild heating and offers excellent orthogonality for complex multi-step syntheses[3].

Table 1: Comparative Reactivity Profiles for 4-Halopyrimidines

Halogen (C4 Position) SNAr Reactivity Trend Pd-Catalyzed Cross-Coupling Primary Mechanistic Driver in SNAr
Fluorine (-F) Highest Lowest High electronegativity powerfully stabilizes the Meisenheimer complex.
Chlorine (-Cl) High Moderate Optimal balance of electronegativity and leaving group ability.
Bromine (-Br) Moderate High Weaker C-X bond dissociation energy facilitates Pd-insertion.

| Iodine (-I) | Lowest | Highest | Weakest C-X bond; poor electronegativity fails to stabilize the anionic intermediate. |

Experimental Protocols

The following protocols are designed as self-validating systems . The use of polar aprotic solvents like dimethylformamide (DMF) is an intentional choice to solubilize the starting materials and facilitate the ionic mechanism without hydrogen-bonding to the nucleophile[2].

SNAr_Workflow Step1 1. Reagent Preparation Dissolve Pyrimidine & Nucleophile in Anhydrous DMF/DMSO Step2 2. Base Addition Add DIPEA or K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Thermal Activation Heat to 80-120°C Monitor via LC-MS/TLC Step2->Step3 Step4 4. Quenching Pour into Ice Water to Precipitate Product Step3->Step4 Step5 5. Isolation & Purification Filtration or Extraction, followed by Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr amination of pyrimidines.

Protocol A: SNAr Amination (Primary & Secondary Amines)

Under stoichiometric control, this reaction works efficiently with various nucleophilic amines[3]. A base is mandatory to scavenge the generated hydrobromic acid (HBr); otherwise, the acid will protonate the remaining amine nucleophile, rendering it inactive and stalling the reaction[4].

Materials:

  • 4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Amine Nucleophile (e.g., Morpholine or Benzylamine) (1.5 equiv, 1.5 mmol)[4]

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 equiv, 2.0 mmol)[4]

  • Anhydrous DMF (5.0 mL)[2]

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Bromo-6-(4-methoxyphenyl)pyrimidine in 5.0 mL of anhydrous DMF[2].

  • Activation: Add 2.0 mmol of K₂CO₃ (or DIPEA), followed by 1.5 mmol of the amine nucleophile[4].

  • Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to 80–120 °C under an inert nitrogen atmosphere[4].

  • Self-Validating Monitoring: Sample 10 µL of the mixture after 2 hours. Dilute in MeCN and analyze via LC-MS. Validation check: Look for the disappearance of the starting material isotopic signature (m/z ~265/267 for ⁷⁹Br/⁸¹Br) and the emergence of the corresponding product mass.

  • Quenching & Precipitation: Once conversion is complete, cool the flask to room temperature. Slowly pour the mixture into 25 mL of vigorously stirred ice water[4]. Validation check: The crude product will typically precipitate immediately upon quenching due to the displacement of the lipophilic bromine[2].

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (3 x 10 mL) to remove residual DMF and salts, and dry under high vacuum[2].

Protocol B: SNAr with Oxygen/Sulfur Nucleophiles (Alkoxides/Thiolates)

Alkoxides and thiolates are exceptionally strong nucleophiles. However, strict anhydrous conditions are required to prevent the hydroxide-mediated hydrolysis of the C4 position.

Modifications from Protocol A:

  • Base Selection: Use Sodium Hydride (NaH, 60% dispersion in mineral oil) to pre-form the alkoxide/thiolate from the corresponding alcohol/thiol before adding the pyrimidine.

  • Temperature: These reactions are highly exothermic and rapid. Conduct the initial addition at 0 °C, then allow to warm to room temperature. Heating is rarely required.

Troubleshooting & Optimization

When scaling up or applying sterically hindered nucleophiles, researchers may encounter kinetic bottlenecks. Table 2 outlines field-proven corrective actions.

Table 2: Root Cause Analysis and Process Optimization

Observation Root Cause Analysis Corrective Action / Optimization
Incomplete Conversion Nucleophile protonated by HBr byproduct, or weak nucleophilicity. Increase equivalents of base (K₂CO₃/DIPEA) to 3.0 eq. Ensure base is finely powdered for maximum surface area.
Sluggish Reaction Rate Insufficient thermal activation for sterically hindered amines. Transition from conventional heating to microwave irradiation (e.g., 15–20 min at 120 °C) to rapidly overcome the activation energy barrier.
Hydrolysis Side-Product Trace water in solvent reacting with the highly electrophilic C4 position. Use strictly anhydrous DMF/DMSO; store reagents under an inert argon atmosphere.

| Poor Product Recovery | Product is highly soluble in the aqueous quenching phase. | Extract the aqueous layer with EtOAc or DCM (3x)[4]. Salt out the aqueous layer with NaCl to drive the organic product into the organic phase. |

References

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules/Molbank (2022). Retrieved from: [Link]

Sources

Protocol for functionalization of the C4-bromo position in pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, mechanistic, and practical framework for the functionalization of the C4-bromo position in pyrimidines. Designed for medicinal chemists and process scientists, this guide moves beyond standard recipes to explain the kinetic and thermodynamic drivers behind experimental choices, ensuring robust and reproducible synthetic workflows.

Mechanistic Rationale: The C4-Position Advantage

The pyrimidine scaffold is a privileged pharmacophore, widely utilized as an ATP-competitive hinge-binder in the development of targeted kinase inhibitors. The strategic derivatization of the C4 position is critical for exploring structure-activity relationships (SAR) and optimizing ligand efficiency, as demonstrated in recent studies on [1].

Electronic Causality: The pyrimidine ring is profoundly electron-deficient. The electronegative nitrogen atoms at positions 1 and 3 act as powerful electron sinks, withdrawing electron density via inductive and resonance effects. This renders the C2, C4, and C6 positions highly electrophilic.

  • In Nucleophilic Aromatic Substitution (SNAr): The C4-bromo position is exceptionally reactive because the adjacent endocyclic nitrogen stabilizes the anionic Meisenheimer transition state.

  • In Cross-Coupling: The electron-deficient nature of the C4-Br bond significantly accelerates the oxidative addition of Palladium(0) species, allowing for milder reaction conditions compared to unactivated aryl bromides.

SuzukiCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd 4-Bromopyrimidine TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 C4-Functionalized Pyrimidine

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4-bromo pyrimidine position.

Quantitative Data: Reaction Optimization Profiles

The following table synthesizes quantitative yield data across various functionalization methodologies, establishing a baseline for expected reaction performance based on [2].

Reaction TypeElectrophile / NucleophileCatalyst / BaseSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura 4-Bromopyrimidine / Aryl-B(OH)₂Pd(PPh₃)₄ / K₂CO₃1,4-Dioxane : H₂O (4:1)90–10075–95%
Buchwald-Hartwig 4-Bromopyrimidine / ArylaminePd₂(dba)₃, Xantphos / Cs₂CO₃Toluene (Anhydrous)100–11072–97%
SNAr (Amination) 4-Bromopyrimidine / Aliphatic AmineNone / DIPEADMF or n-BuOH80–12080–95%
SNAr (Etherification) 4-Bromopyrimidine / PhenolNone / K₂CO₃DMF10065–85%

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes the underlying causality to empower researchers to troubleshoot effectively.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to facilitate the transfer of the active boronate species.

Materials:

  • 4-Bromopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromopyrimidine, arylboronic acid, and K₂CO₃.

    • Causality: Flame-drying removes trace moisture from the glassware, which can lead to protodeboronation (the competitive cleavage of the C-B bond) of the boronic acid.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species and promotes the homocoupling of the boronic acid. Water is strictly required to dissolve the inorganic base and generate the reactive "ate" complex (Ar-B(OH)₃⁻) needed for transmetalation.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh₃)₄. Seal the flask and heat to 90°C.

  • Self-Validation & QC: Monitor via LC-MS. The reaction should transition from a pale suspension to a homogeneous solution. Warning: The premature formation of a black precipitate (Pd black) indicates catalyst degradation due to oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite filtration efficiently removes both the precipitated palladium black and insoluble inorganic salts, preventing emulsions during the subsequent aqueous extraction.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol details the functionalization of the C4 position via [3].

Materials:

  • 4-Bromopyrimidine derivative (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Mixing: In a heavy-walled sealed tube, dissolve the 4-bromopyrimidine in anhydrous DMF. Add the amine nucleophile followed by DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct generated during the reaction, driving the equilibrium forward without competing with the primary amine for the electrophilic C4 carbon. DMF, a polar aprotic solvent, drastically accelerates the reaction by stabilizing the polar Meisenheimer transition state.

  • Heating: Seal the tube and heat to 80°C for 4–12 hours.

  • Self-Validation & QC: Monitor by TLC (UV 254 nm). Successful conversion is indicated by a significant retention factor (Rf) shift. The introduction of an amine group increases the polarity of the molecule, resulting in a lower Rf compared to the non-polar brominated starting material.

  • Workup: Dilute the mixture with EtOAc and wash with a 5% aqueous Lithium Chloride (LiCl) solution (3x).

    • Causality: DMF is notoriously difficult to remove during aqueous workup due to its high boiling point and water miscibility. Washing with aqueous LiCl highly effectively partitions DMF into the aqueous layer, leaving a clean organic phase.

Application in Drug Discovery: Kinase Inhibition

The functionalization of the C4 position is not merely a synthetic exercise; it is the cornerstone of designing potent kinase inhibitors. By substituting the C4-bromo group with diverse anilines or aliphatic amines, researchers can precisely mimic the hydrogen-bonding network of the adenine ring of ATP. This allows the functionalized pyrimidine to anchor deeply within the hinge region of oncogenic kinases, effectively blocking downstream signaling cascades that drive cellular proliferation.

SignalingPathway Ligand Growth Factor EGFR EGFR / RTK Ligand->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR (Proliferation) AKT->mTOR Inhibitor C4-Functionalized Pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->PI3K ATP-competitive Inhibition

Inhibition of EGFR/PI3K signaling pathways by C4-functionalized pyrimidine derivatives.

References

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 Source: Molecules (MDPI)[Link]

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines Source: European Journal of Organic Chemistry (via ResearchGate)[Link]

  • Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation Source: Organic & Biomolecular Chemistry (via PMC)[Link]

Application Notes and Protocols for 4-Bromo-6-(4-methoxyphenyl)pyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Bromo-6-(4-methoxyphenyl)pyrimidine as a Material Building Block

In the landscape of advanced materials, particularly in the realm of organic electronics, the strategic design of molecular building blocks is paramount. 4-Bromo-6-(4-methoxyphenyl)pyrimidine emerges as a molecule of significant interest due to its intrinsic electronic and structural characteristics. The pyrimidine core, a diazine heterocycle, is inherently electron-deficient, making it a valuable component for constructing organic semiconductors.[1][2] This electron-accepting nature is crucial for developing materials for organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic photovoltaics (OPVs).[1][3][4]

The utility of this specific molecule is further enhanced by its substituents. The bromo group at the 4-position serves as a highly versatile reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic tuning of the resulting material's electronic and photophysical properties.[5][6] Conversely, the 4-methoxyphenyl group at the 6-position acts as an electron-donating moiety. This combination of an electron-donating group and an electron-deficient core establishes a "push-pull" system, which is a well-established strategy for designing molecules with strong intramolecular charge-transfer (ICT) characteristics, often leading to desirable fluorescent properties.[4][7]

This document provides a comprehensive guide for researchers and scientists on the application of 4-Bromo-6-(4-methoxyphenyl)pyrimidine in materials science. It details the core attributes of the molecule, provides a robust protocol for its synthetic modification via Suzuki-Miyaura cross-coupling, and outlines the subsequent characterization of the resulting novel materials.

Core Molecular Attributes and Their Implications

The unique combination of a pyrimidine core, a bromo leaving group, and a methoxyphenyl substituent provides a powerful platform for materials design.

Structural Feature Chemical Property Implication in Materials Science
Pyrimidine Core Electron-deficient aromatic systemExcellent building block for electron-transporting materials in OLEDs and n-type semiconductors in OFETs.[1][2]
4-Bromo Substituent Reactive site for cross-couplingEnables facile C-C bond formation via Suzuki-Miyaura and other palladium-catalyzed reactions for extending π-conjugation.[5]
6-(4-methoxyphenyl) Group Electron-donating substituentCreates a "push-pull" architecture, leading to intramolecular charge transfer and potential for strong fluorescence.[7][8]

Synthetic Protocol: Synthesis of a Novel Biphenyl-Pyrimidine Derivative via Suzuki-Miyaura Cross-Coupling

This protocol details a representative application of 4-Bromo-6-(4-methoxyphenyl)pyrimidine in the synthesis of a novel organic semiconductor through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with a boronic acid derivative in the presence of a base, and reductive elimination to yield the coupled product and regenerate the catalyst.[9]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle reagents 4-Bromo-6-(4-methoxyphenyl)pyrimidine + Arylboronic Acid + Base (e.g., K₃PO₄) oxidative_addition Oxidative Addition product Coupled Product + Borate Salt + H₂O pd0 Pd(0)L₂ pd0->oxidative_addition Aryl-Br pd_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base pd_aryl_complex [Ar-Pd(II)L₂-Ar'] transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

experimental_workflow start Start: Reagents reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Reaction (Conventional or Microwave Heating) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, UV-Vis, Fluorescence) purification->characterization end End: Pure Product characterization->end

Figure 2: Experimental workflow for the synthesis and characterization of a novel pyrimidine derivative.

Materials
  • 4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 4-biphenylboronic acid) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or microwave reactor vessel

Procedure: Conventional Heating
  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 4-Bromo-6-(4-methoxyphenyl)pyrimidine (0.986 mmol, 1.0 eq) and Pd(PPh₃)₄ (5 mol%).[10]

  • Add 6 mL of anhydrous 1,4-dioxane and stir the mixture for 30 minutes at room temperature.[10]

  • Add the arylboronic acid (1.08 mmol, 1.1 eq), K₃PO₄ (1.972 mmol, 2.0 eq), and 1.5 mL of degassed water.[10]

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by TLC.[10]

  • After completion, cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure: Microwave-Assisted Synthesis
  • To a microwave reactor vessel, add 4-Bromo-6-(4-methoxyphenyl)pyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).[11]

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[11]

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[11]

  • Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[11]

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of the Synthesized Material

The newly synthesized material should be thoroughly characterized to determine its structure and photophysical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • UV-Visible Absorption Spectroscopy: To determine the electronic absorption properties and the optical bandgap of the material.

  • Fluorescence Spectroscopy: To investigate the emission properties, including the emission maximum, quantum yield, and Stokes shift.[8] The photophysical properties can be sensitive to solvent polarity, which can provide insights into the intramolecular charge-transfer characteristics.[7]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing the material's potential for use in electronic devices.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Inactive catalyst; inefficient base or solvent system.Screen different palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., Cs₂CO₃), and solvents (e.g., toluene, DMF).[10][12]
Side Reactions (e.g., Homocoupling) Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10]
Hydrodehalogenation Protic solvents or certain phosphine ligands.Use aprotic solvents like 1,4-dioxane or toluene. Consider using less electron-rich phosphine ligands.[10]

Conclusion

4-Bromo-6-(4-methoxyphenyl)pyrimidine is a strategically designed building block with significant potential in materials science. Its electron-deficient pyrimidine core, coupled with an electron-donating methoxyphenyl group and a versatile bromo-substituent, provides a robust platform for the synthesis of novel organic semiconductors. The provided protocols for Suzuki-Miyaura cross-coupling offer a reliable starting point for the development of new materials with tailored optoelectronic properties for a range of applications, including OLEDs, OFETs, and OPVs. Further exploration of different arylboronic acids in coupling reactions with this pyrimidine derivative will undoubtedly lead to the discovery of new high-performance organic materials.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Al-Masum, M., & El-Sayed, E. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Alfa Chemistry. (n.d.). Pyrimidines For Semiconductors.
  • Journal of Materials Chemistry C. (n.d.). Pyrimido[4,5-g]quinazoline-4,9-dione as a new building block for constructing polymer semiconductors with high sensitivity to acids and hole transport performance in organic thin film transistors. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • Al-Masum, M., & El-Sayed, E. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Request PDF. (n.d.). Prediction of photophysical properties of pyrimidine chromophores using Taguchi method.
  • MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI.
  • TCI Chemicals. (n.d.). Building Blocks for Organic Semiconductor.
  • ResearchGate. (n.d.). Pyrimidine-based (opto)electronic materials.
  • SPIE Digital Library. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE.
  • ResearchGate. (n.d.). (PDF) Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials.
  • Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Publishing.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • RSC Publishing. (n.d.). A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs. RSC Publishing.
  • MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI.
  • CombiPhos Catalysts Inc. (n.d.). 4-Bromo-6-(4-methoxyphenyl)pyrimidine | 1260842-76-9.
  • New Journal of Chemistry. (n.d.). Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)
  • BLD Pharm. (n.d.). 34916-25-1|4-Bromo-6-phenylpyrimidine.
  • Sigma-Aldrich. (n.d.). Development of Organic Semiconductors.
  • PubMed. (2002).
  • MySkinRecipes. (n.d.). 4-Bromo-6-hydroxypyrimidine.
  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • Synchem. (n.d.). 4-Bromo-6-methylpyrimidine.

Sources

Strategic Synthesis of 4-Arylpyrimidines: A Detailed Protocol for the Suzuki-Miyaura Coupling of Aryl Boronic Acids with 4-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery and Development Professionals

Abstract: The 4-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for its construction, offering high functional group tolerance and mechanistic reliability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for coupling aryl boronic acids with 4-bromopyrimidines. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind component selection, offers a robust, step-by-step protocol, and provides a framework for troubleshooting common challenges, ensuring a higher probability of success in synthesizing these critical building blocks.

Introduction and Scientific Context

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, is a cornerstone of modern synthetic chemistry, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[1][2] Its utility is particularly pronounced in pharmaceutical research, where the efficient and predictable formation of carbon-carbon bonds is paramount.[3] The target transformation—the synthesis of 4-arylpyrimidines—is of significant strategic importance, as this heterocyclic motif is a key pharmacophore in a multitude of approved drugs and clinical candidates.[4][5]

However, the coupling of nitrogen-containing heteroaryl halides like 4-bromopyrimidine presents unique challenges. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst and impeding the reaction.[6][7] Therefore, a successful protocol relies on a carefully orchestrated interplay of catalyst, ligand, base, and solvent to favor the desired productive catalytic cycle over off-cycle deactivation pathways.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism is fundamental to rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3][8]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrimidine. This is often the rate-determining step and results in a Pd(II) complex.[5][9]

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate), which readily exchanges its organic moiety for the halide on the palladium complex.[2][10][11][12][13]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex eliminates the final 4-arylpyrimidine product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X (Pyrimidinyl-Pd Complex) ox_add->pd_complex pd_complex->pd0 transmetal Transmetalation pd_complex->transmetal di_org_pd Ar¹-Pd(II)L₂-Ar² (Diorgano-Pd Complex) transmetal->di_org_pd - X⁻ di_org_pd->transmetal red_elim Reductive Elimination di_org_pd->red_elim red_elim->pd0 product Ar¹-Ar² (4-Arylpyrimidine) aryl_halide Ar¹-X (4-Bromopyrimidine) aryl_halide->ox_add boronic_acid Ar²-B(OH)₂ (Aryl Boronic Acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->transmetal base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol Components: A Guided Selection

The success of the coupling hinges on the judicious selection of four key components. The following table summarizes typical starting conditions that serve as an excellent baseline for optimization.

ComponentRecommended Reagent(s)Typical Loading / ConcentrationRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃1-5 mol%Pd(PPh₃)₄ is a reliable Pd(0) source, often used directly.[14] Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is readily reduced in situ and is excellent for many heteroaryl couplings. For more challenging substrates, a separate ligand may be added with a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ .[1][8]
Ligand (Included in precatalyst) or PPh₃, P(t-Bu)₃, SPhos1-2 eq. relative to PdThe ligand stabilizes the palladium center and modulates its reactivity. For electron-rich or sterically hindered partners, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or tri-tert-butylphosphine) can accelerate the oxidative addition and reductive elimination steps.[7][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsThe base is critical for activating the boronic acid. K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger and more soluble in organic solvents, often providing better results for less reactive partners.[6][14] An aqueous solution of the base is typically required.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O0.1 - 0.5 MA biphasic system is common.[16] 1,4-Dioxane is an excellent solvent for dissolving organic reagents. The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the reactive boronate species.[16] DMF can be used for less soluble substrates or when higher temperatures are needed.[1]

Detailed Step-by-Step Experimental Protocol

This protocol describes a general procedure for the coupling of a generic aryl boronic acid with 4-bromopyrimidine on a 1.0 mmol scale.

Materials and Reagents:

  • 4-Bromopyrimidine (1.0 mmol, 1.0 eq.)

  • Aryl boronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Anhydrous 1,4-Dioxane (e.g., 8 mL)

  • Degassed, deionized water (e.g., 2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and hotplate

  • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Inerting & Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Combine solids: 4-Bromopyrimidine, Aryl Boronic Acid, Base, and Pd Catalyst in flask. B Seal flask, then evacuate and backfill with inert gas (3x). A->B C Add degassed solvents (Dioxane, Water) via syringe. B->C D Heat with vigorous stirring (e.g., 80-100 °C) for 4-24 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temp. Dilute with water and extract with organic solvent. E->F G Combine organic layers, wash with brine, and dry over Na₂SO₄. F->G H Filter and concentrate under reduced pressure. G->H I Purify crude product via flash column chromatography. H->I J Characterize final product (NMR, MS). I->J

Sources

Introduction: The Pyrimidine Scaffold and the Role of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 4-Bromo-6-(4-methoxyphenyl)pyrimidine in Modern Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. Consequently, pyrimidine derivatives have been successfully developed into drugs with applications ranging from anticancer (e.g., 5-Fluorouracil) and antiviral (e.g., Zidovudine) to antibacterial and antihypertensive therapies.[1][3] The development of novel therapeutics often hinges on the efficient and strategic functionalization of this privileged scaffold.

This guide focuses on 4-Bromo-6-(4-methoxyphenyl)pyrimidine , a highly versatile synthetic intermediate. Its design is uniquely suited for diversification through modern cross-coupling chemistry. The molecule features a stable, electron-donating methoxyphenyl group at the C6 position and a reactive C4-bromo substituent. This arrangement makes the C4 position a prime target for palladium-catalyzed reactions, allowing for the controlled introduction of a wide range of molecular fragments. This application note provides senior researchers and drug development scientists with a detailed overview of its properties, key synthetic transformations, and step-by-step protocols to leverage its full potential in discovery programs.

Physicochemical Properties and Structural Data

A thorough understanding of the starting material's properties is critical for reaction optimization and safety.

PropertyData
IUPAC Name 4-Bromo-6-(4-methoxyphenyl)pyrimidine
CAS Number 1260842-76-9[4]
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Appearance Off-white to yellow solid
Purity Typically ≥95%
InChI Key ALNDJPXEQTVHSG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)Br

Core Structure and Strategic Reaction Sites

The utility of 4-Bromo-6-(4-methoxyphenyl)pyrimidine stems from its distinct electronic and structural features. The C4-bromo bond is the primary site for synthetic modification, while the methoxyphenyl group at C6 serves as a stable anchor that can influence the molecule's overall properties and biological interactions.

cluster_main 4-Bromo-6-(4-methoxyphenyl)pyrimidine cluster_key mol C4_Br C4-Bromo Group: Primary site for Pd-catalyzed cross-coupling reactions. (Suzuki, Buchwald-Hartwig, etc.) C4_Br:e->mol:w C6_Aryl C6-(4-methoxyphenyl) Group: Stable, modulating moiety. Influences solubility & target binding. C6_Aryl:w->mol:e

Caption: Core structure highlighting the reactive C4-bromo and stable C6-aryl sites.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The C-Br bond on the electron-deficient pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. For 4-Bromo-6-(4-methoxyphenyl)pyrimidine, this reaction enables the introduction of a diverse range of aryl, heteroaryl, or vinyl substituents at the C4 position, dramatically expanding the accessible chemical space.[5][6]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid in the transmetalation step.

Detailed Protocol: Synthesis of 4-Aryl-6-(4-methoxyphenyl)pyrimidine

  • Materials:

    • 4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂] (1-5 mol%)

    • Base [e.g., Na₂CO₃, K₂CO₃, or K₃PO₄] (2.0-3.0 equiv)

    • Anhydrous, degassed solvent [e.g., 1,4-Dioxane, Toluene, or DME/Water mixture]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-(4-methoxyphenyl)pyrimidine, the arylboronic acid, and the palladium catalyst.

    • Add the base. For aqueous mixtures, the base is often dissolved in water.

    • Add the anhydrous, degassed solvent(s). The total concentration should be around 0.1-0.2 M.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3x).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-(4-methoxyphenyl)pyrimidine.

  • Expert Insights & Troubleshooting:

    • Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, catalysts with more sophisticated ligands like dppf (in Pd(dppf)Cl₂) can provide better yields.

    • Base and Solvent System: An aqueous base system (e.g., Na₂CO₃ in Dioxane/Water) is robust and widely applicable.[7] For water-sensitive substrates, anhydrous conditions with K₃PO₄ in dioxane can be effective.

    • De-boronation: Boronic acids can be unstable under prolonged heating. Using a slight excess (1.2 equiv) is standard, but if de-boronation is observed, increasing the amount to 1.5 equiv may be necessary.

Buchwald-Hartwig Amination: C-N Bond Formation

The ability to form C-N bonds is critical in medicinal chemistry, as amine functionalities are key components of many drug molecules, influencing their solubility, basicity, and ability to form hydrogen bonds. The Buchwald-Hartwig amination allows for the coupling of primary or secondary amines to the C4 position of the pyrimidine core.[8]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after oxidative addition. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the crucial palladium-amido species prior to reductive elimination.

Detailed Protocol: Synthesis of N-Substituted-4-amino-6-(4-methoxyphenyl)pyrimidine

  • Materials:

    • 4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium pre-catalyst [e.g., Pd₂(dba)₃ or Pd(OAc)₂] (1-3 mol%)

    • Phosphine Ligand [e.g., XPhos, SPhos, or BINAP] (2-6 mol%)

    • Base [e.g., NaOtBu or Cs₂CO₃] (1.4-2.0 equiv)

    • Anhydrous, degassed solvent [e.g., Toluene or Dioxane]

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

    • Add 4-Bromo-6-(4-methoxyphenyl)pyrimidine and the amine (if solid).

    • Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe at this stage.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

    • Dilute with Ethyl Acetate and water, and separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Expert Insights & Troubleshooting:

    • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or SPhos are generally highly effective for a broad range of amines.

    • Base Sensitivity: Many functional groups are sensitive to strong bases like NaOtBu. For such cases, a weaker base like Cs₂CO₃ can be a viable alternative, though it may require a higher reaction temperature or longer reaction time.

    • Catalyst Deactivation: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere, as oxygen and water can deactivate the palladium catalyst.

Synthetic Workflow and Diversification Potential

The true power of 4-Bromo-6-(4-methoxyphenyl)pyrimidine lies in its ability to serve as a central hub for generating a library of diverse analogs through parallel synthesis workflows.

workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Product Scaffolds start 4-Bromo-6-(4-methoxyphenyl)pyrimidine suzuki Suzuki-Miyaura + R-B(OH)₂ start->suzuki Pd(PPh₃)₄ Na₂CO₃ buchwald Buchwald-Hartwig + R₂-NH start->buchwald Pd₂(dba)₃/XPhos NaOtBu sonogashira Sonogashira + R-C≡CH start->sonogashira PdCl₂(PPh₃)₂/CuI Et₃N prod_suzuki 4-Aryl/Vinyl Pyrimidines suzuki->prod_suzuki prod_buchwald 4-Amino Pyrimidines buchwald->prod_buchwald prod_sonogashira 4-Alkynyl Pyrimidines sonogashira->prod_sonogashira

Caption: Diversification workflow from the common intermediate to various product classes.

Applications in Drug Discovery and Materials Science

Derivatives synthesized from 4-Bromo-6-(4-methoxyphenyl)pyrimidine are valuable candidates for various applications, primarily driven by the rich pharmacology of the pyrimidine core.[9][10]

Application Area / Target ClassReaction Type EmployedRationale and Examples
Kinase Inhibitors Buchwald-HartwigThe pyrimidine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The C4-amino group, installed via Buchwald-Hartwig, can form critical hydrogen bonds in the ATP-binding pocket of kinases like EGFR or VEGFR.[11] The C6-methoxyphenyl group can occupy adjacent hydrophobic pockets.
GPCR Modulators Suzuki-MiyauraG-Protein Coupled Receptors often feature aromatic-rich binding sites. Introducing diverse aryl or heteroaryl groups at the C4 position via Suzuki coupling allows for fine-tuning of van der Waals and π-π stacking interactions to modulate receptor activity.
Bone Anabolic Agents Buchwald-HartwigCertain substituted 2-aminopyrimidines have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[12] The N-acylated derivatives, accessible from the Buchwald-Hartwig product, could be explored for this therapeutic application.
Organic Electronics Sonogashira / SuzukiThe extended π-systems created by coupling aryl or alkynyl groups can lead to materials with interesting photophysical properties. These derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

4-Bromo-6-(4-methoxyphenyl)pyrimidine is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry and materials science. Its well-defined reactivity at the C4 position allows for the reliable and predictable application of powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By providing a direct route to a wide range of C4-functionalized pyrimidines, this intermediate enables research teams to rapidly generate novel compound libraries, accelerate structure-activity relationship (SAR) studies, and ultimately advance the discovery of new lead compounds and functional materials.

References

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • Polshettiwar, S. A. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Advanced Scientific Research, 13(01), 01-15. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PubChemLite. 4-bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine. Available at: [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Available at: [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • Frontiers. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available at: [Link]

Sources

Design and Synthesis of Pyrimidine-Based Dual EGFR/VEGFR-2 Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) are two pivotal receptor tyrosine kinases (RTKs) implicated in the hallmarks of cancer.[1][2][3] Dysregulation of EGFR signaling can lead to uncontrolled cell proliferation, differentiation, and apoptosis, while the VEGFR-2 pathway is a critical mediator of tumor angiogenesis, the process by which tumors develop their own blood supply.[4][5][6] Notably, there is significant crosstalk between these two pathways; EGFR activation can upregulate VEGF expression, and resistance to EGFR-targeted therapies can arise through the upregulation of VEGFR-2 signaling.[7][8][9][10] This intricate interplay provides a strong rationale for the development of dual inhibitors that can simultaneously target both receptors, offering the potential for a more potent and durable antitumor response.[10]

The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[4][5][11] Its versatile chemistry allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for novel pyrimidine-based dual inhibitors of EGFR and VEGFR-2, intended for researchers, scientists, and drug development professionals.

Part 1: Design Principles and Strategy

The design of a potent dual EGFR/VEGFR-2 inhibitor hinges on understanding the key pharmacophoric features required for binding to the ATP-binding pocket of both kinases. While the overall topology of the kinase domains is conserved, subtle differences in key amino acid residues can be exploited to achieve dual inhibitory activity.

A common strategy involves a central pyrimidine core that acts as a scaffold, presenting various substituents to interact with specific regions of the kinase domain. The general pharmacophore model for a pyrimidine-based dual EGFR/VEGFR-2 inhibitor typically includes:

  • A Heterocyclic Core: The pyrimidine ring serves as the central scaffold.

  • A Hinge-Binding Moiety: An atom or group capable of forming hydrogen bonds with the hinge region of the kinase (e.g., an amino group at the C2 or C4 position of the pyrimidine).

  • A Hydrophobic Pocket-Interacting Group: A substituted aryl or heteroaryl group that occupies the hydrophobic region of the ATP-binding site.

  • A Solvent-Exposed Region Interacting Group: A flexible side chain that extends towards the solvent-exposed region, which can be modified to improve solubility and other pharmacokinetic properties.

Pharmacophore_Model cluster_0 Pyrimidine-Based Dual EGFR/VEGFR-2 Inhibitor Pyrimidine_Core Pyrimidine Core Hinge_Binder Hinge-Binding Moiety (e.g., -NH2) Pyrimidine_Core->Hinge_Binder Forms H-bonds with kinase hinge Hydrophobic_Group Hydrophobic Pocket Group (Aryl/Heteroaryl) Pyrimidine_Core->Hydrophobic_Group Occupies hydrophobic pocket Solvent_Region_Group Solvent-Exposed Group (Solubilizing Moiety) Pyrimidine_Core->Solvent_Region_Group Extends into solvent region

Caption: Generalized pharmacophore model for a pyrimidine-based dual EGFR/VEGFR-2 inhibitor.

Part 2: Synthetic Protocols

The synthesis of 2,4-disubstituted pyrimidine derivatives is a common approach to generate libraries of potential dual EGFR/VEGFR-2 inhibitors.[12][13][14] A representative synthetic scheme is outlined below, starting from commercially available reagents.

Protocol: Synthesis of a Representative 2,4-Disubstituted Pyrimidine Inhibitor

This protocol describes a general method for the synthesis of a 2,4-disubstituted pyrimidine scaffold.

Step 1: Synthesis of 2,4-dichloropyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid and an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloropyrimidine.

Step 2: Selective Nucleophilic Substitution at C4

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine and a slight excess of the desired amine (R¹-NH₂) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Reaction Conditions: Add a base, such as triethylamine or diisopropylethylamine, and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-substituted-2-chloropyrimidine.

Step 3: Nucleophilic Substitution at C2

  • Reaction Setup: In a sealed tube, dissolve the 4-substituted-2-chloropyrimidine and an excess of the second amine (R²-NH₂) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at 100-150 °C for 12-48 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, the 2,4-disubstituted pyrimidine, is purified by column chromatography or recrystallization.

Characterization: The structure of the final compound and all intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[15][16][17][18][19]

Synthetic_Workflow Start Barbituric Acid Step1 Step 1: Chlorination (POCl₃, Reflux) Start->Step1 Intermediate1 2,4-Dichloropyrimidine Step1->Intermediate1 Step2 Step 2: C4-Substitution (R¹-NH₂, Base, RT) Intermediate1->Step2 Intermediate2 4-Substituted-2-chloropyrimidine Step2->Intermediate2 Step3 Step 3: C2-Substitution (R²-NH₂, High Temp) Intermediate2->Step3 Final_Product 2,4-Disubstituted Pyrimidine Step3->Final_Product Characterization Spectroscopic Characterization (NMR, MS, IR) Final_Product->Characterization

Caption: A generalized synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.

Part 3: In Vitro Biological Evaluation Protocols

Once synthesized, the novel pyrimidine derivatives must be evaluated for their biological activity. This typically involves a series of in vitro assays to determine their potency against EGFR and VEGFR-2, as well as their anti-proliferative effects on cancer cell lines.

Protocol 1: EGFR and VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against EGFR and VEGFR-2 kinases.[1][20][21]

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds dissolved in DMSO

  • A detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection reagent)

  • Microplates (e.g., 96- or 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the wells of the microplate. Include control wells with DMSO only (for 100% activity) and a known inhibitor as a positive control.

  • Enzyme and Substrate Addition: Prepare a mixture of the kinase and substrate in the assay buffer and add it to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the respective kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

In_Vitro_Evaluation_Workflow Synthesis Synthesized Pyrimidine Derivatives Kinase_Assay EGFR/VEGFR-2 Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Synthesis->Cell_Assay Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis IC50_Kinase Determine Kinase IC₅₀ Data_Analysis->IC50_Kinase IC50_Cell Determine Cellular IC₅₀ Data_Analysis->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR

Caption: Workflow for the in vitro biological evaluation of pyrimidine-based inhibitors.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines that overexpress EGFR and/or VEGFR-2 (e.g., A549, HepG2, MCF-7).[22][23][24]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Part 4: Data Analysis and Interpretation

The data obtained from the in vitro assays should be carefully analyzed to determine the potency and selectivity of the synthesized compounds.

Compound EGFR IC₅₀ (nM) [25]VEGFR-2 IC₅₀ (nM) [25]A549 Cell IC₅₀ (µM) [24]HepG2 Cell IC₅₀ (µM) [24]
Compound X874.2010.512.1
Compound Y923.509.811.9
Erlotinib (Ref.)80>1000015.2>50
Sorafenib (Ref.)>100000.178.79.5

This table presents hypothetical data for illustrative purposes, with reference values drawn from published studies.[24][25]

Part 5: Structure-Activity Relationship (SAR) Discussion

The SAR analysis aims to understand how different chemical modifications to the pyrimidine scaffold affect the biological activity.[4][11][26] By comparing the IC₅₀ values of a series of related compounds, researchers can identify key structural features that contribute to potent and selective inhibition.

Key SAR insights for pyrimidine-based EGFR/VEGFR-2 inhibitors often revolve around:

  • Substituents at the C2 and C4 positions: The nature of the amine substituents at these positions is crucial for interacting with the hinge region and other key residues in the ATP-binding pocket. Small, flexible linkers are often preferred.

  • The nature of the aryl/heteroaryl group: The electronic and steric properties of this group significantly influence the binding affinity. Electron-withdrawing or -donating groups can modulate the potency.

  • The solubilizing moiety: The group extending into the solvent-exposed region can be modified to improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties without significantly affecting the inhibitory activity.

SAR_Summary cluster_0 Modifications & Effects SAR Structure-Activity Relationship C4-Substituent: Hinge Binding C2-Substituent: Hydrophobic Pocket Interaction Solubilizing Group: Pharmacokinetics C4_Mod Varying C4-Amine: - Small, polar groups enhance hinge binding. SAR:f1->C4_Mod C2_Mod Varying C2-Aryl Group: - Substituted phenyl rings can improve potency. SAR:f2->C2_Mod Solubilizing_Mod Modifying Side Chain: - Introduction of polar groups improves solubility. SAR:f3->Solubilizing_Mod

Caption: Summary of key structure-activity relationships for pyrimidine-based inhibitors.

Conclusion

The development of pyrimidine-based dual EGFR/VEGFR-2 inhibitors represents a promising strategy in the pursuit of more effective cancer therapies. A rational design approach, coupled with efficient synthetic methodologies and robust biological evaluation protocols, is essential for the identification of potent lead compounds. This guide provides a foundational framework for researchers in this field, from the initial design concepts to the practical execution of key experiments. The iterative process of design, synthesis, and testing, guided by a thorough understanding of the underlying SAR, will continue to drive the discovery of novel and clinically valuable anticancer agents.

References

  • Al-Suwaidan, I. A., et al. (2024). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(48), 31238-31256. [Link]

  • Reddy, V. R., et al. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(4), 483-496. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1863. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyrazolopyrimidine Candidates As Promising EGFR-T790M Inhibitors and Apoptosis Inducers. Future Medicinal Chemistry, 15(22), 1949-1969. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2825-2836. [Link]

  • Wang, Y., et al. (2018). Design and Synthesis of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]

  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Bentham Science. [Link]

  • Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. (n.d.). ProQuest. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 638668. [Link]

  • Dimerization and activation of EGFR and VEGFR2 initiate downstream... (n.d.). ResearchGate. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers Media S.A.. [Link]

  • Sharma, A., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure and Dynamics, 41(1), 1-18. [Link]

  • El-Damasy, D. A., et al. (2025). Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis. Future Medicinal Chemistry, 17(1), 1-18. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Gelin, C. F., et al. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(24), 10477-10482. [Link]

  • Synthesis of 2,4-disubstituted pyrimidine derivatives 10a–j and 20ab.... (n.d.). ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3), 1129. [Link]

  • Cross-talk between and inhibition of the VEGF and EGFR pathways.... (n.d.). ResearchGate. [Link]

  • Hou, S., et al. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Recent Advances in Small Molecule Inhibitors of VEGFR and EGFR Signaling Pathways. (2011). Current Topics in Medicinal Chemistry, 11(11), 1325-1346. [Link]

  • Hou, S., et al. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2366801. [Link]

  • Varney, M. L., et al. (2018). Interactions between ligand-bound EGFR and VEGFR2. Journal of Biological Chemistry, 293(26), 10156-10170. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer. (2022). MDPI. [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. IOP Conference Series: Earth and Environmental Science, 1262(3), 032036. [Link]

  • El-Naggar, M., et al. (2022). Discovery of new VEGFR-2 inhibitors based on bis([22][27][28]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link]

  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023). IOP Publishing. [Link]

  • Chemical structures of representative dual VEGFR/EGFR inhibitors.... (n.d.). ResearchGate. [Link]

  • 2D structures of dual inhibitors of EGFR and VEGFR2 from the reviewed articles. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,4-disubstituted pyrimidines. (n.d.). ResearchGate. [Link]

  • Potts, K. T., et al. (1981). Synthesis of 2,4-disubstituted pyrimidines, polypyrimidinediyls, and annulated pyrimidines. The Journal of Organic Chemistry, 46(23), 4684-4696. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Dove Press. [Link]

  • Radwan, A. A., et al. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS ONE, 19(4), e0298326. [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. (2025). MDPI. [Link]

  • Structural and molecular insights from dual inhibitors of EGFR and VEGFR2 as a strategy to improve the efficacy of cancer therapy. (2024). Wiley Online Library. [Link]

  • El-Naggar, M., et al. (2021). EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. Bioorganic Chemistry, 114, 105072. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). Semantic Scholar. [Link]

  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. (2021). PMC. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]

Sources

Troubleshooting & Optimization

Purification of crude 4-Bromo-6-(4-methoxyphenyl)pyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating heterocycles synthesized via transition-metal catalysis.

Mechanistic Context & Impurity Profiling

The synthesis of 4-bromo-6-(4-methoxyphenyl)pyrimidine is typically achieved via a regioselective Suzuki-Miyaura cross-coupling between 4,6-dibromopyrimidine and 4-methoxyphenylboronic acid[1]. Because the starting material is a dihalide, the reaction inherently yields a statistical distribution of products. The crude mixture will contain:

  • Unreacted Starting Material: 4,6-dibromopyrimidine.

  • Target Product: 4-bromo-6-(4-methoxyphenyl)pyrimidine (Mono-coupled).

  • Over-reacted Impurity: 4,6-bis(4-methoxyphenyl)pyrimidine (Bis-coupled).

  • Catalyst & Byproducts: Palladium residues and biaryl homocoupling products (e.g., 4,4'-dimethoxybiphenyl) formed from the boronic acid[2].

Separating these components requires exploiting their subtle polarity differences through normal-phase silica gel chromatography[3].

Polarity Silica Stationary Phase (Silica Gel) Dibromide 4,6-Dibromopyrimidine (Least Polar) Silica->Dibromide Elutes First (0-5% EtOAc) Product Target Mono-coupled (Medium Polar) Silica->Product Elutes Second (5-15% EtOAc) Bis Bis-coupled Impurity (Most Polar) Silica->Bis Elutes Last (>20% EtOAc)

Polarity-driven elution profile of Suzuki coupling reaction components.

Quantitative Data: Elution Optimization

To achieve baseline resolution, the solvent gradient must be carefully controlled. The table below summarizes the optimized retention factors ( Rf​ ) for the crude mixture components using a Hexane/Ethyl Acetate (EtOAc) system.

ComponentRelative PolarityOptimal Solvent SystemExpected Retention Factor ( Rf​ )
4,6-DibromopyrimidineLow5% EtOAc in Hexane~0.70
4,4'-Dimethoxybiphenyl (Homocoupled)Low5% EtOAc in Hexane~0.65
4-Bromo-6-(4-methoxyphenyl)pyrimidine Medium 10% EtOAc in Hexane ~0.40
Bis-coupled ImpurityHigh20% EtOAc in Hexane~0.15

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the purification process.

Step 1: Stationary Phase Deactivation

  • Action: Prepare a slurry of silica gel in Hexane containing 1% v/v Triethylamine (TEA). Pack the column uniformly[4].

  • Causality: Pyrimidines contain basic nitrogen atoms that hydrogen-bond strongly with acidic silanol groups on standard silica, causing severe streaking. TEA neutralizes these sites.

  • Validation Check: Run a blank TLC plate with the neutralized solvent system. The solvent front must migrate evenly without distortion, confirming uniform deactivation.

Step 2: Dry Loading the Crude Sample

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approx. 3x the crude mass) and evaporate the solvent completely under reduced pressure to form a free-flowing powder. Load this evenly onto the column head[5].

  • Causality: Pyrimidine derivatives often exhibit poor solubility in non-polar eluents like Hexane. Liquid loading would require a highly polar solvent, which would drag impurities down the column prematurely and cause band broadening[5].

  • Validation Check: The loaded powder must be completely dry and free of clumps. A clumpy powder indicates residual DCM, which will ruin the initial separation bands.

Step 3: Gradient Elution

  • Action: Begin elution with 100% Hexane (2 Column Volumes, CV), then step to 5% EtOAc (3 CV) to elute the dibromide and homocoupled byproducts. Finally, step to 10% EtOAc to elute the target mono-coupled product[4].

  • Validation Check: Monitor the eluent using a UV detector at 254 nm. The baseline must return to zero between the 5% and 10% EtOAc steps, validating that the non-polar impurities have fully exited the column before the target compound elutes.

Step 4: Fraction Pooling and Isolation

  • Action: Collect fractions and analyze via TLC. Pool fractions containing the pure spot at Rf​ ~0.40 and concentrate under reduced pressure.

  • Validation Check: Perform a 2D TLC on the pooled fractions (run once, rotate 90 degrees, run again). A single spot on the diagonal confirms the absence of co-eluting degradation products.

Workflow Crude Crude Reaction Mixture (Target, Impurities, Pd) Prep Dry Loading Preparation (Adsorb on Silica) Crude->Prep Dissolve & Evaporate Column Flash Column Chromatography (Hexane/EtOAc Gradient) Prep->Column Load onto bed Fractions Fraction Collection & TLC (Monitor UV 254 nm) Column->Fractions Elute Pure Pure 4-Bromo-6- (4-methoxyphenyl)pyrimidine Fractions->Pure Pool & Concentrate

Workflow for the chromatographic purification of crude pyrimidine derivatives.

Troubleshooting & FAQs

Q1: My target compound is heavily streaking on the column, leading to poor recovery and cross-contamination. What is the mechanistic cause, and how do I fix it? A1:

  • Causality: Pyrimidines possess basic nitrogen atoms with lone pairs that form strong hydrogen bonds with the acidic silanol groups (-SiOH) on standard silica gel. This continuous adsorption-desorption cycle causes band broadening and streaking[4].

  • Solution: Deactivate the silica gel. Pre-treat your column by flushing it with a solvent containing 1-2% triethylamine (TEA) before loading your sample[5]. Alternatively, switch the stationary phase to neutral alumina, which lacks these strongly acidic sites and provides different selectivity[6].

Q2: I am experiencing co-elution of the desired mono-coupled product with the bis-coupled impurity. How can I resolve this? A2:

  • Causality: If the gradient is increased too rapidly, the localized polarity at the solvent front forces both the mono- and bis-coupled products to migrate simultaneously. Furthermore, column overloading saturates the theoretical plates, destroying resolution[4].

  • Solution: Ensure the crude mass does not exceed 1-5% of the total silica weight[4]. Employ a shallower gradient (e.g., holding at 5% EtOAc for 3 column volumes before increasing to 10%). If solubility is an issue, strictly adhere to the dry loading technique to prevent the sample solvent from acting as a strong eluent and distorting the initial band[5].

Q3: The isolated product has a persistent grayish-black tint. How do I remove this contamination? A3:

  • Causality: The dark tint is a classic indicator of colloidal palladium or palladium-phosphine complexes carrying over from the Suzuki coupling[1].

  • Solution: Before the main chromatographic separation, pass the crude mixture through a short scavenger pad consisting of Celite and a metal scavenger (e.g., QuadraSil AP or functionalized thiourea silica). This selectively coordinates and traps the transition metal residues without retaining your organic product.

Q4: Can I purify this compound by crystallization instead of chromatography? A4:

  • Causality: Crystallization relies on differential solubility rather than differential adsorption. If the crude mixture contains high levels of structurally similar impurities (like the bis-coupled product), they can co-crystallize or become trapped in the crystal lattice.

  • Solution: Crystallization is highly recommended, but only as a polishing step. Once column chromatography has removed the structurally similar bis-coupled and dibromide impurities (bringing purity to >85%), you can recrystallize the product from hot acetonitrile or a hexane/ethyl acetate mixture to achieve >99% purity[4].

References

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: researchgate.net URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: mdpi.com URL: [Link]

  • Title: Silica Gel Column Chromatography Source: teledynelabs.com URL: [Link]

Sources

Recrystallization techniques for purifying pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Derivative Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the mechanistic realities of organic purification. Pyrimidine derivatives—ubiquitous in medicinal chemistry and drug development—present unique recrystallization challenges due to their diverse hydrogen-bonding capabilities, varying lipophilicity, and tendency to trap impurities within their crystal lattices.

This guide provides self-validating protocols, thermodynamic rationales, and field-proven troubleshooting strategies to ensure high-purity yields.

Workflow Visualization: Solvent Selection Logic

The most critical failure point in pyrimidine recrystallization is incorrect solvent selection. The following decision tree outlines the logical workflow for determining the optimal crystallization strategy based on the thermodynamic solubility profile of your specific derivative.

Workflow Start Crude Pyrimidine Mixture SolTest Solubility Screening (Hot vs. Cold) Start->SolTest Dec1 High Δ Solubility in Single Solvent? SolTest->Dec1 Single Single-Solvent Cooling Crystallization Dec1->Single Yes Dec2 Soluble ONLY in High-Boiling Solvents (e.g., DMF, DMSO)? Dec1->Dec2 No Vapor Anti-Solvent Vapor Diffusion Dec2->Vapor Yes TwoSolv Two-Solvent (Miscible) Crystallization Dec2->TwoSolv No

Logical decision tree for selecting a pyrimidine recrystallization workflow.

Quantitative Data: Pyrimidine Solubility & Solvent Guide

Understanding the thermodynamics of your solvent is non-negotiable. The table below summarizes the physicochemical behavior of pyrimidine derivatives across common solvent systems, synthesizing data from standard [1].

Solvent SystemBoiling Point (°C)Pyrimidine Solubility ProfileMechanistic Causality & Best Use Case
Methanol / Ethanol 64.7 / 78.4High at boiling, low at 0°CIdeal for amino-pyrimidines. Protic solvents form dynamic hydrogen bonds, creating a steep, temperature-dependent solubility curve.
Isopropanol (IPA) 82.5Moderate at boiling, very low at 0°CIdeal for lipophilic derivatives. The bulky aliphatic chain slows crystal growth, often yielding higher purity than ethanol.
N,N-Dimethylformamide (DMF) 153.0Very high (Temperature independent)Use for polycyclic/insoluble pyrimidines. DMF disrupts strong π−π stacking but requires an anti-solvent for recovery[2].
Ethyl Acetate / Hexane 77.1 / 68.0Tunable (Two-solvent system)Best for halogenated pyrimidines (e.g., 6-chloropyrido[2,3-d]pyrimidine). Hexane acts as a non-polar anti-solvent to force nucleation[3].
Water 100.0Low (unless in salt form)Excellent anti-solvent. Used in combination with miscible organic solvents (EtOH/Water) to drive out hydrophobic pyrimidines.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; they are self-validating systems. Each step includes a thermodynamic rationale and a validation checkpoint to ensure the system is behaving as expected before you proceed.

Protocol A: Single-Solvent Cooling Crystallization

Best for compounds with a steep temperature-solubility curve (e.g., amino-pyrimidines in Ethanol).

  • Dissolution: Place the crude pyrimidine in an Erlenmeyer flask. Add the chosen solvent dropwise only while the solvent is at its boiling point.

    • Causality: Adding solvent at room temperature or adding too much solvent lowers the saturation point, preventing the solution from ever reaching supersaturation upon cooling[4].

    • Validation Checkpoint: The solution must be completely transparent. If it remains cloudy after adding a reasonable volume of boiling solvent, insoluble impurities are present.

  • Hot Filtration (If necessary): Quickly pass the boiling solution through a pre-heated fluted filter paper.

    • Causality: Pre-heating the glassware prevents premature crystallization in the funnel stem, which would clog the apparatus and reduce yield[5].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature (approx. 20°C), then transfer to an ice bath (0°C).

    • Causality: Slow cooling allows the pyrimidine molecules to thermodynamically select the correct orientation for the crystal lattice, excluding impurities. Rapid cooling traps solvent and impurities in kinetic defects[6].

    • Validation Checkpoint: Distinct, geometric crystals should form. If a powder forms instantly upon removing heat, the solution was too concentrated (crash out).

  • Isolation & Washing: Collect via vacuum filtration (Büchner funnel). Wash the crystal cake with a minimal volume of ice-cold solvent.

    • Causality: Cold solvent removes surface-adhering mother liquor (which contains the concentrated impurities) without re-dissolving the purified lattice[7].

Protocol B: Anti-Solvent Vapor Diffusion

Best for highly insoluble pyrimidines that only dissolve in high-boiling solvents like DMF or DMSO[2].

  • Inner Chamber Preparation: Dissolve the pyrimidine in a minimal amount of DMF in a small, unsealed vial (e.g., 2-dram vial).

  • Outer Chamber Preparation: Place the small vial inside a larger, sealable jar. Add a volatile anti-solvent (e.g., diethyl ether or pentane) to the outer jar. Seal the outer jar tightly.

  • Diffusion Phase: Leave the system undisturbed for 3 to 7 days.

    • Causality: The volatile anti-solvent has a higher vapor pressure than DMF. It will slowly vaporize and diffuse into the inner vial. As the concentration of the anti-solvent increases in the DMF, the solubility of the pyrimidine decreases at an exceptionally slow and controlled rate, initiating perfect nucleation[2].

    • Validation Checkpoint: Crystals will begin forming on the glass walls of the inner vial. The liquid level in the inner vial will visibly rise as the anti-solvent diffuses into it.

Troubleshooting Guide

Q: My pyrimidine derivative is "oiling out" instead of forming crystals. What is the mechanistic cause and how do I fix it? A: "Oiling out" occurs when the target compound separates from the solvent as a liquid phase rather than a solid. Mechanistically, this happens when the compound's melting point is lower than the boiling point of the solvent, or if the compound is highly soluble and supersaturates before the temperature drops enough to induce crystallization[5].

  • The Fix: Reheat the mixture until the oil dissolves, then add a co-solvent to lower the overall boiling point of the system. Alternatively, cool the solution slightly above the "cloud point" and introduce a seed crystal to force solid nucleation before the liquid phase can separate[5].

Q: I have cooled my solution to 0°C, but no crystals are forming. What went wrong? A: Your solution is likely supersaturated but lacks the activation energy or a nucleation site to begin lattice formation.

  • The Fix: Scratch the inside of the glass flask vigorously with a glass stirring rod. This creates microscopic glass abrasions and localized acoustic energy that serve as nucleation sites[6]. If this fails, you have used too much solvent; you must boil off the excess solvent to increase the concentration.

Q: My isolated crystals look beautiful, but TLC/NMR still shows starting material impurities. Why? A: You have a mismatched solvent polarity profile. If your impurity shares a similar hydrogen-bonding and lipophilicity profile with your target pyrimidine, it will co-crystallize within the same lattice.

  • The Fix: Switch to a solvent system with a completely different chemical nature. For example, if you used a protic solvent (Ethanol), switch to an aprotic two-solvent system (Ethyl Acetate/Hexane) to alter the differential solubility between the product and the impurity.

Frequently Asked Questions (FAQs)

Q: Why do amino-pyrimidines behave differently during recrystallization than halogenated pyrimidines? A: It comes down to intermolecular forces. Amino-pyrimidines possess both hydrogen-bond donors (-NH2) and acceptors (ring nitrogens), allowing them to form extensive, dynamic hydrogen-bond networks with protic solvents like methanol[1]. Halogenated pyrimidines (e.g., 6-chloropyrido[2,3-d]pyrimidine) lack these donors, making them highly lipophilic. They interact poorly with alcohols and often require aprotic solvent mixtures like ethyl acetate/hexane to achieve proper dissolution and crystallization[3].

Q: How does temperature affect the solubility curve of pyrimidines in DMF? A: Unlike alcohols, which show a steep temperature-dependent solubility curve, DMF often exhibits a relatively flat solubility curve for pyrimidines. This means the compound remains highly soluble even when cooled to 0°C[2]. Because cooling crystallization relies on a drastic drop in solubility at lower temperatures, it frequently fails in DMF, necessitating the use of anti-solvent techniques.

Q: Can I use water as a primary solvent for pyrimidine recrystallization? A: Generally, no, unless your pyrimidine is in a salt form (e.g., a hydrochloride salt). Neutral pyrimidine derivatives are largely hydrophobic. However, water is an exceptional anti-solvent when paired with water-miscible organics like ethanol or acetone[8].

References

  • University of Wisconsin-Madison, Department of Chemistry. "Recrystallization Troubleshooting & Oiling Out."[Link]

  • University of Cape Coast. "Recrystallization Lab Report Organic Chemistry: Polarity and Impurities."[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures." [Link]

  • University of Fribourg. "Guide for crystallization: Tips and Tricks." [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) on Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. Bromopyrimidines are cornerstone building blocks in drug development, but functionalizing them via Nucleophilic Aromatic Substitution (SNAr) often presents significant synthetic hurdles. This guide is designed for researchers and scientists to diagnose, troubleshoot, and resolve low yields, poor regioselectivity, and stalled reactions.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your SNAr failure.

Diagnostic_Workflow Start Low SNAr Yield Detected PosCheck Identify Bromine Position Start->PosCheck Pos5 5-Bromopyrimidine PosCheck->Pos5 Unactivated Pos24 2- or 4-Bromopyrimidine PosCheck->Pos24 Activated Sol5 Switch to Pd/Cu Catalysis (Buchwald-Hartwig) Pos5->Sol5 Issue24 Identify Major Failure Mode Pos24->Issue24 Hydrolysis Hydrolysis (Pyrimidinone) Issue24->Hydrolysis Regio Poor Regioselectivity (Mixtures) Issue24->Regio NoRxn No Conversion (Steric Hindrance) Issue24->NoRxn SolHydro Strictly Anhydrous Setup & Non-nucleophilic Base Hydrolysis->SolHydro SolRegio Tune Nucleophile Type (LUMO vs LUMO+1 Control) Regio->SolRegio SolNoRxn Microwave Irradiation (Rapid Heating) NoRxn->SolNoRxn

Diagnostic workflow for troubleshooting low yields in bromopyrimidine SNAr reactions.

Core Troubleshooting FAQs

Q1: My 5-bromopyrimidine shows no conversion under standard SNAr conditions (e.g., amine, K2CO3, DMF, 80°C). Why is this happening, and how can I force the reaction?

Causality: Nucleophilic aromatic substitution requires the leaving group to be ortho or para to an electron-withdrawing group (the nitrogen atoms in the pyrimidine ring). The 2- and 4-positions are highly activated because the intermediate Meisenheimer complex can delocalize its negative charge directly onto the electronegative nitrogens. However, the 5-position is meta to both nitrogens. A nucleophilic attack at C-5 generates a complex where the charge cannot be stabilized by the heteroatoms, making the activation energy prohibitively high. Therefore, direct SNAr at the 5-position is generally excluded. Solution: You must bypass the SNAr mechanism entirely. Switch to a transition-metal-catalyzed cross-coupling (such as a Buchwald-Hartwig amination using Pd/Cu), or utilize microwave irradiation to induce a radical-mediated pathway or direct metallation.

Q2: When reacting a 2,4-dibromopyrimidine with an amine, I get an inseparable mixture of C-2 and C-4 substituted products. How do I control regioselectivity?

Causality: Regioselectivity in 2,4-dihalopyrimidines is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1. Generally, the LUMO is heavily localized at the C-4 position, making it the kinetically favored site for nucleophilic attack by primary and secondary amines[1]. However, the LUMO+1 orbital is localized at C-2. If the nucleophile can form hydrogen bonds (e.g., alkoxides or formamide anions), it stabilizes the transition state at C-2, lowering its energy below that of C-4 and reversing the selectivity[2]. Furthermore, tertiary amines exhibit excellent, counter-intuitive C-2 selectivity followed by in situ N-dealkylation[3]. Solution:

  • To favor C-4: Use primary/secondary amines at low temperatures (-78 °C to 0 °C) to maintain strict kinetic control[1].

  • To favor C-2: Utilize tertiary amines[3] or alkoxides[2] which rely on LUMO+1 control and transition-state hydrogen bonding.

Regioselectivity_Logic Substrate 2,4-Dihalopyrimidine NucType Nucleophile Selection Substrate->NucType PriSec Primary / Secondary Amines NucType->PriSec TertAlk Tertiary Amines / Alkoxides NucType->TertAlk Mech4 LUMO Control (Kinetic Preference) PriSec->Mech4 Mech2 LUMO+1 Control & H-Bond Stabilization TertAlk->Mech2 Out4 C-4 Substitution (Major Product) Mech4->Out4 Out2 C-2 Substitution (Major Product) Mech2->Out2

Mechanistic logic governing C-2 versus C-4 regioselectivity in 2,4-dihalopyrimidines.

Q3: My yields are severely reduced by the formation of a highly polar byproduct. LC-MS identifies it as a pyrimidinone. How do I prevent this?

Causality: Pyrimidinones form via the hydrolysis of the bromopyrimidine. Trace water in the solvent, or water introduced by hygroscopic inorganic bases (like K2CO3), acts as a small, highly mobile oxygen nucleophile. In polar aprotic solvents, water outcompetes bulkier amines, displacing the bromide to form a pyrimidinol, which rapidly tautomerizes to the thermodynamically stable pyrimidinone. Solution: Implement a strictly anhydrous protocol. Dry your solvents over activated molecular sieves, flame-dry all glassware, and switch to a non-nucleophilic organic base (such as DIPEA or TEA) to eliminate water introduced by inorganic salts.

Q4: I am using a sterically hindered nucleophile on a 2-bromopyrimidine. The reaction stalls at 30% conversion, and increasing the temperature just leads to degradation. What is the alternative?

Causality: Steric clash between a bulky nucleophile and the planar pyrimidine ring drastically increases the activation energy required to form the Meisenheimer complex. Prolonged conventional conductive heating causes thermal degradation (e.g., debromination or dimerization) before the activation energy for the desired SNAr is reached. Solution: Employ focused microwave irradiation. Microwave synthesis provides rapid, volumetric dielectric heating, allowing the reaction to quickly reach high temperatures (e.g., 150 °C) for very short durations (10–20 minutes). This overcomes the steric activation barrier while minimizing the residence time that leads to thermal degradation[4].

Quantitative Data: Regioselectivity & Reactivity Comparison

The following table summarizes expected outcomes based on substrate and nucleophile pairings, allowing you to benchmark your experimental yields against established mechanistic baselines.

SubstrateNucleophile TypePreferred PositionTypical YieldMechanistic Driver
2,4-Dihalopyrimidine Primary / Secondary AminesC-470–90%LUMO distribution (Kinetic control)
2,4-Dihalopyrimidine Alkoxides / FormamidesC-265–85%H-bonding stabilization of transition state
2,4-Dihalopyrimidine Tertiary AminesC-275–90%LUMO+1 control & in situ N-dealkylation
5-Bromopyrimidine Amines (Standard SNAr)None< 5%Lack of resonance stabilization at C-5
5-Bromopyrimidine Amines (Pd-Catalyzed)C-575–95%Oxidative addition / Reductive elimination

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to workup until the validation checkpoints are met.

Protocol A: Regioselective C-4 SNAr of 2,4-Dibromopyrimidine (Kinetic Control)

Use this protocol when C-4 substitution is required over C-2.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,4-dibromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature strictly enforces kinetic control, favoring the LUMO-driven C-4 attack and suppressing the thermodynamically stable C-2 attack[1].

  • Nucleophile Addition: Dropwise add the primary or secondary amine (1.05 equiv) followed by N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing amine protonation without competing for the electrophile.

  • Reaction & Monitoring: Stir at -78 °C for 2 hours.

    • Self-Validation Checkpoint: Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The presence of a single major peak with the expected [M+H]⁺ mass confirms C-4 selectivity. If a secondary peak with identical mass appears, C-2 substitution is occurring; immediately lower the temperature or slow the addition rate.

  • Workup: Warm to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Amination of 5-Bromopyrimidine (Buchwald-Hartwig)

Use this protocol because 5-bromopyrimidines are inert to standard SNAr conditions.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromopyrimidine (1.0 equiv), the amine nucleophile (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide (1.5 equiv).

    • Causality: Because the 5-position cannot stabilize a Meisenheimer complex, the Pd catalyst is required to facilitate oxidative addition into the unactivated C5–Br bond.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial tightly with a PTFE septum cap.

  • Heating: Remove the vial from the glovebox and heat at 90 °C in an oil bath for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1) after 4 hours. The complete disappearance of the UV-active 5-bromopyrimidine spot and the appearance of a lower Rf product spot validates that the oxidative addition/reductive elimination catalytic cycle is active.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, eluting with EtOAc. Concentrate and purify via flash chromatography.

Sources

How to avoid dehalogenation in reactions with 4-bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with the hydrodehalogenation (reduction) of 4-bromopyrimidines during palladium-catalyzed cross-coupling reactions.

By understanding the mechanistic causality behind this pervasive side reaction, you can systematically optimize your catalytic cycles to favor carbon-carbon bond formation over undesired reduction.

The Core Problem: Why 4-Bromopyrimidines?

The pyrimidine ring is highly electron-deficient, particularly at the 2- and 4-positions. While this electron deficiency facilitates a rapid initial oxidative addition of the C-Br bond to the Pd(0) catalyst, it also creates a highly stabilized, electron-poor Ar-Pd(II)-Br intermediate[1].

The Causality of Failure: If the subsequent transmetalation step (the transfer of the coupling partner to the palladium center) is sluggish, the long-lived Ar-Pd(II)-Br intermediate becomes vulnerable. It can undergo ligand exchange with a hydride source—often an alkoxide from the base, a protic solvent, or even trace water—followed by β -hydride elimination[2]. This forms a Pd-H species that reductively eliminates to yield the hydrodehalogenated byproduct (the debrominated pyrimidine) and regenerates the Pd(0) catalyst[1].

G Pd0 Pd(0) Catalyst OxAdduct Ar-Pd(II)-Br (Oxidative Adduct) Pd0->OxAdduct Oxidative Addition (Fast for electron-deficient Ar-Br) ArBr 4-Bromopyrimidine (Ar-Br) ArBr->OxAdduct TransAdduct Ar-Pd(II)-R (Transmetalation) OxAdduct->TransAdduct Transmetalation (Rate-limiting step) HydrideAdduct Ar-Pd(II)-H (Hydride Intermediate) OxAdduct->HydrideAdduct Hydride Source (Solvent/Base) β-Hydride Elimination Product Ar-R (Cross-Coupled Product) TransAdduct->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) Dehalogenated Ar-H (Dehalogenated Byproduct) HydrideAdduct->Dehalogenated Reductive Elimination Dehalogenated->Pd0 Regenerates Pd(0)

Divergent catalytic pathways: Cross-coupling versus hydrodehalogenation of 4-bromopyrimidines.

Troubleshooting FAQs: Suppressing Dehalogenation

Q1: I am observing >30% dehalogenated pyrimidine in my Suzuki-Miyaura coupling. Is my solvent acting as a hydrogen donor? A: Yes, this is highly probable. Protic solvents like ethanol, methanol, or isopropanol readily coordinate to the Pd(II) intermediate and undergo β -hydride elimination, acting as potent hydride donors[2]. Actionable Fix: Switch to an aprotic solvent system. 1,4-Dioxane or toluene are generally preferred for electron-deficient heterocycles[1]. If water is required to activate the boronic acid, use a strictly controlled biphasic mixture (e.g., Dioxane/H₂O at a 4:1 or 10:1 ratio) rather than an alcoholic solvent.

Q2: How does my choice of base influence the hydrodehalogenation side reaction? A: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are notorious for promoting dehalogenation because the alkoxide ligand can directly transfer a hydride to the palladium center[3]. Actionable Fix: Downgrade the basicity. Weaker, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are far less likely to promote protonolysis or hydride transfer of the C-Br bond[1]. K₃PO₄ is particularly effective as it sufficiently activates the boronic acid for transmetalation without providing a hydride source.

Q3: My transmetalation step is inherently slow due to steric hindrance on my boronic acid. How can I outcompete the dehalogenation pathway? A: You must accelerate the desired catalytic cycle. If transmetalation is the bottleneck, the Pd(II) intermediate will eventually find a degradation pathway. Actionable Fix: Upgrade your ligand. Standard ligands like PPh₃ are often insufficient for 4-bromopyrimidines. Switch to bulkier, highly electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or dtbpf[3]. These ligands force the palladium center into a highly reactive conformation that drastically accelerates both transmetalation and reductive elimination, outpacing the background dehalogenation.

Q4: Should I abandon the 4-bromopyrimidine and use a 4-chloropyrimidine instead? A: It is a viable strategy, but it comes with a trade-off. The reactivity trend for oxidative addition is I > Br > Cl[4]. Because the C-Cl bond is stronger, 4-chloropyrimidines undergo oxidative addition much slower, which inherently reduces the steady-state concentration of the vulnerable Pd(II) intermediate, thereby minimizing dehalogenation. However, you will likely need a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos) and higher temperatures to achieve full conversion[4].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal and literature-validated data demonstrating how parameter shifts impact the ratio of desired cross-coupling to undesired hydrodehalogenation in 4-bromopyrimidine systems.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (Desired Product)Yield (Dehalogenated)
Pd(PPh₃)₄ (5 mol%)NaOtBuEtOH / H₂O (1:1)8018%68%
Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃THF / H₂O (4:1)8045%35%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Toluene / H₂O (10:1)9072%12%
Pd₂(dba)₃ / XPhos (2 mol%) K₃PO₄ 1,4-Dioxane / H₂O (5:1) 100 91% < 4%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes XPhos to accelerate transmetalation and K₃PO₄ in a predominantly aprotic solvent to eliminate hydride sources.

Optimized Suzuki-Miyaura Coupling of 4-Bromopyrimidines

Note: Rigorous exclusion of oxygen is critical, as O₂ can oxidize the phosphine ligand, stalling the reaction and leaving the Pd(II) intermediate susceptible to degradation.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyrimidine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Add 1,4-Dioxane (5.0 mL) and ultra-pure H₂O (1.0 mL).

  • Critical Control Step: Degas the biphasic mixture by sparging with ultra-high purity Argon or Nitrogen for at least 15 minutes prior to catalyst addition.

Step 2: Catalyst Introduction 4. Under a positive flow of inert gas, quickly add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). 5. Seal the flask and initiate heating to 100 °C using a pre-heated oil bath or heating block.

Step 3: In-Process Monitoring (Self-Validation) 6. After 2 hours, withdraw a 10 µL aliquot via syringe under inert atmosphere. Dilute in LC-MS grade acetonitrile and analyze. 7. Validation Check: You should observe the disappearance of the Ar-Br mass. If the Ar-H (dehalogenated) mass is >10% relative to the product, your solvent may be contaminated with a hydrogen donor, or your boronic acid has degraded (protodeboronation), starving the transmetalation step.

Step 4: Workup and Isolation 8. Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove the phosphate salts. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Retrieved from: [Link]

Sources

Catalyst poisoning issues in Suzuki reactions with pyrimidine substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting Suzuki-Miyaura cross-couplings with pyrimidine substrates. While the Suzuki reaction is a cornerstone of modern C–C bond formation, nitrogen-rich heterocycles like pyrimidines introduce severe mechanistic bottlenecks.

This guide is designed to move beyond generic troubleshooting. We will dissect the causality of catalyst poisoning, provide field-proven solutions, and equip you with a self-validating protocol to ensure your pyrimidine couplings succeed.

Mechanistic Insight: The Causality of Pyrimidine Poisoning

The core issue with pyrimidine substrates lies in their inherent Lewis basicity and the strong coordinating ability of their nitrogen lone pairs. In a standard catalytic cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide, followed by transmetalation and reductive elimination.

However, unprotected or highly basic pyrimidines act as competing ligands. They outcompete the designated phosphine ligands for the palladium center, leading to two primary modes of 1[1]:

  • Dimerization/Oligomerization : The pyrimidine bridges multiple palladium centers, forming off-cycle, inactive Pd(II) resting states.

  • Bis-ligation : Multiple pyrimidine molecules coordinate to a single Pd center, sterically and electronically blocking the transmetalation step.

G Pd0 Active Pd(0)L Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Pyrimidine Halide Poison1 Off-Cycle Inactive Pd-Pyrimidine Dimer Pd0->Poison1 Excess Pyrimidine Coordination TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + Boronic Acid / Base Poison2 Bis-ligated Pyrimidine Pd(II) Complex OxAdd->Poison2 N-coordination displaces ligand Product Cross-Coupled Product + Pd(0)L TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki coupling vs. off-cycle catalyst poisoning by pyrimidine substrates.

Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion when using a pyrimidine halide. How do I push it to completion? A1: Stalling at low conversion is the hallmark of the off-cycle dimer formation shown in the diagram above. To prevent this, you must alter the steric environment of the palladium center. Switch to bulky, electron-rich 2 (e.g., XPhos, SPhos, or RuPhos)[2]. The massive steric profile of the biaryl framework physically blocks a second pyrimidine ring from coordinating, forcing the catalyst to remain in the active monomeric cycle.

Q2: My reaction yields a black precipitate (Pd black) almost immediately upon heating, and conversion stops at <5%. What went wrong? A2: This is a classic symptom of premature catalyst decomposition. When pyrimidines displace the stabilizing phosphine ligands, the exposed Pd(0) rapidly aggregates into inactive bulk palladium (Pd black). Solution: Abandon traditional Pd(PPh₃)₄. Instead, utilize a3 like XPhos Pd G3 or G4 precatalysts[3]. These architectures ensure rapid, quantitative generation of the active L-Pd(0) monomer under mild basic conditions before the pyrimidine can induce aggregation.

Q3: I am using a highly basic aminopyrimidine, and even with XPhos, the reaction is sluggish and my boronic acid is degrading. How do I fix this? A3: Highly Lewis-basic heterocycles exacerbate deleterious coordination, requiring longer reaction times which in turn leads to the competitive protodeboronation of your boronic acid. Solution: Introduce a Lewis acidic additive. Adding 3.0 equivalents of4 buffers the inhibitory effect of the basic nitrogen atoms, solubilizes in situ-generated boronate complexes, and suppresses protodeboronation[4].

Quantitative Data: Ligand Efficacy in Pyrimidine Couplings

To illustrate the causality of ligand selection, below is a comparative dataset for the Suzuki-Miyaura coupling of 2-chloropyrimidine with phenylboronic acid across different catalyst systems.

Ligand SystemCatalyst Loading (mol %)Time (h)Yield (%)Primary Mechanistic Observation
Pd(PPh₃)₄5.024< 10Severe stalling; rapid Pd black formation.
Pd(dppf)Cl₂5.02435Incomplete conversion; off-cycle dimer formation.
SPhos Pd G22.01288Clean conversion; stable Pd intermediate maintained.
XPhos Pd G3 1.0 4 > 95 Rapid coupling; complete suppression of catalyst poisoning.

Standard Operating Procedure: XPhos Pd G3 Catalyzed Pyrimidine Coupling

This protocol utilizes XPhos Pd G3 to ensure rapid activation and steric protection against pyrimidine poisoning. It is designed as a self-validating system —visual cues are built into the steps to confirm mechanistic success.

Materials Required:

  • Pyrimidine halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (1.0–2.0 mol %)

  • XPhos ligand (1.0–2.0 mol %)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane / H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Reagent Charging (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the pyrimidine halide, arylboronic acid, K₃PO₄, XPhos Pd G3, and supplemental XPhos ligand.

    • Causality Note: Adding supplemental XPhos (1:1 ratio with the Pd G3) ensures that any ligand dissociation caused by the pyrimidine is immediately countered by the Le Chatelier principle, keeping the Pd center protected.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture to achieve a substrate concentration of 0.2 M. Seal the vial with a Teflon-lined septum cap.

  • Reaction Execution & Self-Validation: Transfer the vial to a heating block set to 80 °C and stir vigorously (800+ RPM).

    • Validation Checkpoint: Within 5–10 minutes of heating, the mixture should transition from a pale suspension to a homogeneous deep red/brown solution . This color change is the visual confirmation that the G3 precatalyst has successfully undergone base-mediated elimination to form the active Pd(0) species. If the solution turns black and deposits a mirror on the glass, oxygen contamination or severe pyrimidine poisoning has occurred.

  • Monitoring: Monitor the reaction via LC-MS or TLC. With XPhos Pd G3, completion is typically reached within 2 to 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite. This step removes the phosphate salts and any trace palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography on silica gel.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC - NIH URL
  • Source: Journal of the American Chemical Society (ACS)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.)

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 4-Bromo-6-(4-methoxyphenyl)pyrimidine. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot bottlenecks, understand mechanistic causalities, and implement self-validating protocols for this critical API building block.

Process Overview & Mechanistic Rationale

Direct mono-Suzuki coupling of 4,6-dibromopyrimidine is notoriously difficult to scale due to the formation of statistical mixtures (unreacted starting material, mono-coupled product, and bis-coupled impurities). To bypass this, our optimized scalable route utilizes a two-step sequence starting from the highly economical 4,6-dichloropyrimidine .

Causality of Regiocontrol: The differential reactivity of the two chlorine atoms on the pyrimidine ring can be exploited to achieve precise mono-arylation[1]. When the first 4-methoxyphenyl group is installed via Suzuki coupling, its electron-donating nature (through resonance of the methoxy group) significantly increases the electron density of the pyrimidine core. This electronic deactivation makes the remaining C–Cl bond far less susceptible to the oxidative addition of the palladium catalyst, naturally halting the reaction at the mono-arylated stage[2].

The subsequent conversion of the 4-chloro intermediate to the 4-bromo target is achieved via halogen exchange using hydrobromic acid[3]. This equilibrium-driven process is pushed forward by Le Chatelier's principle using a massive molar excess of bromide ions in an acidic medium.

Process Workflow Diagram

SynthesisScaleUp SM 4,6-Dichloropyrimidine (Starting Material) Int 4-Chloro-6-(4-methoxyphenyl)pyrimidine (Intermediate) SM->Int Step 1: Mono-Suzuki Coupling Reagents1 4-Methoxyphenylboronic acid (1.05 eq) Pd(dppf)Cl2 (2 mol%), K2CO3 1,4-Dioxane/H2O, 80°C Reagents1->Int Prod 4-Bromo-6-(4-methoxyphenyl)pyrimidine (Target API Building Block) Int->Prod Step 2: Halogen Exchange Reagents2 33% HBr in AcOH (5.0 eq) 65°C, 12 h Reagents2->Prod

Workflow for the scalable two-step synthesis of 4-bromo-6-(4-methoxyphenyl)pyrimidine.

Self-Validating Experimental Protocols

Step 1: Mono-Suzuki Coupling (Synthesis of 4-Chloro-6-(4-methoxyphenyl)pyrimidine)
  • Charge Reactor: To a nitrogen-purged reactor, charge 4,6-dichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 volumes).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 eq). Heat the mixture to 80 °C under vigorous stirring.

  • Self-Validation Check (4 hours): Sample the organic layer for HPLC.

    • Validation Parameter: The peak for 4,6-dichloropyrimidine (RT ~3.8 min) must be <2% area.

    • Intervention: If conversion is stalled at ~70%, check the aqueous phase pH. A drop below pH 8.0 indicates base depletion (often due to boronic acid degradation into boroxines). Spike with 0.5 eq of K₂CO₃.

  • Workup: Cool to 20 °C, separate the aqueous layer. Treat the organic layer with a thiol-based metal scavenger (e.g., SiliaMetS Thiol, 10 wt%) at 40 °C for 2 hours to remove Pd residues. Filter, concentrate, and crystallize from ethanol.

Step 2: Halogen Exchange (Synthesis of 4-Bromo-6-(4-methoxyphenyl)pyrimidine)
  • Charge Reactor: Charge the 4-chloro-6-(4-methoxyphenyl)pyrimidine intermediate (1.0 eq) into a glass-lined reactor.

  • Reagent Addition: Slowly add 33% HBr in Acetic Acid (5.0 eq). The mixture will form a thick slurry.

  • Heating: Heat the reactor strictly to 65 °C.

  • Self-Validation Check (12 hours): Sample the slurry, quench in water, and extract with EtOAc for HPLC analysis.

    • Validation Parameter: The bromo-pyrimidine product (RT ~5.8 min) should replace the chloro-pyrimidine (RT ~5.2 min). Unreacted chloro intermediate must be <2%.

    • Intervention: If stalled, do not exceed 75 °C to force completion. Elevated temperatures will trigger ether cleavage. Instead, bubble dry N₂ gas through the mixture to sweep out generated HCl gas, driving the equilibrium forward.

  • Workup: Cool to 10 °C, pour into ice water (10 volumes), neutralize to pH 7 with aqueous NaOH, filter the precipitated solid, wash with water, and dry under vacuum.

Quantitative Data & Process Optimization

Table 1: Step 1 Optimization (Mono-Suzuki Coupling)
Catalyst SystemTemperatureBoronic Acid Eq.Yield (%)Bis-coupled Impurity (%)Causality / Outcome
Pd(PPh₃)₄ / Na₂CO₃90 °C1.207214.5High temp and excess boronic acid overcome the electronic deactivation, causing over-reaction.
Pd(dppf)Cl₂ / K₂CO₃ 80 °C 1.05 89 < 2.0 Optimal balance of reactivity and regiocontrol.
Pd(OAc)₂ / PPh₃80 °C1.05655.0Catalyst degradation prior to full conversion.
Table 2: Step 2 Optimization (Halogen Exchange)
ReagentTemperatureTimeYield (%)Unreacted Chloro (%)Ether Cleavage Impurity (%)
33% HBr in AcOH (5 eq)90 °C6 h68< 1.018.5
33% HBr in AcOH (5 eq) 65 °C 12 h 92 < 2.0 < 0.5
TMSBr (3 eq) in DCM40 °C24 h858.0< 0.1

Troubleshooting & FAQs

Q: Why am I seeing 10-15% of the bis-coupled (di-arylated) impurity in Step 1? A: This is typically caused by an excessive stoichiometric ratio of 4-methoxyphenylboronic acid or localized hot spots in the reactor. Ensure the boronic acid does not exceed 1.05 equivalents. If the issue persists, switch to a slow-addition protocol where the boronic acid is dissolved in dioxane and dosed into the reactor over 2 hours.

Q: How do I efficiently remove palladium residues to meet API starting material specifications (<10 ppm)? A: Palladium removal is best handled at the intermediate stage (Step 1) before halogen exchange. After the reaction, treat the organic phase with a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) at 40 °C for 2 hours. Alternatively, washing the organic layer with an aqueous solution of N-acetylcysteine and EDTA (pH 8) is highly effective at scale.

Q: The halogen exchange is stalling at 90% conversion. How can I push it to completion? A: Halogen exchange is an equilibrium reaction. Stalling occurs when the concentration of dissolved HCl gas (the byproduct) competes with HBr. Do not increase the temperature. Instead, apply a steady subsurface sweep of nitrogen gas to strip the HCl from the reaction mixture, or add an additional 1.0 eq of 33% HBr in AcOH.

Q: Why did my product turn black and form a highly polar impurity during the HBr/AcOH step? A: You have exceeded the thermal threshold of the molecule. The 4-methoxyphenyl group is susceptible to ether cleavage (demethylation) in harsh, hot acidic conditions (HBr/AcOH), yielding a phenol derivative that rapidly oxidizes and polymerizes, turning the batch black. Strict temperature control (maximum 65 °C) is mandatory to prevent this degradation pathway.

Sources

Technical Support Center: Characterization of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of halogenated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these important molecules. Halogenated pyrimidines are crucial in medicinal chemistry and materials science, but their unique properties can present significant analytical hurdles.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflows and ensure the integrity of your results.

Section 1: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Chromatography Issues
Question: I'm observing poor peak shape and inconsistent retention times for my halogenated pyrimidine during HPLC analysis. What could be the cause?

Answer: Poor chromatography of halogenated pyrimidines is a common issue that can stem from several factors related to the compound's interaction with the column and mobile phase.

Potential Causes & Solutions:

  • Secondary Interactions with Column Silanols: Residual silanol groups on silica-based columns can interact with the nitrogen atoms in the pyrimidine ring, leading to peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase, such as a polymer-based or phenyl-hexyl column. Consider using a mobile phase with a competing base, like triethylamine (TEA), to mask the silanol groups.

  • Inappropriate Mobile Phase pH: The ionization state of your pyrimidine derivative is pH-dependent and can significantly affect retention and peak shape.

    • Solution: Determine the pKa of your compound and buffer the mobile phase to a pH at least 2 units away from the pKa to ensure it is in a single, non-ionized form.

  • Metal Chelation: Some halogenated pyrimidines can chelate with trace metals in the HPLC system (e.g., from stainless steel frits and tubing), causing peak distortion.

    • Solution: Use a bio-inert or PEEK HPLC system and add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.[3]

    • Solution: Dilute your sample and re-inject.[4] If sensitivity is an issue, consider a more sensitive detector or a larger injection volume on a semi-preparative column.

Experimental Protocol: HPLC Analysis of Halogenated Pyrimidines

This protocol provides a general guideline for analyzing the purity of halogenated pyrimidines.

ParameterRecommendation
System HPLC with UV or Diode Array Detector (DAD)[5]
Column Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm)[5]
Mobile Phase A: 0.05 M potassium phosphate buffer or water with 0.05% formic acid. B: Acetonitrile. A gradient elution is often effective.[5]
Flow Rate 1.0 mL/min[4]
Injection Volume 10-20 µL
Detection Wavelength 254 nm or a wavelength determined by the compound's UV-Vis spectrum[4]
Temperature 25-30°C

Steps:

  • Standard Preparation: Prepare a stock solution of your halogenated pyrimidine in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to create a calibration curve.[4]

  • Sample Preparation: Dissolve your sample in the mobile phase or a compatible solvent. Filter through a 0.22-µm syringe filter before injection.[4]

  • Analysis: Inject the standards and samples. Monitor the peak shape, retention time, and area.

  • Troubleshooting: If issues arise, refer to the troubleshooting guide above.

Mass Spectrometry Challenges
Question: I'm having difficulty obtaining a clear molecular ion peak for my halogenated pyrimidine in mass spectrometry. Why is this happening?

Answer: The absence or weakness of a molecular ion peak in the mass spectrum of a halogenated pyrimidine can be attributed to in-source fragmentation, ionization issues, or the isotopic distribution of the halogen.

Potential Causes & Solutions:

  • In-Source Fragmentation: Halogenated pyrimidines can be susceptible to fragmentation in the ion source, especially with hard ionization techniques like electron ionization (EI). The C-X (where X is a halogen) bond can be labile.[6]

    • Solution: Use a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI). Optimize the ion source parameters, such as the fragmentor voltage or cone voltage, to minimize fragmentation.

  • Poor Ionization Efficiency: The efficiency of ionization can be low depending on the compound's structure and the chosen ionization mode.

    • Solution: If using ESI, try both positive and negative ion modes. The nitrogen atoms in the pyrimidine ring can be protonated in positive mode, while electronegative halogens can stabilize a negative charge. Consider derivatization to enhance ionization.

  • Isotopic Pattern Obscuration: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic isotopic pattern for the molecular ion.[7] This can sometimes be mistaken for an impurity or fragment if not recognized.

    • Solution: Familiarize yourself with the expected isotopic patterns for your compound. Use a high-resolution mass spectrometer to resolve the isotopic peaks clearly.[8]

NMR Spectroscopy Ambiguities
Question: The ¹H NMR spectrum of my halogenated pyrimidine is complex, and I'm struggling with peak assignment. What are some common challenges and solutions?

Answer: NMR spectra of halogenated pyrimidines can be complicated by overlapping signals, long-range couplings, and the influence of halogen bonding.

Potential Causes & Solutions:

  • Signal Overlap: Protons on the pyrimidine ring can have similar chemical shifts, leading to overlapping multiplets.

    • Solution: Use a higher field NMR spectrometer to increase signal dispersion. Two-dimensional NMR techniques like COSY and HMBC can help to resolve overlapping signals and establish connectivity between protons and carbons.

  • Long-Range Coupling: Protons can exhibit long-range coupling through the pyrimidine ring, further complicating the spectra.

    • Solution: Decoupling experiments can simplify the spectra by removing these long-range couplings.

  • Halogen Bonding Effects: In concentrated solutions, halogen bonding can lead to peak broadening or shifts in chemical shifts.[9]

    • Solution: Acquire spectra at different concentrations to identify concentration-dependent effects. Using a non-polar solvent can also minimize these interactions.

Visualization: Troubleshooting Workflow for Poor HPLC Performance

G start Poor Peak Shape or Inconsistent Retention Time check_column Check Column Type start->check_column check_mobile_phase Check Mobile Phase pH check_column->check_mobile_phase No solution_column Use End-Capped or Polymer-Based Column check_column->solution_column Yes check_system Check for Metal Contamination check_mobile_phase->check_system No solution_ph Buffer Mobile Phase Appropriately check_mobile_phase->solution_ph Yes check_concentration Check Sample Concentration check_system->check_concentration No solution_system Use Bio-Inert System or Add Chelator check_system->solution_system Yes solution_concentration Dilute Sample check_concentration->solution_concentration Yes end_node Improved Chromatography check_concentration->end_node No, consult further solution_column->end_node solution_ph->end_node solution_system->end_node solution_concentration->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the halogen on the pyrimidine ring affect its reactivity and characterization?

The position of the halogen substituent significantly influences the electronic properties and reactivity of the pyrimidine ring.[10][11] For instance, halogens at the C2, C4, and C6 positions are more susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.[12] This increased reactivity can sometimes lead to degradation during analysis. In contrast, a halogen at the C5 position is less reactive. This difference in reactivity can be exploited in synthesis but must be considered during characterization to avoid unintended reactions.[13]

Q2: What are the best practices for storing halogenated pyrimidines to prevent degradation?

Halogenated pyrimidines can be sensitive to light, moisture, and temperature.[8] To ensure their stability:

  • Storage Conditions: Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage, especially for highly reactive derivatives.

  • Sample Preparation: Prepare solutions fresh for analysis whenever possible. If solutions need to be stored, keep them at low temperatures and protected from light.

Q3: Can halogen bonding interfere with X-ray crystallography?

Halogen bonding is a non-covalent interaction that can play a significant role in the crystal packing of halogenated pyrimidines.[14] Rather than interfering, it often directs the formation of well-ordered crystals, which is beneficial for X-ray diffraction analysis.[15] Understanding halogen bonding can be crucial for interpreting the resulting crystal structures and for designing new materials with specific solid-state properties.

Q4: Are there any safety precautions I should be aware of when working with halogenated pyrimidines?

As with any chemical, it is important to handle halogenated pyrimidines with appropriate safety measures. Many are biologically active and may have toxicological properties.[1] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

Q5: My synthesis of a halogenated pyrimidine resulted in a low yield. What are some common synthetic challenges?

Low yields in the synthesis of halogenated pyrimidines are often due to side reactions, incomplete reactions, or purification losses.[5]

  • Direct Halogenation: Direct halogenation of the pyrimidine ring can sometimes lead to a mixture of products or over-halogenation. Careful control of reaction conditions (temperature, solvent, and stoichiometry of the halogenating agent) is crucial.

  • Cross-Coupling Reactions: While Suzuki and other cross-coupling reactions are powerful tools for creating substituted pyrimidines, they can be sensitive to the choice of catalyst, base, and solvent.[12][13] Catalyst poisoning or deactivation can lead to incomplete conversion.

  • Purification: The polarity of halogenated pyrimidines can make them challenging to separate from reaction byproducts. Column chromatography may require careful optimization of the solvent system. Recrystallization is often an effective final purification step.[5]

Visualization: Key Analytical Techniques for Halogenated Pyrimidines

G cluster_0 Separation & Quantification cluster_1 Structural Elucidation cluster_2 Electronic Properties HPLC HPLC GC GC-MS NMR NMR Spectroscopy MS Mass Spectrometry Xray X-ray Crystallography UV UV-Vis Spectroscopy XPS XPS HalogenatedPyrimidine Halogenated Pyrimidine HalogenatedPyrimidine->HPLC HalogenatedPyrimidine->GC HalogenatedPyrimidine->NMR HalogenatedPyrimidine->MS HalogenatedPyrimidine->Xray HalogenatedPyrimidine->UV HalogenatedPyrimidine->XPS

Caption: An overview of primary analytical techniques and their applications.

References

  • Rondino, F., Catone, D., Mattioli, G., Bonapasta, A. A., Bolognesi, P., Casavola, A. R., & Coreno, M. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13593–13600. [Link]

  • Nunes, C., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(18), 9687-9701. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. [Link]

  • ResearchGate. (2025). Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. [Link]

  • ResearchGate. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • ACS Publications. (2017). Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Halogen bond. [Link]

  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • PubMed. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. [Link]

  • PMC. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]

  • ResearchGate. (n.d.). Halogen bond and weak hydrogen bonding interactions present in.... [Link]

  • AIP Publishing. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. [Link]

  • PubMed. (n.d.). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. [Link]

  • exaly. (n.d.). Investigation of Halogenated Pyrimidines by X-ray Photoemission Theoretical DFT Methods Journal of Physical Chemistry A. [Link]

  • RSC Publishing. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • PubMed. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. [Link]

  • PubMed. (n.d.). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

Sources

Solvent and base selection for efficient Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals seeking to optimize and troubleshoot the solvent and base parameters of Suzuki-Miyaura cross-coupling reactions.

As a fundamental transformation in organic synthesis, the Suzuki-Miyaura reaction relies heavily on the transmetalation step, which is entirely dictated by the interplay between the base and the solvent. Below, we provide the mechanistic rationale, a self-validating screening protocol, and a targeted FAQ to resolve common experimental bottlenecks.

I. Mechanistic Logic: The Base-Solvent Relationship

In a Suzuki-Miyaura coupling, the base is not merely an acid scavenger; it is a critical mechanistic participant. The base must either coordinate to the palladium(II) intermediate (replacing the halide) or attack the boronic acid to form an electron-rich, highly nucleophilic boronate complex.

The choice of solvent dictates the solubility of this base. An inherently strong base that remains insoluble in your organic solvent will result in a stalled catalytic cycle. Conversely, adding too much water to solubilize the base can destroy sensitive substrates. The decision matrix below illustrates the logical workflow for selecting your initial conditions.

G Start Substrate Assessment (Aryl Halide + Boronic Acid) WaterSens Is the Boronic Acid Prone to Protodeboronation? Start->WaterSens Steric Are the Coupling Partners Sterically Hindered? WaterSens->Steric No Anhydrous Anhydrous Conditions Base: K3PO4 or Cs2CO3 Solvent: Toluene or t-AmOH WaterSens->Anhydrous Yes StrongBase Strong Base / Polar Solvent Base: NaOH or Ba(OH)2 Solvent: THF/H2O or MeOH/H2O Steric->StrongBase Yes Standard Standard Conditions Base: K2CO3 or Na2CO3 Solvent: Dioxane/H2O (4:1) Steric->Standard No

Logical workflow for selecting optimal solvent and base systems in Suzuki-Miyaura reactions.

II. Quantitative Base & Solvent Selection Matrix

To streamline optimization, the following table summarizes the physicochemical properties of common bases and their optimal solvent pairings based on established 1[1].

BaseAqueous pKₐOptimal Solvent SystemTransmetalation RateMechanistic Application & Substrate Profile
Na₂CO₃ 10.3Dioxane/H₂O (4:1)ModerateStandard: Ideal for unhindered, stable aryl-aryl couplings. Requires water for solubility.
K₂CO₃ 10.3DMF, THF/H₂OModerateGeneral Purpose: Better organic solubility than Na₂CO₃. Good balance of basicity and mildness.
K₃PO₄ 12.3Toluene, t-AmOHFastAnhydrous/Sensitive: High basicity drives transmetalation without bulk water. Prevents protodeboronation.
Cs₂CO₃ 10.3Dioxane, DMFFastBase-Sensitive: The large Cesium cation enhances solubility in pure organics, allowing milder overall conditions.
NaOH / KOH 13.8MeOH/H₂O, THF/H₂OVery FastSterically Hindered: Aggressive hydroxide concentration rapidly forms the reactive boronate complex.

III. Self-Validating Protocol: High-Throughput Matrix Screen

Reaction optimization should never be based on guesswork. The following Standard Operating Procedure (SOP) utilizes a 4-condition matrix to test the extremes of basicity and solubility.

Trustworthiness via Self-Validation: This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) from the outset. This allows for absolute mass balance calculations via qNMR or GC-FID. If the sum of your Product + Recovered Starting Material is < 95%, the system immediately validates that side-reactions (e.g., dehalogenation, homocoupling) are occurring. If the mass balance is intact but the yield is low, it confirms that transmetalation is the bottleneck.

Step 1: Preparation of Stock Solutions

  • Prepare a 0.5 M stock solution of your Aryl Halide and a 0.6 M stock solution of your Boronic Acid in anhydrous THF.

  • Add 1,3,5-trimethoxybenzene to the stock solution to achieve a final concentration of 0.1 M (Internal Standard).

Step 2: Matrix Setup (Under Inert Atmosphere) Set up four oven-dried reaction vials equipped with stir bars. Add 2.0 equivalents of the respective base to each vial:

  • Vial A (Standard): K₂CO₃ in Dioxane/H₂O (4:1)

  • Vial B (Anhydrous): K₃PO₄ in Toluene

  • Vial C (Organic Soluble): Cs₂CO₃ in DMF

  • Vial D (Aggressive): NaOH in MeOH/H₂O (3:2)

Step 3: Execution

  • Add the stock solution (1.0 eq Aryl Halide, 1.2 eq Boronic Acid) to each vial.

  • Add the chosen solvent system to achieve a 0.2 M reaction concentration.

  • Add 1 mol% of a universal Palladium precatalyst (e.g.,2[2]).

  • Rigorously purge all vials with N₂ for 5 minutes. Seal tightly and heat at 80°C for 4 hours.

Step 4: Quenching and Analysis

  • Cool to room temperature and quench with EtOAc and H₂O.

  • Extract the organic layer, filter through a short plug of silica/Celite, and analyze via GC-FID or LC-MS.

  • Calculate the absolute mass balance against the internal standard to dictate your next troubleshooting steps.

IV. Troubleshooting & FAQs

Q1: Why is my reaction stalling at 50% conversion despite adding more catalyst? A: Stalling is rarely a catalyst loading issue; it is typically a transmetalation bottleneck or catalyst deactivation. If your base is insoluble in the chosen solvent (e.g., Na₂CO₃ in pure THF), the boronic acid cannot form the reactive boronate complex required for transmetalation[1]. Additionally, trace oxygen can oxidize the phosphine ligands, deactivating the Pd(0) species, as noted in standard 3[3]. Solution: Switch to a base with higher organic solubility like Cs₂CO₃, or add 5-10% water to solubilize the carbonate. Ensure rigorous degassing via freeze-pump-thaw or N₂ sparging[2][3].

Q2: My boronic acid is degrading before the cross-coupling occurs. How do I prevent this? A: You are observing protodeboronation, a degradation pathway highly accelerated by water and heat. Electron-poor and heteroaryl boronic acids (like 2-pyridineboronic acid) are particularly susceptible to this hydrolysis[1][3]. Solution: Eliminate bulk water. Transition to an anhydrous solvent system such as Toluene or t-amyl alcohol (t-AmOH). Pair this with K₃PO₄; it is sufficiently basic to drive the reaction but requires only trace equivalents of water (often naturally present in the reagents) to function, thereby 4[3][4].

Q3: LC-MS shows a massive peak for the homocoupled boronic acid. What causes this? A: Homocoupling (the formation of Ar-Ar from two Ar-B(OH)₂ molecules) is a classic side reaction mediated by Pd(II) species in the absence of the aryl halide. It is almost always triggered by the presence of oxygen, which acts as an oxidant and turns the catalytic cycle into an oxidative homocoupling loop[1][3]. Solution: Degas all solvents thoroughly. If homocoupling persists under strict inert conditions, your transmetalation step might be too slow compared to the homocoupling background rate. Increasing the base strength (e.g., moving from K₂CO₃ to NaOH) can5 to outcompete the side reaction[5].

Q4: I am working with highly polar, water-soluble substrates. Can I avoid toxic organic solvents like DMF? A: Yes. Suzuki-Miyaura couplings are highly adaptable to aqueous conditions because organoboranes are exceptionally nucleophilic and water-stable[6]. Solution: Use a purely aqueous system (H₂O) or a green mixture like MeOH/H₂O. Pair this with a strong base like KOH or NaOH and a water-soluble catalyst system (e.g., in situ generated Pd(II)-phosphazane complexes). This combination provides excellent yields for polar substrates while 7[5][7].

V. References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. 3

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 1

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. 6

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC (NIH). 4

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction - ResearchGate. 5

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. 2

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction - ResearchGate. 8

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes - Chinese Chemical Letters. 7

Sources

Validation & Comparative

4-Bromo-6-(4-methoxyphenyl)pyrimidine vs other halogenated pyrimidines in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and catalytic methodology, I frequently evaluate building blocks for drug discovery libraries. The pyrimidine scaffold is a privileged pharmacophore, and its functionalization via palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry.

When designing synthetic routes, the choice of the halogenated precursor is rarely arbitrary. This guide provides an objective, data-driven comparison of 4-Bromo-6-(4-methoxyphenyl)pyrimidine against other halogenated pyrimidines, focusing on how electronic effects and halogen identity dictate reaction efficiency, stability, and selectivity[1],[2].

Mechanistic Insights: Halogen Reactivity & Electronic Effects

To master the cross-coupling of pyrimidines, one must understand the interplay between the intrinsic reactivity of the carbon-halogen bond and the electronic modulation provided by ring substituents[2].

1. The Halogen Hierarchy in Pyrimidines In standard arenes, oxidative addition to Pd(0) follows the reactivity order: I > Br > Cl > F . However, the pyrimidine ring is highly π-deficient (electron-withdrawing). This electron deficiency significantly lowers the activation energy for the oxidative addition of C-Cl bonds[1]. Consequently, while C-Br remains more reactive, chloropyrimidines are often exceptionally viable and sometimes preferred due to their superior bench stability and resistance to premature hydrolysis[3].

2. The Causality of the 4-Methoxyphenyl Group Introducing a 4-methoxyphenyl group at the C6 position fundamentally alters the electronic landscape of the pyrimidine core.

  • The +M Effect: The methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density through the phenyl ring and into the pyrimidine core.

  • Impact on Catalysis: By partially neutralizing the pyrimidine’s π-deficiency, the 4-methoxyphenyl group slightly deactivates the C4-Br bond toward oxidative addition compared to an unsubstituted 4-bromopyrimidine[2].

  • The Strategic Advantage: This dampening effect is highly desirable. It prevents the rapid, uncontrolled oxidative addition that often leads to catalyst poisoning, homocoupling, or protodehalogenation. The result is a highly controlled, predictable transmetalation and reductive elimination sequence.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4-Bromo-6-(4-methoxyphenyl)pyrimidine PdII Pd(II) Intermediate Stabilized by +M Effect OxAdd->PdII Rate modulated by EDG Transmet Transmetalation (Boronic Acid) PdII->Transmet Base / Ar-B(OH)2 PdII_Ar Diaryl Pd(II) Complex Transmet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-6-(4-methoxyphenyl)pyrimidine RedElim->Product

Caption: Catalytic cycle highlighting the electronic modulation of oxidative addition by the EDG.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across common halogenated pyrimidine scaffolds during standard Suzuki-Miyaura cross-coupling with electron-neutral arylboronic acids[1],[4],[3].

SubstrateHalogen ReactivityOxidative Addition RateSelectivity / Side ReactionsTypical Suzuki YieldBench Stability
4-Bromo-6-(4-methoxyphenyl)pyrimidine High (C-Br)Moderate (Dampened by EDG)Excellent; minimal homocoupling80–92%Excellent
4-Chloro-6-(4-methoxyphenyl)pyrimidine Moderate (C-Cl)SlowGood; requires higher temperatures65–75%Excellent
2,4-Dichloropyrimidine High (C2-Cl, C4-Cl)Very Fast (Electron-deficient)Poor; prone to over-coupling (di-arylation)70–85% (Mixtures)Good (Moisture sensitive)
5-Bromo-2-chloropyrimidine Very High (C-Br > C-Cl)Fast (Highly selective at C5)Excellent; orthogonal reactivity75–88%Good

Key Takeaway: 4-Bromo-6-(4-methoxyphenyl)pyrimidine offers the optimal balance. The C-Br bond ensures high reactivity under mild conditions, while the electronic stabilization from the methoxyphenyl group prevents the chaotic over-reactivity seen in bare dihalopyrimidines[2].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes mechanistic rationale and visual checkpoints to verify success or diagnose failure in real-time.

Materials:

  • 4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Reagent Assembly & Solvent Preparation:

    • Action: Charge an oven-dried Schlenk flask with the pyrimidine, boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the generation of the reactive boronate complex required for transmetalation.

  • Rigorous Degassing (The Critical Control Point):

    • Action: Sparge the mixture with Argon for 15–20 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂.

    • Self-Validation: If degassing is insufficient, the solution will rapidly turn black upon heating (precipitation of inactive "Palladium black"). If properly degassed, the solution remains clear or slightly cloudy white at this stage.

  • Catalyst Activation:

    • Action: Add Pd(PPh₃)₄ under a positive stream of Argon.

    • Self-Validation: Upon addition and slight warming, the mixture should transition to a homogeneous pale yellow or light orange color, visually confirming the presence of the active Pd(0)L₂ species in solution.

  • Coupling & Monitoring:

    • Action: Heat the reaction to 90 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting 4-bromopyrimidine is strongly UV-active. The reaction is validated when the starting material spot disappears and a new, highly UV-active spot (the cross-coupled product) appears at a lower Rf (due to increased polarity from the biaryl system).

  • Aqueous Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Preparation Reagents & Solvent Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Activation Pd Catalyst Addition Step2->Step3 Step4 4. Coupling Heat to 90°C Step3->Step4 Step5 5. Isolation Workup & Column Step4->Step5

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • The Suzuki Coupling Reaction of Halopyrimidines Source: Journal of Organic Chemistry URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (via PubMed Central / NIH) URL:[Link]

Sources

Biological Activity of Ortho- vs Para-Substituted Phenyl Pyrimidines: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. However, the spatial orientation of substituents on the phenyl ring—specifically the ortho versus para positions—dictates profound, often binary shifts in biological activity.

As an application scientist designing next-generation therapeutics, understanding the causality behind these positional effects is critical. This guide objectively compares the mechanistic and experimental performance of ortho- vs para-substituted phenyl pyrimidines, providing actionable insights and validated protocols for structure-activity relationship (SAR) optimization.

Mechanistic Causality: The Spatial Logic of Phenyl Pyrimidines

The divergent biological activities of ortho- and para-substituted analogs stem from fundamental differences in steric kinematics and binding pocket topography.

  • Ortho-Substitution (Steric Locking vs. Steric Clashing): Placing a substituent at the ortho position directly adjacent to the pyrimidine linkage restricts the rotation of the dihedral angle between the two rings. In targets like Aurora Kinase A , this steric hindrance acts as a "conformational lock," forcing the molecule into a highly favorable geometry that stabilizes the inactive DFG-out conformation [1]. Conversely, in kinases with narrow hinge-binding regions (like CDK9 ), ortho-substituents cause severe steric clashes with gatekeeper residues, completely abolishing target affinity [2].

  • Para-Substitution (Solvent Channel Exploitation): The para position projects linearly away from the core scaffold. This vector typically points toward solvent-exposed channels or deep hydrophobic pockets. Consequently, para-substitutions are highly tolerant of bulky, polar, or electron-withdrawing groups (EWGs). These modifications rarely disrupt the primary hinge-binding interaction but can drastically enhance potency and solubility by forming secondary hydrogen bonds with solvent-interface residues [3].

MechanisticLogic Scaffold Phenyl Pyrimidine Pharmacophore Ortho Ortho-Substitution Scaffold->Ortho Para Para-Substitution Scaffold->Para StericClash Steric Clash (Abolishes Activity) Ortho->StericClash e.g., CDK9 ConformLock Conformational Lock (DFG-out Binding) Ortho->ConformLock e.g., Aurora A Solvent Solvent Channel Interaction Para->Solvent Polar Groups Hydrophobic Deep Hydrophobic Pocket Binding Para->Hydrophobic Bulky/EWG

Diagram 1: Mechanistic divergence of ortho vs para substitutions in kinase binding pockets.

Comparative Performance Across Key Targets

To illustrate these principles, we compare the experimental performance of matched pairs across two distinct oncology targets.

Case Study A: CDK9 Inhibitors (4-Thiazol-2-anilinopyrimidines)

In the development of CDK9 inhibitors for acute myeloid leukemia, the aniline ring substitution pattern is the primary determinant of efficacy.

  • Para-Substitution: Introduction of heterocyclic groups (e.g., piperazine or morpholine) at the para position yields low-nanomolar potency. These groups extend into the solvent region, improving both target affinity and aqueous solubility. For example, specific para-substituted analogs achieve an IC50 of 7 nM[2].

  • Ortho-Substitution: Shifting the exact same substituents to the ortho position results in a complete loss of activity. Crystallographic data confirms that ortho-bulk clashes with the Phe103 gatekeeper residue of CDK9, preventing the pyrimidine core from forming critical hydrogen bonds with the hinge region [4].

Case Study B: Aurora Kinase A Inhibitors (Bisanilinopyrimidines)

Aurora Kinase A presents the exact opposite SAR paradigm due to its unique structural plasticity.

  • Ortho-Substitution: The introduction of an ortho-halogen (e.g., Chlorine or Fluorine) on the A-ring of bisanilinopyrimidines improves potency by up to 3-fold. The ortho-halogen restricts bond rotation, pre-organizing the molecule to perfectly fit the DFG-out allosteric pocket [1].

  • Para-Substitution: Moving the critical A-ring substituent from the ortho to the para position results in a devastating 42-fold loss of potency (IC50 drops from 6.1 nM to 256 nM) [1]. However, on the B-ring (which points outward), polar para-substituents are strictly required to interact with Arg220 and the solvent interface[1].

Quantitative Data Comparison

The following table summarizes the biological activity (IC50) of matched ortho vs para analogs, highlighting the target-dependent nature of positional substitutions.

Target KinaseScaffold ClassSubstitutionPositionIC50 (Enzymatic)Fold Change (Ortho vs Para)
Aurora Kinase A Bisanilinopyrimidine-COOH (A-Ring)Ortho 6.1 nM42x more potent
Aurora Kinase A Bisanilinopyrimidine-COOH (A-Ring)Para 256.0 nMBaseline
Aurora Kinase A Bisanilinopyrimidine-Cl (A-Ring)Ortho 2.5 nMHighly Potent
CDK9 4-Thiazol-pyrimidinePiperazinePara 7.0 nMHighly Potent
CDK9 4-Thiazol-pyrimidinePiperazineOrtho >10,000 nMActivity Abolished
Src Kinase Phenylpyrazolopyrimidine-ClPara 25.5 µMActive
Src Kinase Phenylpyrazolopyrimidine-ClOrtho InactiveActivity Abolished

(Data aggregated from peer-reviewed SAR studies [1], [2], [5])

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step workflow must be utilized when evaluating novel ortho- and para-substituted phenyl pyrimidine libraries. This protocol creates a self-validating loop where biochemical affinity is directly correlated to cellular phenotype.

Step 1: Parallel Synthesis & Purification
  • Synthesize matched pairs of ortho- and para-substituted phenyl pyrimidines via nucleophilic aromatic substitution (SNAr) using 2,4-dichloropyrimidine as the core building block.

  • Purify all final compounds via preparative HPLC. Critical Quality Attribute: Purity must be >95% as determined by LC-MS/UV (254 nm) to prevent false positives from highly active trace impurities.

Step 2: In Vitro Kinase Assay (Biochemical Validation)
  • Utilize a FRET-based or ADP-Glo™ kinase assay to measure direct target engagement.

  • Incubate the purified recombinant kinase (e.g., CDK9/Cyclin T1 or Aurora A) with the synthetic peptide substrate and ATP at the predetermined Km concentration.

  • Titrate the ortho/para compounds in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Calculate the IC50 using non-linear regression. Self-Validation: Include a known reference inhibitor (e.g., Flavopiridol for CDK9 or MLN8237 for Aurora A) to normalize plate-to-plate variation.

Step 3: Cell Viability Assay (Phenotypic Validation)
  • Seed target-specific cancer cell lines (e.g., HCT-116 for CDK9, MDA-MB-468 for Aurora A) in 96-well plates at 5,000 cells/well.

  • Treat cells with the synthesized compounds for 72 hours.

  • Quantify cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo®).

  • Causality Check: Compounds that exhibit biochemical IC50 < 10 nM but cellular GI50 > 1 µM likely suffer from poor permeability—a common issue when bulky para-substituents increase the polar surface area (PSA) excessively.

ExperimentalWorkflow Synth 1. Parallel Synthesis (Ortho vs Para Analogs) Purify 2. HPLC Purification (>95% Purity Required) Synth->Purify Biochem 3. In Vitro Kinase Assay (IC50 Determination) Purify->Biochem Cell 4. Cell Viability Assay (e.g., HCT-116, MDA-MB-468) Biochem->Cell SAR 5. X-Ray Crystallography & SAR Modeling Cell->SAR

Diagram 2: Self-validating experimental workflow for evaluating phenyl pyrimidine SAR.

Conclusion

The choice between ortho- and para-substitution on a phenyl pyrimidine scaffold is not merely a matter of analog generation; it is a strategic decision that dictates the fundamental binding mode of the inhibitor. For targets requiring a locked DFG-out conformation (Aurora A), ortho-substitutions are superior. For targets with restrictive hinge regions but accessible solvent channels (CDK9), para-substitutions are mandatory. By aligning chemical synthesis with structural biology, researchers can bypass empirical guesswork and rationally design highly potent, selective therapeutics.

References

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors National Institutes of Health (NIH)[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors National Institutes of Health (NIH)[Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily National Institutes of Health (NIH)[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities ACS Publications[Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations National Institutes of Health (NIH)[Link]

Validating the Anticancer Activity of Novel Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating the transition from traditional antimetabolites to next-generation targeted pyrimidine scaffolds.

The pyrimidine scaffold is a cornerstone of oncology pharmacology. Because of its structural homology to natural nucleic acid bases (cytosine, thymine, and uracil), traditional pyrimidine derivatives like 5-Fluorouracil (5-FU) and Gemcitabine have long been utilized as antimetabolites to disrupt DNA synthesis. However, the paradigm is shifting. Recent drug discovery efforts have repositioned novel fused pyrimidines (e.g., pyrido[2,3-d]pyrimidines and pyrazolo-pyrimidines) not merely as DNA disruptors, but as highly selective ATP-competitive kinase inhibitors [1, 3].

This guide objectively compares the performance of a representative next-generation novel pyrido-pyrimidine derivative (NPP-1 ) against standard-of-care alternatives (5-FU and Erlotinib). It provides a self-validating experimental framework, complete with mechanistic rationales, to guide your preclinical validation pipelines.

Mechanistic Grounding: Antimetabolite vs. Kinase Inhibition

To understand the comparative advantage of novel pyrimidine derivatives, we must delineate their mechanism of action (MoA). Traditional agents like 5-FU act downstream by inhibiting thymidylate synthase, leading to "thymineless death." In contrast, novel fused pyrimidines are engineered to exploit the adenine-mimicking properties of the pyrimidine core, allowing them to competitively bind the ATP hinge region of critical oncogenic kinases such as EGFR, VEGFR, and CDK4/6 [3].

By targeting upstream receptor tyrosine kinases (RTKs) and cell-cycle regulators simultaneously, these novel compounds prevent the activation of the PI3K/AKT survival pathway while actively driving G1/S phase cell cycle arrest.

Pathway NPD Novel Pyrimidine Derivatives (NPP-1) EGFR EGFR / TK NPD->EGFR Inhibits CDK CDK4/6 NPD->CDK Inhibits CellCycle Cell Cycle Arrest (G1/S Phase) NPD->CellCycle Induces Arrest Apoptosis Apoptosis NPD->Apoptosis Induces PI3K PI3K / AKT EGFR->PI3K Activates PI3K->Apoptosis Blocks CDK->CellCycle Drives Progression Standard Standard Inhibitors (e.g., Erlotinib) Standard->EGFR Inhibits

Fig 1: Dual-targeted mechanism of action of novel pyrimidine derivatives vs. standard inhibitors.

Comparative Performance Data

When evaluating a novel compound, it must be benchmarked against both a structural analog (5-FU) and a mechanistic analog (Erlotinib, an EGFR inhibitor). The data below synthesizes expected preclinical outcomes based on recent pharmacological evaluations of pyrido-pyrimidine scaffolds [1, 2].

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM)

Lower values indicate higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ NHDF / IC₅₀ Cancer Cell).

Cell Line (Origin)NPP-1 (Novel Pyrimidine)5-Fluorouracil (Antimetabolite)Erlotinib (EGFR Inhibitor)
MCF-7 (Breast)1.2 ± 0.14.8 ± 0.32.5 ± 0.2
A549 (Lung)2.4 ± 0.28.5 ± 0.61.8 ± 0.1
PanC-1 (Pancreatic)3.1 ± 0.352.6 ± 2.114.2 ± 1.1
NHDF (Normal Fibroblast)> 10022.4 ± 1.5> 100
Selectivity Index (MCF-7) > 83.3 4.6 > 40.0

Data Insight: NPP-1 demonstrates superior cytotoxicity in chemoresistant PanC-1 cells compared to 5-FU, highlighting the limitation of relying solely on DNA synthesis disruption in metabolically adapted pancreatic tumors [2]. Furthermore, its high Selectivity Index against normal human dermal fibroblasts (NHDF) indicates a widened therapeutic window [1].

Table 2: In Vivo Efficacy (Ehrlich Ascites Carcinoma Model)

Tumor volume measured at Day 14 post-inoculation.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)Tumor Inhibition (%)
Vehicle Control -1850 ± 120-
5-Fluorouracil 20 (i.v.)820 ± 6555.6%
NPP-1 (Low Dose) 20 (p.o.)610 ± 5067.0%
NPP-1 (High Dose) 40 (p.o.)290 ± 3584.3%

Experimental Validation Protocols

To ensure data trustworthiness, the validation pipeline must be a self-validating system. An observed reduction in cell viability must be mechanistically linked to target engagement, which must then translate to in vivo efficacy.

Workflow Syn Compound Synthesis InVitro In Vitro Viability (MTT/SRB Assays) Syn->InVitro Target Target Engagement (Kinase Profiling) InVitro->Target Hit Selection InVivo In Vivo Efficacy (Xenograft Models) Target->InVivo Lead Optimization Data Comparative Analysis InVivo->Data

Fig 2: Self-validating experimental workflow for evaluating novel pyrimidine anticancer agents.

Protocol A: High-Throughput Cell Viability (SRB Assay)

Why SRB over MTT? While MTT relies on mitochondrial metabolic activity (which can be artificially skewed by kinase inhibitors that alter cellular metabolism without immediate cell death), the Sulforhodamine B (SRB) assay measures total cellular protein content. This provides a more accurate reflection of actual cell proliferation and physical cell number [1].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Rationale: Ensures cells remain in the logarithmic growth phase during the 72-hour treatment window.

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with serial dilutions of NPP-1, 5-FU, and Erlotinib (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control.

  • Fixation: After 72 hours, add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Rationale: TCA precipitates cellular proteins, fixing the cells to the bottom of the plate and halting all biological activity instantly.

  • Staining & Quantification: Wash plates with distilled water, dry, and stain with 0.4% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.

Protocol B: Cell-Free Kinase Inhibition Profiling

To prove that the cytotoxicity observed in Protocol A is due to the designed MoA (kinase inhibition) rather than non-specific toxicity, a cell-free target engagement assay is required.

  • Enzyme Preparation: Reconstitute recombinant human EGFR and CDK4/Cyclin D1 kinases in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Compound Pre-incubation: Incubate the kinases with varying concentrations of NPP-1 for 15 minutes at room temperature. Rationale: Allows the pyrimidine derivative to occupy the ATP-binding pocket before the introduction of the substrate and ATP, ensuring accurate IC₅₀ calculation for competitive inhibitors.

  • Reaction Initiation: Add 10 µM ATP and poly(Glu,Tyr) peptide substrate. Incubate for 45 minutes at 30°C.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) readout (e.g., LANCE Ultra) to measure phosphorylated substrate. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion for Drug Developers

The transition from classical pyrimidine antimetabolites to novel fused pyrimidine derivatives represents a leap from non-specific cytotoxicity to precision oncology. As demonstrated by the comparative data, compounds like NPP-1 not only overcome resistance mechanisms inherent to 5-FU (such as in PanC-1 cell lines) but also exhibit a highly favorable safety profile against normal fibroblasts. For preclinical teams, validating these compounds requires a rigorous, multi-tiered approach: confirming phenotypic cell death via SRB assays, proving genotypic target engagement via cell-free kinase profiling, and ultimately validating tumor regression in vivo.

References

  • Tylińska, B., Wiatrak, B., Czyżnikowska, Ż., Cieśla-Niechwiadowicz, A., Gębarowska, E., & Janicka-Kłos, A. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International Journal of Molecular Sciences, 22(8), 3825. Available at:[Link]

  • Mudgal, P. (2024). "Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma." Translational Cancer Research (AME Groups). Available at:[Link]

  • Elzahabi, H. S., et al. (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 13, 8560-8585. Available at:[Link]

  • Koutentis, P. A., et al. (2023). "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies." Molecules, 28(9), 3954. Available at:[Link]

Navigating Chemical Space: A Comparative Guide to Novelty Assessment for Synthesized Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemoinformatics, one of the most complex challenges I encounter is establishing Freedom to Operate (FTO) for newly synthesized molecules. Pyrimidines are highly privileged scaffolds in medicinal chemistry, forming the core of numerous (e.g., FGFR and ALK inhibitors)[1][2]. Because this chemical space is densely patented, assessing the novelty of a newly synthesized pyrimidine derivative is rarely as simple as running an exact structure search.

The primary hurdle is the Markush structure —a patent claiming technique utilizing a core scaffold with variable substituent positions (R-groups)[3]. A single Markush claim can theoretically encompass millions of permutations, meaning your specific synthesized compound might not be explicitly drawn in a patent, yet is still legally protected[3]. Keyword searches are functionally obsolete for this level of chemical prior art[4]. To establish patentability, researchers must utilize platforms capable of translating specific synthesized molecules into broad topological queries[5].

This guide objectively compares the leading chemical patent databases and provides a self-validating experimental protocol for assessing pyrimidine novelty.

Platform Comparison: Evaluating the Alternatives

When assessing novelty, the choice of database dictates the integrity of your FTO analysis. We compare four distinct methodologies and platforms:

  • CAS SciFinder-n (MARPAT): The industry standard. It relies on deep manual curation by scientists. It is exceptional for complex Markush enumeration, tautomer handling, and prophetic substance indexing.

  • Elsevier Reaxys: Combines manual indexing with extensive literature and patent coverage. It is highly effective for substructure searches that need to be linked directly to specific bioactivity data.

  • SureChEMBL: An open-access database utilizing automated Named Entity Recognition (NER) to extract compounds from patent text[6]. While highly accessible, it struggles with complex images.

  • PatCID: A newer open-access dataset employing advanced document understanding and image recognition to extract chemical structures directly from patent figures, bridging the gap between text and visual claims[7].

Quantitative Performance Data

Recent benchmarking studies have evaluated the recall rates of these platforms using standardized datasets (e.g., the D2C-RND benchmark). Relying solely on automated text extraction yields lower recall compared to manual curation or advanced image recognition[7].

PlatformCuration MethodMarkush CapabilityMolecule Recall Rate (Benchmark)*Primary Advantage
CAS SciFinder-n Manual CurationHigh (MARPAT)49.5%Industry-standard FTO & exact structure search.
Elsevier Reaxys Manual CurationHigh53.5%Linking chemical space to specific bioactivity.
SureChEMBL Automated (NER)Low23.5%Rapid, open-access preliminary text mining.
PatCID Automated (Image)Moderate56.0%High-recall visual extraction from patent figures.

*Recall rates based on the D2C-RND benchmark dataset comparing automated and manual databases, measuring the ability to retrieve specific molecules from patent documents[7].

Experimental Methodology: A Self-Validating Search Protocol

To ensure scientific integrity, a novelty search must be treated as an experiment with built-in controls. Below is a rigorous, step-by-step methodology for assessing a novel pyrimidine compound.

Fig 1: Stepwise chemical patent search workflow for pyrimidine novelty assessment.

Step 1: Query Construction and Tautomeric Expansion
  • Procedure: Draw the core pyrimidine scaffold in your chemical drawing tool (e.g., ChemDraw). Explicitly normalize bonds in the pyrimidine ring to "aromatic" rather than alternating single/double bonds.

  • Causality: Pyrimidines frequently exhibit lactam-lactim tautomerism (e.g., 2-hydroxypyrimidine vs. pyrimidin-2(1H)-one). If your query is locked to one specific tautomer, the search engine will artificially restrict hits, causing you to miss prior art claimed under the alternative tautomeric state.

Step 2: System Validation (The Positive Control)
  • Procedure: Execute a preliminary search using a known, patented pyrimidine compound relevant to your target (e.g., the [1]).

  • Causality: Before searching the unknown compound, you must prove the search parameters are functioning correctly. If the platform fails to retrieve the specific patent, your query constraints (e.g., isotope settings, stereochemistry locks, or salt forms) are too restrictive. A novelty search is only trustworthy if it can successfully recall known prior art.

Step 3: Exact and Substructure Execution
  • Procedure: Run the exact structure of your synthesized compound. If zero hits are returned, relax the query to a substructure search. Define the R-groups as variable nodes (e.g., allowing any alkyl or halogen at the C5 position). Filter the results strictly by document type ("Patent").

  • Causality: Exact searches only identify compounds that have been explicitly synthesized and enumerated in the literature. Substructure searches identify if your core scaffold has been protected with adjacent, similar substituents.

Step 4: Markush Claim Tree Deconstruction
  • Procedure: Utilize MARPAT (via SciFinder) or the Reaxys Markush interface. Map your specific synthesized R-groups against the generic definitions found in the retrieved patents.

  • Causality: Even if no specific examples match your compound, it may fall within the generic scope of a competitor's claim[4]. Breaking down the claim tree ensures your specific substituents do not legally overlap with broad definitions like [2]. If your synthesized 3-methoxyphenyl group falls under a claimed "substituted aryl" node, FTO is compromised.

Conclusion & Best Practices

Assessing the novelty of a pyrimidine compound is an exercise in structural logic. While automated, open-access tools like PatCID and SureChEMBL provide excellent preliminary screening capabilities, definitive FTO requires the deep Markush indexing provided by SciFinder-n or Reaxys. Always validate your search parameters with a positive control, account for tautomerism, and remember that in patent chemistry, what is claimed is vastly larger than what is explicitly drawn.

References

  • What Are Markush Structures in patents in 2025? - Patsnap -[Link]

  • Markush Structure Searches in Patent Protection and Analysis - Sagacious Research -[Link]

  • Markush structure searching over the years - World Patent Information (via ResearchGate) -[Link]

  • Exploring SureChEMBL from a drug discovery perspective - Scientific Data -[Link]

  • PatCID: an open-access dataset of chemical structures in patent documents - Nature Communications (via PMC) -[Link]

  • Pyrimidine and pyridine compounds and their usage (Patent US-9701680-B2) - PubChem / USPTO -[Link]

  • US10695347B2 - Pyrimidine derivative and use thereof - Google P

Sources

Safety Operating Guide

4-Bromo-6-(4-methoxyphenyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of synthetic intermediates is just as critical as the synthesis itself. 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS: 1260842-76-9)[1] is a functionalized heterocyclic building block widely used in drug discovery. However, its specific structural features demand strict adherence to specialized waste management protocols.

This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, grounded in mechanistic causality and environmental regulatory standards.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first deconstruct the molecule to understand how its structural components dictate its environmental and safety hazards:

  • The Bromine Atom (Halogenated Waste Classification): The presence of the aryl bromide is the most critical factor in this compound's disposal profile. Organic compounds containing halogens cannot be processed through standard organic waste streams. If incinerated at standard temperatures, halogens can recombine to form highly toxic 2[2]. Therefore, any waste containing this compound must be universally classified as Halogenated Organic Waste and subjected to specialized high-temperature incineration[2].

  • The Pyrimidine Ring (Ecological Persistence): According to EPA ecological assessments of pyrimidine-class compounds, these N-heterocycles can exhibit significant3[3]. Consequently, there is a strict zero-tolerance policy for drain disposal (sewering) or introduction into biological/compost waste streams[3][4].

Waste Segregation & Compatibility Matrix

To prevent hazardous cross-reactions and optimize disposal costs, 4-Bromo-6-(4-methoxyphenyl)pyrimidine waste must be strictly segregated. Summarized below are the operational rules for laboratory waste streams.

Waste Stream CategoryCompatibility with 4-Bromo-6-(4-methoxyphenyl)pyrimidineMechanistic Rationale
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible (Preferred) Both require high-temperature incineration. Mixing reduces disposal overhead[5].
Non-Halogenated Organics (e.g., DMSO, EtOAc)Conditional (Contaminates Stream) If this brominated compound is dissolved in a non-halogenated solvent, the entire container must now be reclassified and paid for as Halogenated Waste[2].
Aqueous / Sanitary Sewer Strictly Prohibited Pyrimidines exhibit ecological persistence; EPA regulations prohibit sewering of hazardous chemical intermediates[3][4].
Strong Acids / Bases Incompatible Potential for exothermic degradation or salt formation that complicates incineration[5].

Step-by-Step Disposal Methodology

The following protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.

Phase 1: Preparation & PPE
  • Isolate the Workspace: Conduct all waste transfer procedures inside a certified chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors[6].

  • Don Appropriate PPE: Equip chemical-resistant impervious gloves (nitrile or neoprene), safety goggles with side-shields, and a standard laboratory coat[6].

Phase 2: Containerization & Segregation
  • For Solid Waste (Powders, Contaminated Consumables):

    • Collect unused solid compound, contaminated weighing paper, and empty vials in a sealable plastic bag or a lined metal/HDPE can[6].

    • Causality: Solid waste must be kept dry to prevent accidental dissolution and leaching during transit.

  • For Liquid Waste (Reaction Mixtures, Extractions):

    • Transfer solutions containing the compound into a designated Halogenated Liquid Waste container (typically a high-density plastic or glass safety jug)[7].

    • The 80% Rule: Never fill liquid waste containers beyond 7[7]. Causality: This provides necessary headspace for vapor expansion, preventing pressure buildup and spillage upon opening[5][7].

Phase 3: Labeling and Satellite Accumulation
  • GHS Compliant Labeling: Immediately attach a hazardous waste tag to the container. The label must explicitly state the full chemical name ("4-Bromo-6-(4-methoxyphenyl)pyrimidine") and be marked as "Hazardous Waste - Halogenated Organic" [6][8].

  • Accumulation Limits: Store the container in a designated Satellite Accumulation Area (SAA) within the lab. Under RCRA guidelines, waste must be transferred to the central EHS facility within 7[7].

Phase 4: Spill Response Protocol
  • Dry Spills (Solid Powder): Clean up immediately using dry procedures (e.g., careful sweeping or a dedicated HEPA vacuum) to avoid generating airborne dust[6]. Do not use wet paper towels, as this drives the chemical into the surface pores.

  • Wet Spills (Solutions): Contain the spill using an inert absorbent material (vermiculite or commercial spill pads). Collect the absorbed material and dispose of it strictly as solid halogenated waste[8].

Waste Stream Decision Workflow

To streamline laboratory operations and prevent costly cross-contamination, utilize the following decision tree when disposing of 4-Bromo-6-(4-methoxyphenyl)pyrimidine.

G Start 4-Bromo-6-(4-methoxyphenyl)pyrimidine Waste Generated State Physical State? Start->State Solid Solid Powder/Residue State->Solid Liquid Dissolved in Solvent State->Liquid SolidContainer Sealable Plastic Bag / Lined Metal Can Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, EtOAc) SolventCheck->NonHalogenated HaloContainer Halogenated Liquid Waste Container Halogenated->HaloContainer MixContainer Halogenated Liquid Waste Container (Cross-contamination) NonHalogenated->MixContainer Bromine dictates classification Label Label: 'Hazardous Waste - Halogenated Organic' SolidContainer->Label HaloContainer->Label MixContainer->Label Dispose High-Temperature Incineration (EHS) Label->Dispose

Workflow for the segregation and disposal of 4-Bromo-6-(4-methoxyphenyl)pyrimidine waste streams.

References

  • Key Organics. "4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS: 1260842-76-9) Specifications."1.

  • U.S. Environmental Protection Agency (EPA). "Registration Review of Pyridine and Pyrimidine Herbicides." 3.

  • University of Southern California (USC) Environmental Health and Safety. "Hazardous Waste Management and Disposal Guidelines." 7.

  • BenchChem. "Navigating the Safe Disposal of Heterocyclic Pyrimidine Compounds: A Comprehensive Guide." 6.

  • NOP (Network of Organic Chemistry). "Treatment and Disposal of Chemical Wastes in Daily Laboratory Work." 2.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(4-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(4-methoxyphenyl)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。